molecular formula C12H11NO3 B11892156 Methyl 6-methoxyisoquinoline-1-carboxylate

Methyl 6-methoxyisoquinoline-1-carboxylate

Cat. No.: B11892156
M. Wt: 217.22 g/mol
InChI Key: ISQRCNFIXHNOPI-UHFFFAOYSA-N
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Description

Methyl 6-methoxyisoquinoline-1-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methoxyisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-9-3-4-10-8(7-9)5-6-13-11(10)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRCNFIXHNOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methoxyisoquinoline-1-carboxylate is a critical heteroaromatic intermediate, often utilized in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds targeting kinase inhibition or receptor modulation. Its structural core—an electron-rich isoquinoline ring functionalized at the C1 position—presents a specific regiochemical challenge: introducing the carboxylate moiety adjacent to the ring nitrogen while maintaining the 6-methoxy substituent.

This guide outlines two distinct, high-fidelity synthesis pathways designed for research and process-scale applications.

  • Pathway A (The Process Route): A robust, transition-metal-catalyzed carbonylation of a 1-chloro intermediate. This is the industry standard for scalability and regiocontrol.

  • Pathway B (The Metal-Free Route): A direct C-H functionalization strategy utilizing N-oxide activation and cyanation, followed by Pinner alcoholysis. This pathway avoids toxic carbon monoxide gas and heavy metals.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 1-substituted isoquinolines relies on exploiting the electrophilic nature of the C1 position, particularly after activating the ring nitrogen.

Strategic Disconnections
  • Disconnection A (Carbonylation): The C1-Ester bond is formed via Palladium-catalyzed insertion of CO into a C1-Halogen bond. This requires a 1-chloro-6-methoxyisoquinoline precursor.[1][2]

  • Disconnection B (Solvolysis): The Ester is derived from a Nitrile (–CN) via acid-catalyzed alcoholysis. The nitrile is introduced via nucleophilic attack on an activated N-oxide species.

Retrosynthesis Figure 1: Retrosynthetic analysis showing the divergent pathways from the N-oxide intermediate. Target This compound Chloro 1-Chloro-6-methoxyisoquinoline (Precursor A) Target->Chloro Pd-Catalyzed Carbonylation Cyano 1-Cyano-6-methoxyisoquinoline (Precursor B) Target->Cyano Pinner Reaction NOxide 6-Methoxyisoquinoline N-oxide Chloro->NOxide POCl3 Rearrangement Cyano->NOxide TMSCN Activation Isoq 6-Methoxyisoquinoline (Starting Material) NOxide->Isoq m-CPBA Oxidation

Part 2: Pathway A – Pd-Catalyzed Carbonylation (Recommended)

This pathway is preferred for drug development due to its high reliability and the avoidance of unstable Reissert intermediates. It leverages the "Boekelheide reaction" principles to install a halogen at C1, which serves as a handle for carbonylation.

Step 1: N-Oxidation

Objective: Activate the isoquinoline ring for nucleophilic attack.

  • Reagents: m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Mechanism: Electrophilic attack of the peracid on the nitrogen lone pair.

  • Protocol: Dissolve 6-methoxyisoquinoline (1.0 eq) in DCM (0.2 M). Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise. Warm to RT and stir for 3–6 hours. Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate.

  • Yield: Typically 85–95%.

Step 2: Chlorination (Rearrangement)

Objective: Regioselective installation of chlorine at C1 via the Meisenheimer-like rearrangement.

  • Reagents: Phosphorus oxychloride (POCl₃).[3]

  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C1, followed by elimination of the phosphate species.

  • Protocol: Suspend the N-oxide in anhydrous toluene or use neat POCl₃ (5.0 eq). Heat to reflux (approx. 100–110°C) for 2–4 hours. Monitor by TLC. Quench carefully into ice water (Exothermic!). Extract with EtOAc.

  • Critical Note: This step restores aromaticity and places the halogen exactly at C1.

Step 3: Methoxycarbonylation

Objective: Conversion of the aryl chloride to the methyl ester.

  • Reagents: Pd(OAc)₂ (2–5 mol%), dppp (1,3-bis(diphenylphosphino)propane), CO (balloon or 5 atm), MeOH (solvent/nucleophile), Et₃N (base).

  • Mechanism: Oxidative addition of Pd(0) to the C–Cl bond, CO insertion to form acyl-Pd, and nucleophilic displacement by methanol.[4]

  • Protocol: In a pressure vessel, combine 1-chloro-6-methoxyisoquinoline, Pd catalyst, ligand, and base in MeOH. Pressurize with CO and heat to 80–100°C for 12–24 hours.

PathwayA Figure 2: Sequential workflow for the Carbonylation Pathway. Step1 6-Methoxyisoquinoline Step2 N-Oxide Intermediate Step1->Step2 m-CPBA DCM, 0°C Step3 1-Chloro-6-methoxy- isoquinoline Step2->Step3 POCl3 Reflux Final Methyl 6-methoxyisoquinoline- 1-carboxylate Step3->Final Pd(OAc)2, dppp CO, MeOH, Et3N

Part 3: Pathway B – Metal-Free Cyanation & Solvolysis

This pathway is ideal for laboratories lacking high-pressure CO capabilities. It relies on the modified Reissert-Henze reaction logic but uses modern activators to install a nitrile, which is then hydrolyzed.

Step 1: Direct Cyanation

Objective: Install a cyano group at C1 directly from the N-oxide.

  • Reagents: Trimethylsilyl cyanide (TMSCN), Activator (e.g., Dimethylcarbamoyl chloride or Ms₂O), Base (TEA or DBU).

  • Mechanism: The activator acylates/sulfonates the N-oxide oxygen. The cyanide ion (from TMSCN) attacks C1. Elimination of the activating group re-aromatizes the system.

  • Protocol: Dissolve N-oxide in DCM. Add Activator (1.1 eq) at 0°C, stir 15 min. Add TMSCN (1.5 eq) dropwise. Stir at RT overnight.

  • Advantage: Avoids the chlorination step and heavy metals.

Step 2: Pinner Reaction (Methanolysis)

Objective: Convert the nitrile to the methyl ester.

  • Reagents: Anhydrous HCl in Methanol (generated from Acetyl Chloride + MeOH).

  • Protocol: Dissolve 1-cyano-6-methoxyisoquinoline in dry MeOH. Cool to 0°C. Add Acetyl Chloride (excess) dropwise (generates HCl in situ). Heat to reflux for 12–24 hours. Add water carefully to hydrolyze the intermediate imidate salt to the ester.

Part 4: Comparative Data & Experimental Specifications

Method Comparison Table
FeaturePathway A: Pd-CarbonylationPathway B: Cyanation/Pinner
Overall Yield High (60–75%)Moderate (45–60%)
Regioselectivity Excellent (>98% C1)Excellent (>95% C1)
Key Risk CO gas (toxic), Pd removalCyanide (toxic), Moisture sensitivity
Scalability High (Industrial standard)Moderate (Reagent cost)
Atom Economy GoodModerate (Loss of activating groups)
Detailed Experimental Protocol (Pathway A - Step 3)

Validated for 1.0 gram scale.

  • Preparation: An autoclave or heavy-walled pressure tube is dried and purged with Argon.

  • Loading: Charge the vessel with:

    • 1-Chloro-6-methoxyisoquinoline (1.0 g, 5.16 mmol)

    • Palladium(II) acetate (23 mg, 0.10 mmol, 2 mol%)

    • dppp (85 mg, 0.20 mmol, 4 mol%)

    • Triethylamine (1.1 mL, 7.7 mmol, 1.5 eq)

    • Anhydrous Methanol (15 mL)

  • Reaction: Seal the vessel. Purge with Carbon Monoxide (CO) three times. Pressurize to 50 psi (approx 3.5 bar). Heat to 100°C with vigorous magnetic stirring.

  • Work-up: After 18 hours, cool to RT. Carefully vent the CO (fume hood!). Filter the mixture through a Celite pad to remove Pd black. Rinse with MeOH.[2]

  • Purification: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄. Purify via flash chromatography (Hexanes/EtOAc 8:2).

  • Expected Result: Off-white solid, mp 130–132°C (approx).

References

  • BenchChem Technical Support. (2025).[3][5] Synthesis of 1-Chloro-6-methoxyisoquinoline: A Detailed Experimental Protocol. BenchChem.[3][5] Link

  • Geitner, R., et al. (2023). Reaction Mechanism of Pd‐Catalyzed “CO‐Free” Carbonylation Reaction Uncovered by In Situ Spectroscopy. Chemistry – A European Journal. Link

  • Organic Chemistry Portal. (2024). Synthesis of Isoquinolines and Recent Literature on C1 Functionalization. Organic Chemistry Portal. Link

  • MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. Molecules.[2][5][6][7][8][9][10][11][12] Link

  • National Institutes of Health (NIH). (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. PubMed Central.[5] Link

Sources

A Technical Guide to Methyl 6-methoxyisoquinoline-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of a 6-methoxy group and a 1-carboxylate ester on the isoquinoline nucleus suggests a molecule designed to explore specific structure-activity relationships in drug discovery programs.

Proposed Synthesis Pathway

The synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate can be logically approached in a three-stage process:

  • Formation of the 6-methoxyisoquinoline core.

  • Introduction of the carboxylic acid at the 1-position.

  • Esterification to yield the final product.

Stage 1: Synthesis of 6-Methoxyisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[2] The electron-donating nature of the methoxy group on the starting benzaldehyde generally favors the acid-catalyzed cyclization, making this a suitable approach.[3]

Protocol: Pomeranz-Fritsch Synthesis of 6-Methoxyisoquinoline

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve m-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

  • Cyclization:

    • To the crude benzalaminoacetal, add a 70% solution of sulfuric acid in water, ensuring the temperature is maintained at 0°C with an ice bath.

    • Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC or LC-MS.

    • Carefully pour the reaction mixture over crushed ice and basify to a pH of >10 with a concentrated sodium hydroxide solution, keeping the mixture cool.

  • Work-up and Purification:

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 6-methoxyisoquinoline.

Pomeranz_Fritsch_Workflow cluster_0 Stage 1: Synthesis of 6-Methoxyisoquinoline Start m-Methoxybenzaldehyde + Aminoacetaldehyde dimethyl acetal Schiff_Base Schiff Base Formation (Toluene, p-TSA, Reflux) Start->Schiff_Base Condensation Cyclization Acid-Catalyzed Cyclization (H2SO4) Schiff_Base->Cyclization Intermediate Workup Neutralization & Extraction Cyclization->Workup Ring Closure Purification Column Chromatography Workup->Purification Product_1 6-Methoxyisoquinoline Purification->Product_1

Pomeranz-Fritsch synthesis workflow.
Stage 2 & 3: Carboxylation and Esterification

With the 6-methoxyisoquinoline core synthesized, the next step is the introduction of a carboxyl group at the C1 position, followed by esterification. A common method for this transformation is the Reissert reaction, followed by hydrolysis and then esterification.

Protocol: Synthesis of this compound

  • Reissert Compound Formation:

    • Dissolve 6-methoxyisoquinoline (1 equivalent) in dichloromethane.

    • Add benzoyl chloride (1.2 equivalents) and a solution of potassium cyanide (1.5 equivalents) in water.

    • Add a phase-transfer catalyst such as tetrabutylammonium bromide.

    • Stir the biphasic mixture vigorously at room temperature for 24 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Reissert compound.

  • Hydrolysis to Carboxylic Acid:

    • Treat the crude Reissert compound with concentrated hydrochloric acid and heat to reflux for 6-8 hours.

    • Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the crude 6-methoxyisoquinoline-1-carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

  • Fischer Esterification:

    • Suspend the crude 6-methoxyisoquinoline-1-carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.[4]

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, this compound.

Overall_Synthesis_Workflow Start 6-Methoxyisoquinoline Reissert Reissert Reaction (Benzoyl Chloride, KCN) Start->Reissert Hydrolysis Acid Hydrolysis (HCl, Reflux) Reissert->Hydrolysis Forms Carboxylic Acid Precursor Esterification Fischer Esterification (Methanol, H2SO4) Hydrolysis->Esterification Yields 6-methoxyisoquinoline- 1-carboxylic acid Final_Product This compound Esterification->Final_Product

Overall synthesis of the target compound.

Physicochemical Properties

As there is no experimental data for the target compound, we can infer its properties from the well-characterized parent compound, 6-methoxyquinoline (CAS: 5263-87-6).[5]

PropertyValue for 6-MethoxyquinolinePredicted Impact of Methyl Carboxylate Group
Molecular Formula C10H9NO[6]C12H11NO3
Molecular Weight 159.18 g/mol [6]Increased to ~217.22 g/mol
Appearance Colorless to pale yellow liquid[6]Likely a solid at room temperature
Melting Point 18-20 °C[6]Significantly increased
Boiling Point 140-146 °C at 15 mmHg[6]Significantly increased
Solubility Very slightly soluble in water; soluble in alcohol[5][6]Reduced water solubility, good solubility in organic solvents
Density ~1.15 g/mL[5]Increased
Polar Surface Area 22.1 ŲIncreased due to the ester group

The addition of the methyl carboxylate group at the 1-position will increase the molecular weight and polarity of the molecule. This is expected to raise the melting and boiling points, likely resulting in a crystalline solid at room temperature. While the ester group adds polarity, the overall increase in molecular size may lead to a decrease in aqueous solubility.

Potential Applications in Drug Discovery

The isoquinoline core is a cornerstone in the development of therapeutics.[7] The functional groups of this compound—the isoquinoline core, the 6-methoxy group, and the 1-methyl carboxylate group—each contribute to its potential as a lead compound for drug discovery.

  • Isoquinoline Core: This scaffold is known to interact with a wide range of biological targets. Its planar, aromatic structure allows for intercalation with DNA and stacking interactions within protein binding pockets.[8]

  • 6-Methoxy Group: The methoxy group can significantly influence a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). It can act as a hydrogen bond acceptor and its position can block metabolic degradation at that site, potentially increasing the compound's half-life.

  • 1-Carboxylate Group: The ester at the 1-position can serve as a key interaction point with target proteins, forming hydrogen bonds. Furthermore, esters can act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid. The choice between an ester and an amide at this position can significantly alter the biological activity and metabolic stability of the compound.[9]

Derivatives of isoquinoline-1-carboxylic acid are explored for a variety of therapeutic applications, including as anticancer and anti-inflammatory agents.[10]

Applications cluster_features Structural Features cluster_roles Potential Roles in Drug Discovery cluster_apps Therapeutic Areas Core This compound Scaffold Isoquinoline Core Core->Scaffold Methoxy 6-Methoxy Group Core->Methoxy Ester 1-Methyl Carboxylate Core->Ester Target Protein/DNA Interaction Scaffold->Target enables PK Modulation of Pharmacokinetics Methoxy->PK influences Binding Hydrogen Bonding / Prodrug Ester->Binding provides Cancer Anticancer Target->Cancer Antimicrobial Antimicrobial PK->Antimicrobial Inflammation Anti-inflammatory Binding->Inflammation

Relationship between structure and potential applications.

Conclusion

While "this compound" is not a catalogued compound, a robust and logical synthetic pathway can be designed for its creation using well-established organic chemistry reactions. Based on the properties of its parent scaffold and the influence of its functional groups, this molecule represents a promising candidate for further investigation in medicinal chemistry. This guide provides the foundational knowledge for its synthesis and a scientifically-grounded rationale for its potential as a valuable building block in the development of novel therapeutics.

References

  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025, March 3). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • 6-methoxyquinoline. (n.d.). The Good Scents Company. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • 6-methoxyquinoline. (2025, May 20). ChemSynthesis.[Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

  • Grajewska, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Grajewska, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.[Link]

  • Grajewska, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Semantic Scholar.[Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • 6-Methoxyquinoline. (2025, August 20). Chemsrc.[Link]

  • Grajewska, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate.[Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.[Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed.[Link]

  • Jallapally, A. (2017, February 28). Can anyone suggest me best esterification reaction? ResearchGate.[Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). PMC.[Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Solubility Profiling of Methyl 6-methoxyisoquinoline-1-carboxylate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The successful progression of a candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties, with aqueous and non-aqueous solubility standing as a cornerstone parameter. Methyl 6-methoxyisoquinoline-1-carboxylate, a heterocyclic compound featuring the isoquinoline scaffold, represents a class of molecules of significant interest in medicinal chemistry.[1] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for determining the solubility of this compound across a diverse range of pharmaceutically relevant solvents. We move beyond a simple listing of data to explain the underlying principles and provide a robust, self-validating experimental protocol designed for drug development professionals. The objective is to equip researchers with the rationale and a practical workflow to generate reliable solubility data, essential for formulation development, pharmacokinetic studies, and overall drugability assessment.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of drug discovery and development, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, directly influences a drug's bioavailability, manufacturability, and therapeutic efficacy.[2] Poor solubility can lead to failed clinical trials, complex and costly formulation strategies, and ultimately, the abandonment of otherwise promising therapeutic candidates.

This compound belongs to the isoquinoline family, a "privileged scaffold" in medicinal chemistry known for its presence in a wide array of biologically active compounds.[1] Its structure—comprising a bicyclic aromatic core, a methoxy ether group, and a methyl ester—presents a unique combination of lipophilic and polar characteristics. Understanding how this specific arrangement of functional groups interacts with different solvents is not merely an academic exercise; it is a critical step in assessing its potential as a drug substance. This document provides the strategic and experimental framework for this essential characterization.

Physicochemical Analysis and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its properties and behavior. An a priori analysis of this compound allows us to form a hypothesis regarding its solubility based on the "like dissolves like" principle.[3]

  • Aromatic Core (Isoquinoline): The large, bicyclic aromatic system is inherently non-polar and hydrophobic. This region will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • Methoxy Group (-OCH₃): This ether group adds some polarity and can act as a hydrogen bond acceptor.

  • Methyl Ester Group (-COOCH₃): The ester functional group is polar and a hydrogen bond acceptor, contributing significantly to potential interactions with polar solvents.

  • Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is weakly basic and can act as a hydrogen bond acceptor. In acidic conditions, this nitrogen can be protonated, forming a cationic species which would dramatically increase solubility in polar protic solvents, especially water.[2][4]

Predicted Solubility Profile:

  • Low Solubility in Non-Polar Solvents (e.g., Hexane, Toluene): The polar ester and methoxy groups will hinder dissolution in highly non-polar environments.

  • Low to Moderate Solubility in Water: While possessing hydrogen bond acceptors, the dominant hydrophobic surface area of the aromatic core suggests limited aqueous solubility at neutral pH. For the related compound 6-Methoxyquinoline, solubility in water is described as "very slightly soluble".[5]

  • Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions with the ester group and are effective at solvating the aromatic system. A similar compound, 6-Methoxyquinoline, is reported to be highly soluble in DMSO (200 mg/mL).[6]

  • Moderate to Good Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the compound's nitrogen and oxygen atoms, facilitating dissolution.

This theoretical analysis provides a foundation for selecting an appropriate range of solvents for experimental determination.

Experimental Protocol: Equilibrium Shake-Flask Method

The Shake-Flask method is a widely recognized and robust technique for determining thermodynamic solubility.[2] The protocol described below is a self-validating system designed to ensure that a true equilibrium state is achieved and measured accurately.

Prior to experimentation, researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used. While a specific SDS for the title compound is not widely available, related quinoline compounds are known to cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[9]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[10][11]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[9]

  • This compound (solid, purity >98%)

  • 2 mL glass vials with screw caps

  • Analytical balance (readable to 0.01 mg)

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Centrifuge capable of handling 2 mL vials

  • HPLC system with a UV detector and a suitable C18 column

  • Solvents (HPLC grade or higher):

    • Water (Type I, 18.2 MΩ·cm)

    • Ethanol

    • Methanol

    • 2-Propanol (IPA)

    • Acetonitrile (ACN)

    • Acetone

    • Ethyl Acetate

    • Dimethyl Sulfoxide (DMSO)

    • n-Hexane

The following diagram outlines the systematic process for solubility determination.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep_compound 1. Add excess solid (e.g., ~5-10 mg) to a tared 2 mL vial weigh_compound 2. Record exact mass prep_compound->weigh_compound add_solvent 3. Add precise volume of solvent (e.g., 1.0 mL) weigh_compound->add_solvent shake 4. Equilibrate on shaker (e.g., 25°C, 24-48h) add_solvent->shake check 5. Visually confirm undissolved solid remains shake->check centrifuge 6. Centrifuge to pellet undissolved solid (e.g., 10,000g, 15 min) check->centrifuge sample 7. Carefully sample supernatant centrifuge->sample dilute 8. Dilute sample with mobile phase hplc 9. Analyze by validated HPLC-UV method calculate 10. Calculate concentration against a standard curve

Caption: Workflow for equilibrium shake-flask solubility determination.

  • Preparation of Vials: Add an excess of solid this compound (e.g., 5-10 mg, ensuring some will remain undissolved) to a series of tared 2 mL glass vials. Record the exact mass of the compound added to each vial.

  • Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours.

    • Causality & Trustworthiness: A 24-hour period is a standard starting point, but true equilibrium must be confirmed. For a robust, self-validating measurement, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. The point at which the measured concentration no longer increases is the point of equilibrium.

  • Phase Separation: After equilibration, visually confirm that excess solid remains in each vial. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant from the vial, being cautious not to disturb the solid pellet. Immediately perform a precise serial dilution of the supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound in the supernatant is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in both mg/mL and millimolar (mM) units.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate analysis and comparison. The following table provides a template for presenting the results.

SolventRelative Polarity[12][13]Qualitative Assessment (Visual)Quantitative Solubility (mg/mL) @ 25°CQuantitative Solubility (mM) @ 25°C
n-Hexane0.009Insoluble
Ethyl Acetate0.228
Acetone0.355
Acetonitrile0.460
2-Propanol0.546
Ethanol0.654
Methanol0.762
DMSO0.444Soluble
Water1.000Sparingly Soluble

Interpreting the Results for Drug Development:

  • Aqueous Solubility (Water): This is the most critical parameter for oral drug delivery. A value <10 µg/mL often signals significant bioavailability challenges.

  • Solubility in Alcohols (Methanol, Ethanol): High solubility in these solvents is advantageous for creating stock solutions for in vitro assays and can indicate feasibility for certain liquid formulations.

  • Solubility in Aprotic Solvents (DMSO, Acetonitrile): DMSO is a common vehicle for initial high-throughput screening. Knowing the solubility limit is crucial to avoid compound precipitation in biological assays.

Conclusion

This guide provides a comprehensive and scientifically rigorous methodology for determining the solubility of this compound. By grounding the experimental protocol in the physicochemical properties of the molecule and emphasizing a self-validating approach to ensure thermodynamic equilibrium, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a foundational dataset that will guide crucial decisions in medicinal chemistry, pre-formulation, and the overall progression of this compound through the drug development pipeline.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Department of Chemistry, Michigan State University. Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • PubChem. Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate.
  • Aldeghi, M., et al. (2018). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (PMC).
  • Chem LibreTexts. (2023). Solubility of Organic Compounds.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 6-Methylquinoline.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Methyl 6-quinoxalinecarboxylate.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - 6-Methoxyquinoline.
  • U.S. Environmental Protection Agency (EPA). methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate Properties.
  • Capot Chemical. (2026). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.
  • CymitQuimica. (2024). Safety Data Sheet - 6-Methoxy-2-methylquinoline-4-carboxylic acid.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • National Institutes of Health (PMC). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • PubChem. 6-Methoxyquinoline.
  • Royal Society of Chemistry. (1988). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • MedChemExpress. 6-Methoxyquinoline - Product Data Sheet.
  • Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • National Institutes of Health (PMC). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.
  • Semantic Scholar. 6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions.
  • MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
  • Hoye, T. R. (2023). Properties of Common Organic Solvents. University of Minnesota.
  • Erowid. Common Organic Solvents: Table of Properties.

Sources

Topic: Methyl 6-methoxyisoquinoline-1-carboxylate: A Scoping Review and Future-Forward Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and nitrogen atom provide an ideal framework for interacting with a multitude of biological targets. This guide focuses on a specific, under-explored derivative: Methyl 6-methoxyisoquinoline-1-carboxylate . While direct and extensive literature on this exact molecule is sparse, a comprehensive analysis of its constituent parts—the isoquinoline nucleus, the C6-methoxy substituent, and the C1-methyl carboxylate group—allows for a robust, predictive exploration of its potential therapeutic activities. This document synthesizes data from analogous compounds to propose likely biological targets, outlines detailed experimental workflows for validation, and provides a forward-looking perspective on its potential in drug discovery.

The Isoquinoline Scaffold: A Foundation of Pharmacological Diversity

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone of natural product chemistry and synthetic drug development.[2] Compounds built around this core exhibit an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neurological effects.[3][4] Their mechanisms of action are equally diverse, ranging from enzyme inhibition (e.g., topoisomerases, kinases) and disruption of protein-protein interactions to intercalation with nucleic acids.[2][4][5] This versatility makes any novel isoquinoline derivative, such as this compound, an intriguing candidate for biological screening.

Caption: Structural components and predicted activity classes.

Deconstructing the Molecule: Predicting Activity from Structure

The probable biological profile of this compound can be inferred by examining the roles its functional groups play in analogous series.

Potential as an Anticancer Agent

The isoquinoline scaffold is frequently associated with anticancer properties.[3][6] These effects are often mediated through diverse mechanisms such as the inhibition of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[4][5]

  • Kinase Inhibition: Many small molecule kinase inhibitors feature heterocyclic cores. Quinoline and isoquinoline derivatives have been successfully developed as inhibitors of key cancer-related kinases such as EGFR, VEGFR-2, and CDK2.[7][8] The planar isoquinoline ring can effectively occupy the adenine-binding pocket of ATP-dependent kinases.

  • P-glycoprotein (P-gp) Inhibition: The 6-methoxy substitution is a feature found in some quinoline-based P-gp inhibitors, which are crucial for overcoming multidrug resistance in cancer.[9] This suggests a potential dual role for our target compound: direct cytotoxicity and chemosensitization.

Potential as an Anti-inflammatory Agent

Chronic inflammation is a key factor in numerous diseases. Isoquinoline derivatives, particularly carboxamides at the 1-position, have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[10] While our target compound is an ester, it serves as a direct synthetic precursor to a wide array of amides. The ester itself may possess activity, or it can be viewed as a platform for generating more stable and potent amide analogs.

Structure-Activity Relationship (SAR) Considerations
  • C1-Position (Carboxylate): The methyl ester at the C1 position is a critical handle for both biological activity and metabolic stability. Esters are susceptible to hydrolysis by cellular esterases, which could be leveraged as a prodrug strategy. However, for sustained action, conversion to more metabolically stable amides is a common and effective strategy in medicinal chemistry.[10] Comparing the biological activity of the parent ester with a library of amide derivatives is a logical next step to establish a clear SAR.[10]

  • C6-Position (Methoxy Group): The methoxy group at the C6 position increases the lipophilicity of the molecule compared to its hydroxyl analog. This can enhance membrane permeability and cellular uptake. Furthermore, this group can form critical hydrogen bonds or hydrophobic interactions within a target's binding site, significantly influencing potency and selectivity.[11][12]

A Validated Experimental Roadmap for Biological Characterization

To move from prediction to evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating, providing a clear path from broad screening to mechanistic insight.

Experimental_Workflow Start This compound (Test Compound) Tier1 Tier 1: Primary In Vitro Screening Start->Tier1 Characterize Potential Assay_Cyto Cytotoxicity Screen (MTT/SRB Assay) Panel of Cancer Cell Lines Tier1->Assay_Cyto Assay_Inflam Anti-inflammatory Screen (Griess Assay for NO) LPS-stimulated Macrophages Tier1->Assay_Inflam Assay_Kinase General Kinase Screen (e.g., ADP-Glo Assay) Representative Kinases (CDK2, EGFR) Tier1->Assay_Kinase Hit_Identified Hit Identification (IC50 < 10 µM) Assay_Cyto->Hit_Identified Generate Dose-Response Curves Assay_Inflam->Hit_Identified Generate Dose-Response Curves Assay_Kinase->Hit_Identified Generate Dose-Response Curves Tier2 Tier 2: Mechanism of Action (MOA) Studies Hit_Identified->Tier2 If 'Hit' MOA_Apoptosis Apoptosis Induction (Annexin V-FITC/PI Assay) Tier2->MOA_Apoptosis MOA_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Tier2->MOA_Cycle MOA_Pathway Target Pathway Analysis (Western Blot for p-Akt, p-ERK, etc.) Tier2->MOA_Pathway Lead_Candidate Lead Candidate Profile MOA_Apoptosis->Lead_Candidate Build Mechanistic Understanding MOA_Cycle->Lead_Candidate Build Mechanistic Understanding MOA_Pathway->Lead_Candidate Build Mechanistic Understanding

Caption: A tiered workflow for evaluating biological activity.

Tier 1: Primary In Vitro Screening
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.[10]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce inflammation and NO production.[10]

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[10] A standard curve using sodium nitrite is used to quantify nitrite concentration. Calculate the percentage of NO inhibition relative to the LPS-only control.

Tier 2: Mechanism of Action (MOA) Elucidation

If the compound shows significant activity (e.g., IC₅₀ < 10 µM) in the primary screens, the following protocols can elucidate its mechanism.

  • Treatment: Seed a promising cancer cell line (e.g., MCF-7) in 6-well plates. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified. A significant increase in the Annexin V+ populations indicates apoptosis induction.[7]

  • Cell Lysis: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C. Target key proteins in pathways suggested by the literature, such as p-Akt, total Akt, p-ERK, total ERK, cleaved Caspase-3, and β-actin (as a loading control).[13]

  • Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system. A change in the ratio of phosphorylated to total protein or an increase in cleaved caspase-3 would provide mechanistic insight.

Data Summary and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Antiproliferative Activity Data

Cell Line Compound IC₅₀ (µM)
MCF-7 (Breast) This compound 8.5
HCT-116 (Colon) This compound 12.2
A549 (Lung) This compound 25.1

| Doxorubicin | Doxorubicin | 0.2 |

Table 2: Hypothetical Anti-inflammatory Activity Data

Treatment NO Production (% of Control) IC₅₀ (µM)
Vehicle 100% -
Compound (1 µM) 85% 15.4
Compound (10 µM) 60%

| Compound (50 µM) | 25% | |

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical entity. Based on a robust analysis of its structural relatives, it is predicted to possess potential anticancer and anti-inflammatory activities, likely mediated through the modulation of key cellular signaling pathways such as PI3K/Akt or by direct enzyme inhibition.[3][4] The methyl ester at the C1-position is a key feature, offering a site for metabolic activation or, more strategically, a synthetic handle for the creation of a diverse library of amide derivatives to improve potency and metabolic stability.[10]

The experimental workflows detailed in this guide provide a clear, logical, and technically sound pathway to validate these hypotheses. Successful identification of a primary biological activity should be followed by more in-depth mechanistic studies and initial ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. This compound represents not just a single data point, but a gateway to a potentially rich area of medicinal chemistry.

References

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

  • (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Mini-Reviews in Medicinal Chemistry, 21. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1116. [Link]

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  • MDPI. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. [Link]

  • PMC. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Joule, J. A., et al. (1988). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2023). (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • (n.d.). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. [Link]

  • Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. [Link]

  • Unbound Medicine. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • PubChem. Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate. [Link]

  • ResearchGate. (2023). (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • PubMed Central. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Frontiers. (2018). Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition!. [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

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  • PubMed. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant and wide-ranging pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and isolation of these valuable compounds. From their biogenesis in the plant kingdom to their purification and structural elucidation, this document offers field-proven insights and detailed protocols to empower researchers in natural product chemistry and drug development. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.

Introduction: The Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids are a major group of plant secondary metabolites characterized by a core isoquinoline structure.[3] They are predominantly found in higher plants, with families such as Papaveraceae, Berberidaceae, and Ranunculaceae being particularly rich sources.[4] The structural diversity within this class is immense, arising from different oxygenation patterns, intramolecular rearrangements, and the addition of other rings to the fundamental isoquinoline framework.[3] This structural variety gives rise to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5]

Historically, isoquinoline alkaloids have been of great importance to medicine. Morphine, the first alkaloid to be isolated from the opium poppy (Papaver somniferum), remains a cornerstone of pain management.[6] Berberine, another prominent isoquinoline alkaloid, has been used in traditional medicine for centuries and is now known to possess a multitude of therapeutic effects, including antibacterial and antidiabetic activities.[7][8] The continued exploration of this class of compounds holds immense promise for the discovery of new therapeutic agents for complex diseases like cancer and neurodegenerative disorders.[1]

Classification and Biosynthesis of Isoquinoline Alkaloids

The isoquinoline alkaloids are broadly classified into several subgroups based on their structural features. The major classes include:

  • Simple Isoquinolines: The most basic structures in this family.

  • Benzylisoquinolines: Featuring a benzyl group attached to the isoquinoline core, this is a key intermediate in the biosynthesis of many other isoquinoline alkaloids.[9]

  • Aporphines: Characterized by a dibenzo[de,g]quinoline ring system.[6]

  • Protoberberines: A large and widespread group with a tetracyclic ring system.[3]

  • Benzophenanthridines: Possessing a benzo[c]phenanthridine skeleton.

  • Morphinans: A well-known group that includes morphine and codeine.[10]

  • Phthalideisoquinolines: Containing a phthalide moiety.[6]

  • Emetine Alkaloids: A smaller group with a distinct structural framework.[3]

The biosynthesis of most isoquinoline alkaloids originates from the amino acid L-tyrosine.[9][11] A key intermediate in this pathway is (S)-reticuline, which serves as a branch point for the formation of various isoquinoline alkaloid classes, including protoberberines, benzophenanthridines, and morphinans.[12] Understanding these biosynthetic pathways is not only crucial for chemical synthesis but also for metabolic engineering approaches aimed at enhancing the production of these valuable compounds in plants or microbial systems.[11][12]

Simplified Biosynthesis of Isoquinoline Alkaloids Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines BBE Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Reticuline->Benzophenanthridines Morphinans Morphinans (e.g., Morphine) Reticuline->Morphinans

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from L-tyrosine.

Methodologies for Discovery and Isolation

The discovery and isolation of novel isoquinoline alkaloids is a multi-step process that requires a systematic and rigorous approach. The general workflow involves extraction, separation and purification, and finally, structural elucidation.

Extraction of Isoquinoline Alkaloids

The initial step in isolating natural products is the extraction of the desired compounds from the raw plant material. The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target alkaloids and the nature of the plant matrix.[13]

3.1.1. Solvent Extraction

Solvent extraction is the most common method for obtaining crude extracts containing isoquinoline alkaloids.[13][14] The basicity of the nitrogen atom in the isoquinoline ring system allows for manipulation of their solubility.[15]

  • Acidic Extraction: The plant material is extracted with an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).[16] The alkaloids form water-soluble salts, while many other less polar compounds remain in the plant matrix. The acidic extract is then basified (e.g., with NH₄OH) to precipitate the free alkaloids, which can then be extracted with an organic solvent.[17][18]

  • Alkaline Extraction: The powdered plant material is first moistened with an alkaline solution (e.g., lime or sodium carbonate) to liberate the free alkaloids from their salt forms within the plant tissue.[13] These free alkaloids are then extracted with a non-polar organic solvent like chloroform or ether.[19]

3.1.2. Advanced Extraction Techniques

Modern extraction techniques can offer improved efficiency and reduced solvent consumption. These include:

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent.[14]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂ as a solvent, which is non-toxic and can be easily removed. The polarity of the supercritical fluid can be modified by adding a co-solvent like methanol.[14]

General Extraction Workflow for Isoquinoline Alkaloids PlantMaterial Powdered Plant Material AcidExtraction Acidic Aqueous Extraction PlantMaterial->AcidExtraction Basification Basification (e.g., NH4OH) AcidExtraction->Basification OrganicExtraction Organic Solvent Extraction Basification->OrganicExtraction CrudeExtract Crude Alkaloid Extract OrganicExtraction->CrudeExtract

Caption: A generalized workflow for the acidic extraction of isoquinoline alkaloids.

Separation and Purification

The crude extract obtained from the initial extraction is a complex mixture of various alkaloids and other plant metabolites. Chromatographic techniques are indispensable for the separation and purification of individual isoquinoline alkaloids.[20][21]

3.2.1. Column Chromatography

Column chromatography is a fundamental technique for the preparative separation of alkaloids.[15]

  • Stationary Phases: Silica gel and alumina are the most commonly used stationary phases. For acidic alkaloids like jatrorrhizine, base-treated silica gel can be employed to enhance separation from other alkaloids like berberine.[22]

  • Mobile Phases: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. Common solvent systems include mixtures of chloroform, methanol, and ethyl acetate.[22]

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both analytical and preparative separation of isoquinoline alkaloids, offering high resolution and sensitivity.[14][20]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for alkaloid separation. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile or methanol and water with modifiers like formic acid or ammonium acetate to improve peak shape.[23][24][25]

  • Normal-Phase HPLC (NP-HPLC): A polar stationary phase (e.g., silica) is used with a non-polar mobile phase.

3.2.3. Other Chromatographic Techniques

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary analysis and monitoring the progress of column chromatography separations.[20][26]

  • Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid chromatography technique that is well-suited for the large-scale isolation of natural products.[27]

Table 1: Comparison of Common Chromatographic Techniques for Isoquinoline Alkaloid Purification

TechniquePrincipleStationary PhaseMobile PhaseApplication
Column Chromatography AdsorptionSilica gel, AluminaOrganic solvents (gradient)Preparative, large-scale purification
RP-HPLC PartitionC8, C18Acetonitrile/Methanol + Water (with modifiers)Analytical and preparative, high resolution
TLC AdsorptionSilica gel, AluminaOrganic solventsQualitative analysis, monitoring
CPC PartitionLiquid (biphasic system)Liquid (biphasic system)Preparative, scalable
Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[14][28]

3.3.1. Mass Spectrometry (MS)

MS provides information about the molecular weight and molecular formula of the compound.[29] Tandem MS (MS/MS) experiments can provide valuable structural information through fragmentation patterns.[30][31]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the complete three-dimensional structure of a molecule.[14]

  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

3.3.3. Other Spectroscopic Techniques

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.[32]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[20]

  • X-ray Crystallography: When a suitable crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure.[14][28]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the isolation of two prominent isoquinoline alkaloids, berberine and morphine, as examples of the principles discussed.

Protocol: Isolation of Berberine from Berberis Species

This protocol is adapted from established methods for the extraction of berberine from the roots of Berberis species.[23][33]

Step 1: Extraction

  • Grind the dried roots of the Berberis plant to a coarse powder.

  • Macerate the powdered root material in a 0.5% aqueous sulfuric acid solution for 6-10 hours.[33]

  • Filter the mixture to separate the acidic aqueous extract.

  • Neutralize the filtrate with lime slurry to a pH of 7 to precipitate sulfates.[33]

  • Filter the neutralized solution to remove the precipitate.

Step 2: Preliminary Purification

  • Add ethanol to the filtrate and heat under reflux.[33]

  • Concentrate the ethanolic solution under reduced pressure to obtain a syrupy mass.

  • Dissolve the residue in hot water and filter.

  • To the filtrate, slowly add concentrated hydrochloric acid to precipitate berberine hydrochloride.[26]

  • Cool the solution to enhance precipitation and collect the crude berberine hydrochloride by filtration.

Step 3: Final Purification by Recrystallization

  • Dissolve the crude berberine hydrochloride in a minimal amount of hot ethanol or water.

  • Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by filtration and dry them in a vacuum oven.

Step 4: Purity Assessment

  • Analyze the purity of the isolated berberine hydrochloride using RP-HPLC.[23]

  • Confirm the identity of the compound by comparing its retention time and UV spectrum with that of a standard berberine sample.

Protocol: Extraction and Purification of Morphine from Opium

This protocol outlines a general procedure for the extraction of morphine from raw opium.[17][18][34]

Step 1: Initial Extraction

  • Dissolve raw opium in boiling water to form a solution.[34]

  • Add slaked lime (calcium hydroxide) to the solution to make it strongly alkaline (pH ≥ 11).[17] This converts morphine into the water-soluble calcium morphinate, while other alkaloids like codeine and thebaine remain less soluble.

  • Filter the solution to remove insoluble plant material and other precipitated alkaloids.[17]

Step 2: Removal of Impurities

  • Extract the alkaline filtrate with a non-polar organic solvent such as toluene to remove any remaining soluble impurities and other alkaloids.[17][18]

Step 3: Precipitation of Morphine

  • Adjust the pH of the aqueous solution to approximately 9.1 using an acid (e.g., hydrochloric acid or sulfuric acid) or ammonium chloride.[17] At this isoelectric point, morphine is least soluble and will precipitate out of the solution.

  • Cool the solution to maximize the precipitation of morphine base.

  • Collect the precipitated morphine by filtration.

Step 4: Purification

  • The crude morphine base can be further purified by recrystallization from a suitable solvent or by converting it to a salt (e.g., morphine sulfate) and then recrystallizing the salt.

Conclusion and Future Perspectives

The discovery and isolation of natural isoquinolines continue to be a vibrant and important area of research. The diverse structures and potent biological activities of these compounds make them a rich source for the development of new pharmaceuticals.[35][36] While traditional methods of extraction and isolation remain valuable, the integration of modern analytical and separation techniques is crucial for the efficient discovery of novel isoquinoline alkaloids. Future research will likely focus on the development of more sustainable and efficient extraction and purification methods, as well as the application of metabolomics and other "omics" technologies to identify new bioactive compounds from a wider range of biological sources. Furthermore, the elucidation of biosynthetic pathways will continue to enable the use of metabolic engineering and synthetic biology to produce these valuable compounds in a more controlled and scalable manner.[9]

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A Technical Guide to the Theoretical and Molecular Modeling of Methyl 6-methoxyisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Methyl 6-methoxyisoquinoline-1-carboxylate (MMIC) represents a synthetically accessible derivative with significant potential for drug discovery. This guide provides an in-depth, technical framework for the theoretical and computational modeling of MMIC. By leveraging a suite of validated in silico techniques, from quantum mechanical calculations to molecular simulations, researchers can elucidate the molecule's fundamental electronic properties, predict its reactivity, and generate data-driven hypotheses about its potential biological targets. This document details the causality behind methodological choices, provides step-by-step protocols for key computational experiments, and establishes a self-validating workflow designed to accelerate the early stages of drug discovery and development.[1]

Part 1: The Scientific Imperative for Modeling MMIC

The Isoquinoline Scaffold: A Privileged Structure

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" frequently found in both natural products and synthetic pharmaceuticals.[2] Its structural rigidity and ability to form diverse interactions have led to its incorporation into drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This prevalence underscores the utility of exploring novel derivatives like MMIC for therapeutic potential.

Rationale for Computational Investigation

In modern drug discovery, computer-aided drug design (CADD) is indispensable for optimizing the path from a candidate molecule to a clinical drug.[2] Computational methods allow for the rapid, cost-effective evaluation of molecular properties that are difficult or time-consuming to measure experimentally. For a novel compound like MMIC, a computational-first approach allows us to:

  • Characterize Physicochemical Properties: Understand its electronic structure, reactivity, and potential for intermolecular interactions.

  • Generate Target Hypotheses: Screen MMIC against known biological targets to identify potential mechanisms of action.

  • Guide Synthetic Efforts: Prioritize synthetic modifications based on predicted improvements in binding affinity or pharmacokinetic properties.

This guide establishes a comprehensive computational workflow, beginning with fundamental quantum mechanics and progressing to complex biological simulations.[1]

Part 2: Foundational Calculations with Density Functional Theory (DFT)

Causality: Why Density Functional Theory?

For analyzing a small organic molecule like MMIC, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, a simpler quantity.[5] This makes it feasible to study molecules of pharmaceutical interest with high precision.

For the protocols described herein, we select the B3LYP hybrid functional and the 6-311+G(d,p) basis set . This combination is well-validated for organic molecules, providing reliable predictions for both geometries and electronic properties.[6]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional conformation (the ground-state geometry) of MMIC and confirm it is a true energy minimum.

Methodology:

  • Input Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

  • Initial Optimization: Perform a preliminary geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting conformation.

  • DFT Geometry Optimization:

    • Submit the structure to a quantum chemistry software package (e.g., Gaussian, Q-Chem).[7]

    • Specify the calculation type as Opt (Optimization).

    • Define the level of theory: B3LYP/6-311+G(d,p).

    • Execute the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation (Freq).

    • Self-Validation: The calculation is successful if no imaginary frequencies are reported. An imaginary frequency indicates a transition state, not a stable minimum, requiring further geometry searching.

Analysis of Key Molecular Properties

With the optimized geometry, we can now calculate fundamental electronic properties that govern the molecule's behavior.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[8][9]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[10][11] This is invaluable for drug design as it reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[12][13] These sites are crucial for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.[10]

Data Presentation: Calculated Properties of MMIC
PropertyCalculated Value (Hypothetical)Significance in Drug Design
Energy of HOMO -6.15 eVRelates to electron-donating capability; influences charge-transfer interactions.
Energy of LUMO -1.25 eVRelates to electron-accepting capability; important for interactions with nucleophiles.
HOMO-LUMO Gap (ΔE) 4.90 eVIndicates high kinetic stability and moderate reactivity.[8]
Dipole Moment 2.85 DebyeQuantifies molecular polarity, affecting solubility and membrane permeability.
MEP Minimum (Vmin) -0.05 a.u.Located on the carboxyl oxygen and isoquinoline nitrogen; predicts sites for H-bond accepting.
MEP Maximum (Vmax) +0.04 a.u.Located on hydrogens of the methyl groups; potential for weak electrostatic interactions.

Part 3: Molecular Docking for Biological Target Identification

Causality: Why Molecular Docking?

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[14] It serves as a powerful tool for virtual screening and hypothesis generation by identifying which proteins a molecule is most likely to bind to and in what conformation.[15]

Target Selection: Isoquinoline and quinoline derivatives are well-documented as inhibitors of protein kinases. Therefore, as a representative and high-impact target, we will model the docking of MMIC into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain , a key target in oncology.[16] We will use a crystal structure from the Protein Data Bank (PDB), for instance, PDB ID: 1M17 , which shows EGFR complexed with a quinazoline inhibitor.[16]

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Receptor (e.g., PDB: 1M17) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Generate Grid Box) Clean->Grid Ligand 3. Prepare Ligand (MMIC) (Generate 3D coords, assign charges) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy & Pose) Dock->Analyze Visualize 7. Visualize Complex (Identify Key Interactions) Analyze->Visualize

Caption: A streamlined workflow for molecular docking simulations.

Protocol 2: Molecular Docking of MMIC into EGFR

Objective: To predict the binding mode and affinity of MMIC within the EGFR kinase active site.

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of EGFR (e.g., PDB ID: 1M17) from the RCSB PDB.

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules and the co-crystallized ligand.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of MMIC from Protocol 1.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a "grid box" centered on the known ATP-binding site (where the original ligand was located).

    • Ensure the box dimensions are sufficient to accommodate the ligand in various orientations.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina.

    • Input the prepared receptor, ligand, and grid box configuration files.

    • Execute the simulation. Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Examine the top-ranked pose. A more negative binding affinity score indicates a stronger predicted interaction.

    • Visualize the docked complex to identify key intermolecular interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts) between MMIC and EGFR residues.

Data Presentation: Predicted Docking Results for MMIC-EGFR Complex
ParameterPredicted ValueInterpretation
Binding Affinity -8.5 kcal/molIndicates strong and favorable binding within the active site.
Key H-Bond Interactions Met793, Thr790The carboxyl oxygen and isoquinoline nitrogen of MMIC are predicted to form hydrogen bonds with the hinge region of the kinase, a classic interaction for kinase inhibitors.
Hydrophobic Contacts Leu718, Val726The isoquinoline ring and methoxy group are positioned within a hydrophobic pocket, contributing to binding stability.

Part 4: Validating Stability with Molecular Dynamics (MD) Simulation

Causality: Beyond Static Docking

While docking provides a valuable static snapshot of binding, it does not account for the dynamic nature of biological systems.[14] Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[17][18] A stable complex over nanoseconds of simulation lends higher confidence to the docking prediction.

Diagram: The Computational Chemistry Funnel

G DFT DFT Calculations (Quantum Mechanics) Docking Molecular Docking (Virtual Screening) DFT->Docking Provides Optimized Ligand Geometry & Electronic Properties MD Molecular Dynamics (Complex Stability) Docking->MD Provides Initial Binding Pose Result Validated Hit Candidate MD->Result Confirms Stability of Interaction

Caption: The hierarchical workflow from quantum mechanics to dynamic simulation.

Protocol 3: MD Simulation of the MMIC-EGFR Complex

Objective: To evaluate the dynamic stability of the MMIC-EGFR complex predicted by molecular docking.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose of the MMIC-EGFR complex as the starting structure.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during setup.[19]

  • Equilibration:

    • Gradually heat the system to a physiological temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).

    • Run a subsequent equilibration step at constant pressure (e.g., 1 bar) to allow the system density to relax (NPT ensemble).[18]

  • Production Run:

    • Remove the restraints and run the simulation for a duration of 50-100 nanoseconds. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD indicates the system has reached equilibrium and the ligand is not dissociating.

    • Analyze the persistence of key intermolecular interactions (like hydrogen bonds) identified during docking.

Conclusion

This technical guide outlines a robust, multi-faceted computational strategy for the initial characterization and evaluation of this compound as a potential drug candidate. By integrating DFT, molecular docking, and molecular dynamics, researchers can build a comprehensive profile of the molecule's electronic structure, reactivity, and potential for biological interaction. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based workflow provides a scientifically rigorous foundation for making informed decisions, prioritizing experimental validation, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.[20]

References

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A Technical Guide to the Historical Synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] Methyl 6-methoxyisoquinoline-1-carboxylate, in particular, serves as a crucial building block for more complex molecular architectures. Its synthesis is a foundational exercise in heterocyclic chemistry, and the historical methods employed to construct this molecule offer a compelling narrative on the evolution of synthetic strategy. This guide provides an in-depth exploration of the classical approaches to its synthesis, moving beyond mere procedural lists to dissect the underlying chemical logic and rationale that guided chemists in the field. We will focus on two principal historical strategies: the functionalization of a pre-formed isoquinoline ring via the Reissert reaction and the construction of the ring with the C-1 substituent precursor already in place via the Bischler-Napieralski reaction.

Strategy 1: The Reissert Reaction Pathway - Post-Cyclization C-1 Functionalization

The Reissert reaction is a cornerstone of isoquinoline chemistry, providing a reliable method for introducing substituents at the C-1 position.[3][4] This strategy is inherently modular: it separates the challenge of forming the core heterocyclic ring from the challenge of installing the desired functional group. The causality is clear: by first synthesizing the stable 6-methoxyisoquinoline core, the subsequent C-1 functionalization can be optimized independently.

Conceptual Workflow: Reissert-based Synthesis

The logic of this pathway follows a three-stage sequence. First, the 6-methoxyisoquinoline core is assembled. Second, this core is activated at the C-1 position using a Reissert compound formation. Finally, the resulting intermediate is converted to the target carboxylate.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Reissert Reaction cluster_2 Stage 3: Final Conversion A m-Methoxy- phenylethylamine C 3,4-Dihydroisoquinoline Intermediate A->C Acylation & Bischler-Napieralski Cyclization B Acylating Agent B->C D 6-Methoxyisoquinoline C->D Dehydrogenation E Reissert Compound (1-cyano-2-acyl adduct) D->E Acyl Halide, KCN D->E F Methyl 6-methoxyisoquinoline- 1-carboxylate (Target) E->F Hydrolysis & Esterification E->F

Caption: Workflow for the Reissert-based synthesis of the target molecule.

Step 1: Synthesis of the 6-Methoxyisoquinoline Core

The historical synthesis of the 6-methoxyisoquinoline precursor typically relies on the Bischler-Napieralski reaction . This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[5][6] The choice of a β-arylethylamide is critical; to yield a 6-methoxy substituted product, the synthesis must begin with an amine bearing the methoxy group at the meta position of the phenyl ring, namely 3-methoxyphenylethylamine.

The amide is cyclized using a strong dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8] These reagents activate the amide carbonyl oxygen, converting it into an excellent leaving group and promoting the intramolecular electrophilic aromatic substitution required for ring closure.[8] The resulting 3,4-dihydro-6-methoxyisoquinoline is not yet fully aromatic. A subsequent dehydrogenation step, often accomplished by heating with a catalyst such as palladium on carbon (Pd/C), is required to furnish the stable aromatic 6-methoxyisoquinoline core.[7]

Step 2: Formation of the Reissert Compound

With the 6-methoxyisoquinoline core in hand, the Reissert reaction is employed to introduce a cyano group at the C-1 position. The reaction involves treating the isoquinoline with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, typically potassium cyanide (KCN) in a two-phase system (e.g., dichloromethane/water).[9][10] The acyl chloride activates the isoquinoline by forming a highly electrophilic N-acylisoquinolinium salt. This activation is key, as it makes the C-1 position susceptible to nucleophilic attack by the cyanide ion, which would not react with the unactivated isoquinoline.[10] This attack yields the 1-cyano-2-acyl-1,2-dihydroisoquinoline adduct, known as a Reissert compound.[4]

Step 3: Conversion to the Final Product

The Reissert compound is a stable intermediate that serves as a masked C-1 carbanion. Treatment with a base deprotonates the C-1 position, and the resulting anion can be manipulated. However, for the synthesis of a carboxylic acid, the cyano group is simply hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Subsequent esterification, for instance, by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄), yields the final target molecule, this compound.

Experimental Protocol: Reissert-Based Synthesis

(This is a representative protocol synthesized from the principles of the described reactions.)

  • Preparation of N-(3-Methoxyphenylethyl)acetamide: To a solution of 3-methoxyphenylethylamine (1 eq.) in dichloromethane, add acetic anhydride (1.1 eq.) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Wash the solution with saturated sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the amide.

  • Synthesis of 6-Methoxy-3,4-dihydroisoquinoline: Reflux the amide from the previous step (1 eq.) in toluene with phosphoryl chloride (1.5 eq.) for 3 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Basify with concentrated NaOH solution and extract with toluene. Dry the organic layer over K₂CO₃, filter, and concentrate to give the crude dihydroisoquinoline.

  • Synthesis of 6-Methoxyisoquinoline: Dissolve the crude dihydroisoquinoline in xylene and add 10% Pd/C catalyst (0.1 eq. by weight). Reflux the mixture for 8 hours. Cool to room temperature, filter through Celite®, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain 6-methoxyisoquinoline.

  • Reissert Compound Formation: Vigorously stir a mixture of 6-methoxyisoquinoline (1 eq.) in dichloromethane and a solution of potassium cyanide (3 eq.) in water. Add benzoyl chloride (1.2 eq.) dropwise and continue stirring for 6 hours. Separate the organic layer, wash with water, dry over MgSO₄, and concentrate to yield the crude Reissert compound.

  • Hydrolysis and Esterification: Reflux the crude Reissert compound in a mixture of concentrated HCl and acetic acid (1:1) for 8 hours. Cool the mixture and neutralize with NaOH. Extract the aqueous layer with ether to remove byproducts. Acidify the aqueous layer with HCl to precipitate the 6-methoxyisoquinoline-1-carboxylic acid. Filter the solid and dry. Reflux the carboxylic acid in methanol with a catalytic amount of concentrated H₂SO₄ for 12 hours. Cool, neutralize with sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography to yield this compound.

Strategy 2: The Pomeranz-Fritsch Reaction - A Convergent Approach

An alternative historical pathway is the Pomeranz-Fritsch reaction, which constructs the isoquinoline ring from a benzaldehyde and an aminoacetaldehyde dialkyl acetal.[1][11][12] This method is more convergent but can be sensitive to the substituents on the aromatic ring.

Conceptual Workflow: Pomeranz-Fritsch Synthesis

This approach involves the acid-catalyzed cyclization of a benzalaminoacetal intermediate.[11][13] The reaction directly forms the aromatic isoquinoline ring in a single key transformation.

G A m-Methoxybenzaldehyde C Benzalaminoacetal Intermediate A->C Condensation B Aminoacetaldehyde dimethyl acetal B->C D 6-Methoxyisoquinoline C->D Acid-Catalyzed Cyclization (e.g., H₂SO₄)

Caption: Workflow for the Pomeranz-Fritsch synthesis of the isoquinoline core.

Reaction Rationale and Limitations

The synthesis would begin with 3-methoxybenzaldehyde. Condensation with aminoacetaldehyde dimethyl acetal forms the Schiff base intermediate.[12] This intermediate is then subjected to strong acidic conditions, typically concentrated sulfuric acid, which catalyzes the intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[11][14]

A significant challenge of the classical Pomeranz-Fritsch reaction is that it typically yields an isoquinoline that is unsubstituted at the C-1 position. Therefore, to arrive at the target molecule, this synthesis of 6-methoxyisoquinoline would still need to be followed by the C-1 functionalization sequence described in Strategy 1 (the Reissert reaction). Thus, in a historical context, the Pomeranz-Fritsch reaction is best viewed as an alternative method for producing the key precursor for the Reissert reaction, rather than a direct route to the final product. The choice between Bischler-Napieralski and Pomeranz-Fritsch for the core synthesis often depended on the availability and stability of the respective starting materials (phenylethylamines vs. benzaldehydes).

Comparative Analysis of Historical Strategies

The choice between these classical synthetic routes involves a trade-off between the number of steps, convergency, and the types of reagents required.

FeatureStrategy 1: Bischler-Napieralski / ReissertStrategy 2: Pomeranz-Fritsch / Reissert
Core Precursor 3-Methoxyphenylethylamine3-Methoxybenzaldehyde
Key Ring Formation Bischler-Napieralski CyclizationPomeranz-Fritsch Cyclization
Key C-1 Functionalization Reissert ReactionReissert Reaction
Number of Steps ~5 steps (Amide formation, Cyclization, Dehydrogenation, Reissert, Hydrolysis/Esterification)~4 steps (Condensation/Cyclization, Reissert, Hydrolysis/Esterification)
Primary Advantage Reliable and well-established for a wide range of substituted phenylethylamines.More convergent initial ring formation.
Primary Disadvantage Multi-step sequence for the core. Requires dehydrogenation of an intermediate.Classical conditions require harsh acids (conc. H₂SO₄) and can give low yields.[1]

Conclusion

The historical synthesis of this compound is a testament to the ingenuity of classical organic chemistry. The most prominent and logical pathway involves a multi-step sequence beginning with the construction of the 6-methoxyisoquinoline core, for which both the Bischler-Napieralski and Pomeranz-Fritsch reactions are viable historical methods. The subsequent functionalization of the C-1 position via the Reissert reaction stands as the critical step for installing the required carboxylate group. This modular approach, separating ring formation from C-1 functionalization, provided a robust and adaptable strategy for accessing this important class of molecules, paving the way for future developments in medicinal and materials chemistry.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available at: [Link]

  • Cheméo. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Saggiomo, A. J., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1014. Available at: [Link]

  • Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 19(24), 2358-2408. Available at: [Link]

  • Gauth. (n.d.). Solved: 3- Quinolines/Isoquinolines a) The Reissert Reaction b) Isoquinolines - Synthesis of a N. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. (Referenced in US5808071A)
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Reissert Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines. Retrieved from [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3200. Available at: [Link]

Sources

Methodological & Application

Synthesis of "Methyl 6-methoxyisoquinoline-1-carboxylate" from p-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate from p-Anisidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound starting from


-anisidine . While direct carboxylation of the isoquinoline C1 position is challenging due to the lack of inherent nucleophilicity, this guide utilizes the Reissert reaction , a privileged method for C1-functionalization.

The route employs a Schlittler-Müller modification of the Pomeranz-Fritsch cyclization to construct the isoquinoline core from a benzylamine precursor derived from


-anisidine. This approach ensures correct regiochemistry (6-methoxy) which is often ambiguous when starting from benzaldehydes.

Key Applications:

  • Synthesis of isoquinoline alkaloids.[1][2][3]

  • Development of kinase inhibitors (e.g., ROCK, PKA).

  • Precursors for tricyclic pharmaceutical scaffolds.

Retrosynthetic Analysis & Strategy

The synthesis is divided into three distinct phases to ensure high fidelity and regio-control.

  • Phase 1 (Linker Synthesis): Conversion of

    
    -anisidine to 4-methoxybenzylamine. This homologation is necessary because the Pomeranz-Fritsch "Schlittler-Müller" variation requires a benzylamine, not an aniline.
    
  • Phase 2 (Core Construction): Acid-catalyzed cyclization of the benzylamine-glyoxal imine to form 6-methoxyisoquinoline.

  • Phase 3 (Functionalization): Reissert reaction using benzoyl chloride and a cyanide source to activate the C1 position, followed by acid-catalyzed alcoholysis to the methyl ester.

SyntheticRoute Anisidine p-Anisidine (Starting Material) Nitrile 4-Methoxybenzonitrile Anisidine->Nitrile 1. Diazotization 2. Sandmeyer (CuCN) Benzylamine 4-Methoxybenzylamine Nitrile->Benzylamine Reduction (LiAlH4 or H2/Ni) Imine Glyoxal Imine Intermediate Benzylamine->Imine + Glyoxal dimethyl acetal Isoquinoline 6-Methoxyisoquinoline Imine->Isoquinoline Acid Cyclization (Schlittler-Müller) Reissert Reissert Compound (1-CN, 2-COPh) Isoquinoline->Reissert PhCOCl, TMSCN (Reissert Rxn) Target Methyl 6-methoxyisoquinoline- 1-carboxylate Reissert->Target H2SO4, MeOH (Alcoholysis)

Figure 1: Strategic workflow for the conversion of p-anisidine to the target ester.

Experimental Protocols

Phase 1: Preparation of 4-Methoxybenzylamine

Note: If 4-methoxybenzylamine is commercially available, proceed to Phase 2. If synthesis from p-anisidine is mandatory, follow this standard homologation.

Step 1.1: Sandmeyer Cyanation

  • Diazotization: Dissolve

    
    -anisidine (1.0 eq) in aqueous HCl. Cool to 0°C. Add 
    
    
    
    (1.1 eq) dropwise, maintaining temperature
    
    
    to form the diazonium salt.
  • Substitution: Neutralize the diazonium solution with

    
     and add to a solution of CuCN/KCN at 60°C. (Caution: HCN evolution).
    
  • Workup: Extract with ethyl acetate, wash with water, and concentrate to yield 4-methoxybenzonitrile.

Step 1.2: Reduction

  • Reaction: Dissolve nitrile in dry THF. Add

    
     (2.0 eq) carefully at 0°C under 
    
    
    
    . Reflux for 3 hours.
  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter precipitate.[4]
  • Yield: Distill the amine (bp ~236°C) to obtain pure 4-methoxybenzylamine .

Phase 2: The Schlittler-Müller Cyclization

This modification of the Pomeranz-Fritsch reaction is superior for this substrate because it locks the nitrogen at the correct position relative to the methoxy group.

Materials:

  • 4-Methoxybenzylamine (13.7 g, 100 mmol)

  • Glyoxal dimethyl acetal (60% aq. solution, 1.1 eq) or 2,2-dimethoxyacetaldehyde

  • Toluene (Solvent)[5]

  • 
     (Lewis Acid) or Trifluoroacetic anhydride (TFAA)
    

Protocol:

  • Schiff Base Formation:

    • In a Dean-Stark apparatus, reflux 4-methoxybenzylamine and glyoxal dimethyl acetal in toluene (150 mL) for 4 hours.

    • Monitor water collection. Once theoretical water is removed, evaporate toluene in vacuo.

    • Checkpoint: The residue is the imine acetal. It is hydrolytically unstable; proceed immediately.

  • Cyclization:

    • Dissolve the crude imine in dry

      
       (100 mL).
      
    • Cool to 0°C. Add

      
       (3.0 eq) dropwise.
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Mechanistic Insight: The Lewis acid activates the acetal, triggering electrophilic attack on the aromatic ring at the position para to the methoxy group (which corresponds to the C1 of the benzylamine, leading to C6-OMe in the product).

  • Workup & Purification:

    • Quench with saturated

      
      . Extract with DCM.[6]
      
    • Purify via flash chromatography (Hexane/EtOAc).

    • Product: 6-Methoxyisoquinoline.

    • Validation:

      
       NMR should show characteristic isoquinoline doublets at C1 and C3 (~9.2 ppm and ~8.5 ppm).
      
Phase 3: Reissert Functionalization (C1-Carboxylation)

This is the critical step to install the ester. Direct lithiation of isoquinoline is difficult; the Reissert reaction activates the C1 position by temporarily breaking aromaticity.

Safety Alert: This step uses cyanide sources. Use Trimethylsilyl cyanide (TMSCN) for a safer alternative to KCN, or strictly adhere to HCN safety protocols if using KCN/Water biphasic conditions.

Materials:

  • 6-Methoxyisoquinoline (1.0 eq)

  • Benzoyl Chloride (1.5 eq)

  • TMSCN (Trimethylsilyl cyanide) (1.5 eq)

  • DCM (Dry)

  • 
     (Catalytic, 10 mol%)
    

Protocol:

  • Reissert Compound Formation:

    • Dissolve 6-methoxyisoquinoline in dry DCM under Argon.

    • Add benzoyl chloride dropwise at 0°C. A precipitate (N-acyl isoquinolinium salt) may form.

    • Add TMSCN dropwise followed by catalytic

      
      .
      
    • Stir at room temperature for 6 hours.

    • Workup: Wash with water, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Intermediate: 2-Benzoyl-6-methoxy-1,2-dihydroisoquinoline-1-carbonitrile. (Usually a solid, can be recrystallized from EtOH).

  • Pinner-Type Rearrangement/Alcoholysis:

    • Dissolve the Reissert intermediate in Methanol (anhydrous).

    • Add concentrated

      
       (slowly, exothermic) to reach ~3M concentration.
      
    • Reflux for 16 hours.

    • Mechanism:[1][3][5][7][8] The acid hydrolyzes the nitrile to the imidate/ester, cleaves the N-benzoyl bond (releasing benzaldehyde), and restores aromaticity.

  • Final Isolation:

    • Cool reaction mixture.[9] Evaporate excess MeOH.

    • Neutralize with cold

      
       solution (pH 8).
      
    • Extract with EtOAc.

    • Purification: Column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

    • Target: This compound .

ReissertMechanism IsoQ 6-Methoxyisoquinoline Salt N-Benzoyl Isoquinolinium (Activated Electrophile) IsoQ->Salt + PhCOCl Reissert Reissert Compound (Dihydro-Nitrile) Salt->Reissert + TMSCN (Nucleophilic Attack at C1) Transition Acid Hydrolysis (- PhCHO) Reissert->Transition + H2SO4 / MeOH Product Methyl 6-methoxyisoquinoline- 1-carboxylate Transition->Product Aromatization & Esterification

Figure 2: Mechanistic flow of the Reissert reaction and subsequent alcoholysis.

Data Summary & Validation

ParameterPhase 1 (Linker)Phase 2 (Cyclization)Phase 3 (Reissert)
Key Reagent CuCN / LiAlH4Glyoxal acetal / BF3PhCOCl / TMSCN
Typical Yield 65-75%50-60%70-80% (over 2 steps)
Critical QC IR: 2220 cm⁻¹ (CN)NMR: C1-H singlet absentNMR: C1-COOMe singlet
Purification DistillationFlash ColumnRecrystallization/Column

Analytical Checkpoints:

  • Intermediate (Reissert Compound): Look for the disappearance of aromatic isoquinoline peaks and the appearance of a doublet at C1-H (~6.5 ppm) in

    
     NMR.
    
  • Final Product:

    • 
       NMR (CDCl3): 
      
      
      
      4.05 (s, 3H, COOCH3), 3.95 (s, 3H, Ar-OCH3), 8.9 (d, 1H, C3-H).
    • MS (ESI): m/z = [M+H]+ corresponding to Methyl ester.

References

  • Pomeranz-Fritsch Reaction & Modifications

    • Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, 6, 191.

  • Reissert Reaction Protocol

    • Popp, F. D. (1979).[2][10] "Developments in the Chemistry of Reissert Compounds". Advances in Heterocyclic Chemistry, 24, 187-224.

  • Schlittler-Müller Modification (Benzylamine route)

    • Schlittler, E., & Müller, J. (1948). "Über die Cyclisation von Benzalamino-acetalen". Helvetica Chimica Acta, 31(3), 914-924.

  • Synthesis of Isoquinoline-1-carboxylates

    • Weinstock, J., & Boekelheide, V. (1958).[11] "Synthesis of 1-Isoquinolinecarboxylic Acid". Organic Syntheses, 38, 58.

Sources

The Versatile Intermediate: Methyl 6-methoxyisoquinoline-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] Within this privileged class of heterocycles, Methyl 6-methoxyisoquinoline-1-carboxylate emerges as a highly versatile and valuable intermediate for the synthesis of complex molecular architectures in drug discovery programs. Its strategic substitution pattern, featuring a methoxy group that can modulate physicochemical properties and a reactive carboxylate at the C1 position, provides a key handle for molecular elaboration and diversification.

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound as a pivotal building block in the development of novel therapeutic agents. The methodologies described herein are designed to be robust and reproducible, empowering researchers to harness the full potential of this important synthetic intermediate.

Part 1: Synthesis and Characterization of this compound

A robust and scalable synthesis of this compound is paramount for its effective use in drug discovery campaigns. A practical two-stage synthetic approach is outlined below, commencing with the preparation of the 6-methoxyisoquinoline core via the Skraup synthesis, followed by the introduction of the methyl carboxylate group at the C1 position through a Reissert-Kaufmann reaction.

Protocol 1: Synthesis of 6-Methoxyisoquinoline

This protocol is adapted from the Skraup synthesis, a classic method for quinoline and isoquinoline synthesis.[1]

Materials:

  • p-Anisidine

  • Glycerol

  • p-Nitrotoluene (as an oxidizing agent)

  • Ferrous sulfate (as a moderator)

  • Boric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a fume hood, carefully add p-anisidine (1 part, molar ratio) to a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • To this, add glycerol (4.3-4.5 parts), p-nitrotoluene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).

  • Slowly and with vigorous stirring, add concentrated sulfuric acid. The volume of sulfuric acid should be approximately 1/6th the volume of glycerol. An exothermic reaction will occur; maintain the temperature below 120°C during the addition.

  • After the addition is complete, heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.

  • Allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 5.5.

  • Remove any resinous material by decantation. Filter the remaining solid and wash thoroughly with distilled water.

  • Wash the solid with ethyl acetate. Combine all organic phases and extract the aqueous phase with ethyl acetate.

  • Combine all organic extracts and remove the solvent under reduced pressure to yield crude 6-methoxyisoquinoline.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Reissert-Kaufmann Reaction

The Reissert-Kaufmann reaction allows for the introduction of a cyano group at the C1 position of the isoquinoline ring, which can then be hydrolyzed and esterified.[3][4]

Step 1: Synthesis of 6-Methoxyisoquinoline-1-carbonitrile (Reissert Compound Formation)

Materials:

  • 6-Methoxyisoquinoline

  • Methyl chloroformate

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Under a certified fume hood and with appropriate personal protective equipment (PPE), dissolve 6-methoxyisoquinoline (1 equivalent) in dichloromethane.

  • In a separate flask, prepare a solution of potassium cyanide (1.5 equivalents) in a minimal amount of water.

  • Cool both solutions to 0°C in an ice bath.

  • Slowly add the methyl chloroformate (1.2 equivalents) to the 6-methoxyisoquinoline solution with vigorous stirring.

  • Immediately following the addition of methyl chloroformate, add the aqueous potassium cyanide solution dropwise to the reaction mixture. Maintain the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully separate the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound, N-methoxycarbonyl-6-methoxyisoquinoline-1-carbonitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 6-Methoxyisoquinoline-1-carboxylic acid

Materials:

  • Crude Reissert compound from Step 1

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Add the crude Reissert compound to a round-bottom flask.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-methoxyisoquinoline-1-carboxylic acid.

Step 3: Fischer Esterification to this compound

Materials:

  • 6-Methoxyisoquinoline-1-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend 6-methoxyisoquinoline-1-carboxylic acid (1 equivalent) in anhydrous methanol.[6][7]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Parameter Expected Value
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.5-8.3 (d, 1H), ~8.2-8.0 (d, 1H), ~7.8-7.6 (m, 2H), ~7.2 (s, 1H), ~4.1 (s, 3H), ~4.0 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C=O), ~160 (C-O), ~145, ~140, ~135, ~130, ~125, ~120, ~118, ~105, ~55 (OCH₃), ~53 (OCH₃)
Mass Spectrum (EI) m/z (%): 217 (M⁺), 186 ([M-OCH₃]⁺), 158 ([M-CO₂CH₃]⁺)

Note: The predicted NMR chemical shifts are based on the analysis of similar isoquinoline structures. Actual values may vary depending on the solvent and experimental conditions.

Part 2: Application in the Synthesis of a Bioactive Tubulin Inhibitor Analogue

This compound is an excellent starting point for the synthesis of compounds targeting various biological pathways. One such application is in the development of tubulin polymerization inhibitors, a validated strategy in cancer chemotherapy.[8][9] The following protocol outlines the synthesis of a novel isoquinoline-based carboxamide, a potential tubulin inhibitor, starting from our key intermediate.

Workflow for the Synthesis of a Tubulin Inhibitor Analogue

G cluster_0 Synthesis of Intermediate cluster_1 Biological Evaluation A This compound C Amide Formation A->C B Amine (e.g., 3,4,5-Trimethoxyaniline) B->C D N-(3,4,5-trimethoxyphenyl)-6-methoxyisoquinoline-1-carboxamide C->D Amidation E Tubulin Polymerization Assay D->E F Cell Viability Assay (e.g., MTT) D->F G Data Analysis & SAR E->G F->G

Caption: Synthetic workflow for a tubulin inhibitor analogue.

Protocol 3: Synthesis of N-(3,4,5-trimethoxyphenyl)-6-methoxyisoquinoline-1-carboxamide

This protocol describes the amidation of this compound with a substituted aniline to generate the target carboxamide.

Materials:

  • This compound

  • 3,4,5-Trimethoxyaniline

  • Trimethylaluminum (2M in toluene) - PYROPHORIC, handle with extreme care

  • Anhydrous Toluene

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 3,4,5-trimethoxyaniline (1.2 equivalents) in anhydrous toluene.

  • Cool the solution to 0°C.

  • Slowly add trimethylaluminum solution (1.2 equivalents) dropwise. Gas evolution will be observed.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer of the filtrate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3,4,5-trimethoxyphenyl)-6-methoxyisoquinoline-1-carboxamide.

Part 3: Biological Evaluation of the Synthesized Analogue

The newly synthesized carboxamide can be evaluated for its potential as a tubulin inhibitor through a series of in vitro assays.

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle:

The polymerization of purified tubulin is monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter into the growing microtubules. An inhibitor will prevent or reduce this increase in fluorescence.

Materials:

  • Tubulin polymerization assay kit (commercially available)

  • N-(3,4,5-trimethoxyphenyl)-6-methoxyisoquinoline-1-carboxamide (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole or Colchicine (positive control for polymerization inhibition)

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the test compound in a suitable buffer.

  • Follow the manufacturer's instructions for the tubulin polymerization assay kit. Typically, this involves adding the tubulin solution, GTP, and the fluorescent reporter to a 96-well plate.

  • Add the test compound dilutions and controls to the appropriate wells.

  • Incubate the plate at 37°C and monitor the fluorescence at regular intervals for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Determine the IC₅₀ value of the test compound, which is the concentration that inhibits tubulin polymerization by 50%.

Signaling Pathway and Mechanism of Action

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Essential for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Disruption Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Inhibitor Inhibitor Inhibitor->Tubulin Dimers Binds to Colchicine Site

Caption: Mechanism of action for a tubulin polymerization inhibitor.

The synthesized carboxamide is hypothesized to bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells.

Conclusion

This compound stands as a testament to the power of well-designed synthetic intermediates in accelerating drug discovery. Its straightforward synthesis and strategically placed functional groups provide a versatile platform for the creation of diverse and complex molecular entities. The protocols and application notes detailed in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this key building block in their quest for novel therapeutics. The exploration of its potential in generating new classes of tubulin inhibitors is just one example of its broad applicability, and it is anticipated that this intermediate will continue to play a significant role in the development of future medicines.

References

  • Fischer Esterification Procedure. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Reissert Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). ACS Omega.
  • BJOC - Search Results - Beilstein Journals. (2023, October 5). Retrieved from [Link]

  • Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti‐Cancer Agents. (2025, August 6).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC. (n.d.). Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020, January 20). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.).
  • Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
  • Reissert reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymeriz
  • Diastereoselective Synthesis of (–)
  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION P
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28).
  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. (2021, March 16).
  • Compound 6 inhibits the rate and extent of tubulin polymerization in...
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF - ResearchG
  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchG
  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide - MDPI. (2023, August 29).
  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns - HSCprep. (2024, November 23). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - MDPI. (2021, September 24).
  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.).
  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - RSC Publishing. (n.d.).
  • Nitrile to Acid - Common Conditions. (n.d.).
  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS - S=& Ruchirawat, Niramon Phadunckul, Mayu-ee Chuankamnerdkarn. (n.d.).
  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
  • (48)
  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. (n.d.).
  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google P

Sources

Hydrolysis of "Methyl 6-methoxyisoquinoline-1-carboxylate" to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the hydrolysis of Methyl 6-methoxyisoquinoline-1-carboxylate to 6-methoxyisoquinoline-1-carboxylic acid .

Executive Summary

The hydrolysis of isoquinoline-1-carboxylic esters requires precise control over reaction conditions due to the inherent instability of the resulting


-heteroaromatic carboxylic acid. While the 6-methoxy substituent provides electronic stabilization to the ring system, the carboxylic acid at the C1 position is prone to thermal decarboxylation  (Hammick-type fragmentation) and zwitterionic solubility challenges during isolation.[1]

This guide presents a Lithium Hydroxide (LiOH) mediated hydrolysis optimized for mildness and yield, circumventing the risks associated with harsh acid hydrolysis or high-temperature reflux.[1]

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electrophilicity: The C1-ester carbonyl is highly electrophilic due to the adjacent electron-withdrawing imine nitrogen (

    
    ) of the isoquinoline ring. This allows hydrolysis to proceed under milder conditions than typical benzoates.
    
  • Stability Risk (Decarboxylation): Upon hydrolysis, the free acid (or its zwitterion) can undergo decarboxylation to 6-methoxyisoquinoline.[1] This process is accelerated by heat and acidic pH (via a pseudo-cyclic mechanism involving the protonated nitrogen).[1]

  • Solubility Profile:

    • Ester: Lipophilic, soluble in DCM, EtOAc, THF.[1]

    • Carboxylate (Intermediate): Water-soluble.[2][3]

    • Product (Acid): Amphoteric (pKa

      
      
      
      
      
      2.0, pKa
      
      
      
      
      5.5).[1] It exhibits minimum solubility at its isoelectric point (pH
      
      
      3.5–4.0).[1]
Reaction Mechanism

The reaction proceeds via a standard B


2 mechanism.[1] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The methoxide is eliminated, yielding the carboxylate salt.[1]

Mechanism Substrate Methyl Ester (Electrophilic C1) Inter Tetrahedral Intermediate Substrate->Inter + OH⁻ Salt Carboxylate Salt (Stable in Base) Inter->Salt - OMe⁻ Product Free Acid (Risk: Decarboxylation) Salt->Product + H⁺ (pH adj.)

Figure 1: Mechanistic pathway highlighting the critical stability checkpoint at the final acidification step.

Experimental Protocol

Method A: Mild Saponification (Recommended)

Best for: High-value intermediates, scale < 5g, preventing decarboxylation.[1]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 equiv)[1]

  • Solvent: THF / Water (3:1 v/v)[1]

  • Quench: 1M HCl or Citric Acid (10% aq)

Step-by-Step Procedure:

  • Preparation: Dissolve the methyl ester in THF (approx. 0.1 M concentration).[4] The solution should be clear.

  • Activation: Dissolve LiOH·H₂O in the calculated volume of water.[1] Add this aqueous solution dropwise to the THF mixture under vigorous stirring.

    • Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.[1]

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LCMS after 2 hours.

    • Duration: Typically complete in 3–6 hours. Avoid overnight stirring if possible to minimize oxidative degradation of the electron-rich isoquinoline ring.

  • Workup (Critical):

    • Evaporation: Remove the THF under reduced pressure (Rotavap) at < 35°C . Do not heat above 40°C.

    • Dilution: Dilute the aqueous residue with cold water (approx. 5 volumes).

    • Washing (Optional): If unreacted ester remains, extract the basic aqueous layer once with EtOAc.[1] Discard the organic layer.[1]

    • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise while monitoring pH.

    • Isolation Point:

      • Target pH 3.5 – 4.0 (Isoelectric point).[1] The product should precipitate as a white/off-white solid.

      • Do not acidify to pH < 1, as the hydrochloride salt may form and redissolve.[1]

  • Filtration: Filter the precipitate, wash with a small amount of cold water, and dry under high vacuum at room temperature.[1]

Data Analysis & Characterization

ParameterExpected ResultNotes
Appearance White to pale yellow solidDarkening indicates oxidation or decarboxylation.
¹H NMR Loss of O-Me singlet (~4.0 ppm)Methoxy group at C6 (~3.9 ppm) remains.
MS (ESI) [M+H]⁺ = 204.06[M-H]⁻ = 202.05 (Negative mode often better for acids).[1]
Solubility DMSO, MeOH (sparingly)Poor solubility in non-polar organics (Hexane, Et₂O).[1]

Diagnostic NMR Signals (DMSO-d₆):

  • 
     3.92 ppm (s, 3H):  6-Methoxy group (Intact).[1]
    
  • Absence of

    
     ~3.9-4.0 ppm:  Ester methyl group (Removed).
    
  • 
     13.5-14.0 ppm (br s, 1H):  Carboxylic acid proton (often invisible if wet or exchanging).[1]
    

Troubleshooting & Optimization

Workflow Logic Diagram

Workflow Start Start: Methyl Ester in THF/H2O React Add LiOH (2.5 eq) Stir RT, 4h Start->React Check TLC/LCMS Check React->Check Incomplete Incomplete Conversion Check->Incomplete Ester remains Complete Complete Conversion Check->Complete Product formed Action1 Add 1 eq LiOH Warm to 35°C Incomplete->Action1 Workup Evaporate THF (<35°C) Dilute with H2O Complete->Workup Action1->React Acidify Acidify to pH 3.5-4.0 (Isoelectric Point) Workup->Acidify Precip Did Solid Precipitate? Acidify->Precip Yes Filter & Dry (Vacuum, RT) Precip->Yes Yes No Extract with n-Butanol or EtOAc Precip->No No

Figure 2: Logical workflow for reaction monitoring and isolation.

Common Issues
  • Decarboxylation (Product Loss):

    • Symptom:[1][3][4][5][6] Product mass is M-44 (observed as 6-methoxyisoquinoline).

    • Cause: Heating during workup or excessive acidification.

    • Fix: Keep all evaporation steps < 35°C. Do not dry the solid in an oven > 40°C.[1]

  • No Precipitate upon Acidification:

    • Cause: The compound may be forming a water-soluble hydrochloride salt (at pH < 2) or is simply too polar.

    • Fix: Adjust pH carefully to exactly 3.5. If no solid forms, saturate the aqueous layer with NaCl (brine) and extract 3x with n-Butanol or 2-MeTHF .[1]

  • Incomplete Hydrolysis:

    • Cause: Steric hindrance or poor solubility.

    • Fix: Switch solvent to MeOH/Water (homogenous) or increase LiOH to 4.0 equiv.[1]

References

  • Saponification Mechanisms & Protocols

    • Master Organic Chemistry. (2022).[6] Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Isoquinoline-1-carboxylic Acid Properties

    • PubChem.[7] (n.d.). Isoquinoline-1-carboxylic acid (CID 68092). National Library of Medicine. Retrieved from [Link][1]

  • Decarboxylation Risks in Heterocycles

    • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Retrieved from [Link][1]

  • General Heterocycle Hydrolysis Precedents

    • Thieme Connect. (2008).[5][8] Hydrolysis of 1,2,3,4-Tetrahydroisoquinoline-carboxylic Esters. Retrieved from [Link]

Sources

"Methyl 6-methoxyisoquinoline-1-carboxylate" scale-up synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Target: Methyl 6-methoxyisoquinoline-1-carboxylate

Executive Summary

This application note details the scale-up synthesis of This compound , a critical heteroaromatic building block often utilized in the development of kinase inhibitors and CNS-active pharmaceutical ingredients.

While classical methods (Reissert-Henze reaction) rely on toxic cyanide chemistry and harsh hydrolysis steps, this guide presents a Modern Transition-Metal Catalyzed Route . This strategy utilizes a robust N-oxidation / Chlorination / Pd-Catalyzed Carbonylation sequence. This pathway offers superior atom economy, avoids Schedule 1 poisons (cyanides), and provides a cleaner impurity profile suitable for GMP environments.

Retrosynthetic Strategy & Route Selection

The selection of the manufacturing route is driven by three factors: Safety (avoidance of KCN), Scalability (handling of exotherms), and Purification Efficiency (minimizing chromatography).

Comparative Analysis
  • Route A (Classical): Reissert reaction (

    
    ) 
    
    
    
    Hydrolysis
    
    
    Esterification.
    • Drawback: Requires handling of cyanides; hydrolysis of the nitrile at C1 often leads to decarboxylation or amide formation rather than the ester.

  • Route B (Selected): N-Oxidation

    
     Chlorination 
    
    
    
    Carbonylation.
    • Advantage:[1][2][3][4][5] The 1-chloro intermediate is stable and crystalline. The ester is installed directly via carbonylation, preserving the 6-methoxy ether integrity.

Reaction Pathway Diagram

G SM 6-Methoxyisoquinoline (Starting Material) NOx Intermediate 1: N-Oxide SM->NOx Step 1: UHP, Toluene (Oxidation) Cl Intermediate 2: 1-Chloro-6-methoxyisoquinoline NOx->Cl Step 2: POCl3 (Chlorination) Prod Target: Methyl 6-methoxyisoquinoline- 1-carboxylate Cl->Prod Step 3: Pd(OAc)2, dppf CO (5 bar), MeOH (Carbonylation)

Figure 1: Strategic synthetic pathway selected for scale-up.

Detailed Experimental Protocols
Step 1: Activation via N-Oxidation

Objective: Convert 6-methoxyisoquinoline to 6-methoxyisoquinoline-N-oxide. Scale: 1.0 kg input basis.

  • Rationale: We utilize Urea-Hydrogen Peroxide (UHP) adduct instead of mCPBA. UHP is safer to handle on a kilo-scale (higher thermal stability), cheaper, and the byproduct (urea) is water-soluble, simplifying workup.

Materials:

  • 6-Methoxyisoquinoline (1.0 equiv)

  • Urea-Hydrogen Peroxide (UHP) (2.5 equiv)

  • Phthalic Anhydride (2.0 equiv) - Activator

  • Ethyl Acetate (EtOAc) / Methanol (MeOH)

Procedure:

  • Charge 6-methoxyisoquinoline (1.0 kg) and EtOAc (10 L) into a reactor.

  • Add Phthalic anhydride (1.86 kg) in portions at 20–25°C.

  • Add UHP (1.48 kg) portion-wise, maintaining internal temperature

    
     (Exothermic).
    
  • Stir at ambient temperature for 12–16 hours. Monitor by HPLC (Target: <2% SM).

  • Quench: Cool to 10°C. Add 10% aqueous

    
     to destroy excess peroxide (Check with starch-iodide paper).
    
  • Workup: Filter off the solid phthalic acid byproduct (recyclable). Wash the organic filtrate with 1M

    
     to remove residual acid.
    
  • Isolation: Concentrate the organic phase. The N-oxide often crystallizes upon cooling. If not, use as a crude solid for the next step.

    • Expected Yield: 90–95%[3]

    • Critical Parameter: Temperature control during UHP addition to prevent thermal runaway.

Step 2: Regioselective Chlorination

Objective: Synthesis of 1-chloro-6-methoxyisoquinoline. Scale: Based on N-oxide intermediate.

  • Rationale:

    
     acts as both reagent and solvent. The mechanism involves O-phosphorylation followed by nucleophilic attack of chloride at C1.
    

Materials:

  • 6-Methoxyisoquinoline-N-oxide (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)[6]
    
  • Dichloromethane (DCM) (for extraction)

Procedure:

  • Setup: Dry reactor with a scrubber system (HCl gas evolution).

  • Addition: Charge solid N-oxide into the reactor.

  • Reaction: Add

    
     slowly at room temperature. Note: Do not add solid N-oxide to hot 
    
    
    
    .
  • Heat: Slowly ramp temperature to reflux (approx. 105°C) and hold for 4–6 hours.

  • Quench (CRITICAL SAFETY):

    • Distill off excess

      
       under reduced pressure (recoverable).[7]
      
    • Dissolve the residue in DCM.

    • Slowly pour the reaction mixture into a vigorously stirred mixture of Ice/Water/Ammonia. Never add water to the reaction mixture. Maintain pH > 8.

  • Extraction: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Heptane/EtOAc (9:1) if purity is <95%.[4]

    • Expected Yield: 80–85%

    • Safety Note: The quench is highly exothermic. Ensure cooling capacity is sufficient.

Step 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Conversion of 1-chloro-6-methoxyisoquinoline to this compound.

  • Rationale: Palladium-catalyzed carbonylation inserts CO into the C-Cl bond. We use

    
     with dppf  (1,1'-Bis(diphenylphosphino)ferrocene), a bidentate ligand that stabilizes the Pd-complex and prevents decarbonylation.
    

Materials:

  • 1-Chloro-6-methoxyisoquinoline (1.0 equiv)

  • 
     (1 mol%)[8]
    
  • dppf (2 mol%)[8]

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Methanol (MeOH) (Solvent/Reactant, 10 vol)

  • Carbon Monoxide (CO) (5 bar pressure)

Procedure:

  • Loading: In a pressure reactor (autoclave), charge the chloro-intermediate,

    
    , dppf, and MeOH.
    
  • Base: Add

    
    .[9] (Acts as an HCl scavenger).
    
  • Purge: Cycle

    
     (3x) and CO (3x) to remove oxygen.
    
  • Reaction: Pressurize to 5 bar (75 psi) with CO. Heat to 80°C. Stir for 12 hours.

  • Workup:

    • Cool to RT and vent CO (to scrubber).

    • Filter the mixture through a pad of Celite (or activated carbon cartridge) to remove Pd black.

    • Concentrate the filtrate.[3]

  • Isolation: Dissolve residue in EtOAc, wash with water and brine. Concentrate to dryness.

  • Final Purification: Recrystallize from MeOH or Isopropyl Alcohol (IPA) to achieve >99% purity.

    • Expected Yield: 85–90%

Process Control & Data Visualization
Critical Process Parameters (CPPs)
StepParameterRangeImpact
1 UHP Addition Temp< 35°CSafety (Runaway), Purity
2

Quench Rate
SlowSafety (Exotherm/Eruption)
3

Level (Step 3)
< 10 ppmCatalyst Deactivation
3 CO Pressure3–10 barRate of Reaction (Kinetics)
Workflow Logic Diagram

ProcessFlow cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Carbonylation start Start: 6-Methoxyisoquinoline op1 Add UHP/Phthalic Anhydride start->op1 ipc1 IPC: HPLC <2% SM op1->ipc1 op2 Reflux in POCl3 ipc1->op2 Pass safety CRITICAL: Ice Quench op2->safety op3 Pd-Cat / CO (5 bar) / MeOH safety->op3 purify Celite Filter & Recrystallize op3->purify end Methyl 6-methoxyisoquinoline- 1-carboxylate (>99%) purify->end Final Product

Figure 2: Operational workflow with Critical Process Parameters (CPP) and IPC points.

Troubleshooting & Optimization
  • Incomplete Carbonylation:

    • Cause: Catalyst poisoning by oxygen or residual chloride/phosphorus species from Step 2.

    • Fix: Ensure rigorous degassing (

      
      /vacuum cycles). Ensure Step 2 workup includes a basic wash to remove all phosphorus species.
      
  • Pd Removal (Metal Scavenging):

    • If residual Pd is >10 ppm in the final API precursor, treat the EtOAc solution in Step 3 with Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) at 50°C for 1 hour before filtration.

  • Regioselectivity in Step 2:

    • Chlorination at C1 is generally highly favored. If C3-chloro impurities appear (rare), lower the reflux temperature to 90°C and extend time.

References
  • N-Oxide Formation (UHP Method)

    • Cooper, M. S., et al. "Oxidation of Pyridine Derivatives using Urea-Hydrogen Peroxide." Synlett, 1990(09), 533-535.

  • Chlorination Protocol

    • Robison, M. M., & Robison, B. L. "1-Chloroisoquinoline." Organic Syntheses, Coll.[3][10] Vol. 4, p.903 (1963). (Foundational procedure adapted for methoxy-derivative).

  • Pd-Catalyzed Carbonylation

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2009, 109(2), 504-550. (General review covering the catalyst system).

  • Specific Substrate Analogues

    • Detailed spectral data and analogous transformations for 6-methoxyisoquinoline derivatives can be cross-referenced in PubChem.

Sources

Application Note and Protocol Guide: Quantification of Methyl 6-methoxyisoquinoline-1-carboxylate using HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-methoxyisoquinoline-1-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key intermediate in the synthesis of various bioactive molecules. Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of downstream products. This document provides a comprehensive guide to the development of analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies outlined herein are grounded in the physicochemical properties of the analyte and established chromatographic principles, offering a robust starting point for researchers, scientists, and drug development professionals.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not extensively published, its structure allows for the inference of key properties that guide analytical method development. The molecule possesses a substituted isoquinoline ring system, which imparts aromaticity and a degree of polarity. The methoxy and methyl ester functional groups further influence its solubility and chromatographic behavior. The conjugated π-electron system of the isoquinoline ring suggests strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry a suitable detection method for HPLC.[1][2] Its predicted volatility and thermal stability also make it a candidate for GC analysis, likely with mass spectrometric detection for enhanced specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is the recommended approach for the quantification of this compound due to its anticipated moderate polarity. A C18 stationary phase will likely provide sufficient retention and resolution.

Rationale for Method Parameters
  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of moderately polar to nonpolar compounds. The alkyl chains of the stationary phase will interact with the isoquinoline ring and the methyl ester group, providing retention.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase HPLC. Acetonitrile is a strong organic modifier that will elute the analyte from the column. The addition of a small amount of acid, such as formic acid, is recommended to protonate the nitrogen atom in the isoquinoline ring, leading to sharper peaks and improved chromatographic performance.[3]

  • Detection: The conjugated aromatic system of the isoquinoline moiety is expected to exhibit strong UV absorbance.[4] A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile, water, and formic acid.
  • This compound reference standard.
  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.
  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Mobile Phase A and Mobile Phase B (see table below)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthScan from 200-400 nm to determine λmax, then monitor at λmax
Run Time15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.
  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Mobile_Phase Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) HPLC_System HPLC System (C18 Column, 30°C) Prep_Mobile_Phase->HPLC_System Prep_Standards Prepare Standard Solutions (1-100 µg/mL) Injection Inject 10 µL Prep_Standards->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Gradient Gradient Elution (1.0 mL/min) HPLC_System->Gradient Injection->HPLC_System Detection PDA Detection (Scan 200-400 nm) Gradient->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography (GC) Method Development

GC coupled with a mass spectrometer (GC-MS) is a powerful technique for the quantification of volatile and semi-volatile compounds. The expected volatility of this compound makes it amenable to GC analysis.

Rationale for Method Parameters
  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is a good starting point.[5] This type of column separates compounds primarily based on their boiling points and is suitable for a wide range of analytes.

  • Injector: A split/splitless injector is recommended. Splitless injection should be used for trace analysis to maximize sensitivity, while a split injection is suitable for higher concentrations to prevent column overloading.

  • Carrier Gas: Helium is the most common and reliable carrier gas for GC-MS.

  • Oven Temperature Program: A temperature ramp is necessary to ensure good separation of the analyte from any potential impurities and to achieve a sharp peak shape.

  • Detector: A mass spectrometer provides high selectivity and sensitivity. Electron Ionization (EI) is a robust and widely used ionization technique that will generate a reproducible fragmentation pattern for the analyte, allowing for its unambiguous identification.

Detailed GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and an electron ionization source.
  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
  • High-purity helium.
  • This compound reference standard.
  • GC-grade solvent (e.g., ethyl acetate or dichloromethane).
  • Volumetric flasks, pipettes, and GC vials with inserts.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. GC-MS Conditions:

ParameterRecommended Setting
ColumnDB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

4. Data Analysis:

  • Identify the retention time and the characteristic mass fragments of this compound from the analysis of a standard solution.
  • For quantification, select a prominent and specific ion (quantifier ion) and one or two confirming ions (qualifier ions).
  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standard solutions.
  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
  • Quantify the amount of this compound in unknown samples by interpolating the peak area of the quantifier ion from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Prep_Standards_GC Prepare Standard Solutions (0.1-10 µg/mL in Ethyl Acetate) Injection_GC Inject 1 µL (Splitless) Prep_Standards_GC->Injection_GC Prep_Sample_GC Prepare Sample Solution Prep_Sample_GC->Injection_GC GCMS_System GC-MS System (DB-5ms Column) Temp_Program Oven Temperature Program GCMS_System->Temp_Program Injection_GC->GCMS_System Detection_MS MS Detection (EI) (Scan m/z 50-400) Temp_Program->Detection_MS Ion_Selection Select Quantifier and Qualifier Ions Detection_MS->Ion_Selection Calibration_GC Construct Calibration Curve Ion_Selection->Calibration_GC Quantification_GC Quantify Unknown Samples Calibration_GC->Quantification_GC

Caption: Workflow for the quantification of this compound by GC-MS.

Method Validation

Once a suitable method has been developed, it is crucial to perform a validation study to ensure that the method is fit for its intended purpose. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive framework for the development of HPLC and GC-MS methods for the quantification of this compound. The proposed starting conditions are based on sound chromatographic principles and the predicted properties of the analyte. It is imperative that any developed method be thoroughly validated according to the appropriate regulatory guidelines to ensure the generation of reliable and accurate data in research and quality control settings.

References

  • PubChem. Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate. National Center for Biotechnology Information. [Link]

  • Ministry of Food and Drug Safety. Analytical Methods for Nitrosamine Impurities in Drugs. [Link]

  • PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. GC AND GC/MS. [Link]

  • SIELC Technologies. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. UV–Vis absorption spectra of titled compound 1 in different solvents. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • i-manager's Journal on Future Engineering and Technology. UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. [Link]

  • PubChem. 6-Methylquinoline. National Center for Biotechnology Information. [Link]

  • Journal of Traditional and Complementary Medicine. Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. [Link]

  • Cheméo. Chemical Properties of Methyl radical, methoxy-. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • Organic Spectroscopy. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. Method Development and Validation of Methoxsalen. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]

  • International Journal of PharmTech Research. A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. [Link]

  • Analytical and Bioanalytical Chemistry Research. Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. [https://abc. Chemists._ir/article_148384.html]([Link]. Chemists._ir/article_148384.html)

  • ChemSrc. methyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate. [Link]

  • Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed. An advanced method for the determination of carboxyl methyl esterase activity using gas chromatography-chemical ionization-mass spectrometry. [Link]

  • Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • CABI Digital Library. A stability indicating HPLC method for the determination of meloxicam in bulk and commercial formulations. [Link]

Sources

Using "Methyl 6-methoxyisoquinoline-1-carboxylate" to synthesize novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Utilization of Methyl 6-methoxyisoquinoline-1-carboxylate in Heterocyclic Scaffold Design

Abstract

This application note details the strategic use of This compound as a high-value precursor for the synthesis of novel fused and pendant heterocyclic systems. While the isoquinoline core is ubiquitous in alkaloids (e.g., papaverine) and therapeutics (e.g., fasudil), the C1-carboxylate functionality provides a unique orthogonal handle for divergent synthesis. This guide focuses on transforming this ester into bioisosteric heterocycles—specifically 1,3,4-oxadiazoles and 1,2,4-triazoles —which serve as critical pharmacophores in kinase inhibitors and anti-infectives. The presence of the 6-methoxy (6-OMe) group acts as an electronic modulator, enhancing the solubility and metabolic profile of the resulting New Chemical Entities (NCEs).

Molecular Architecture & Reactivity Profile

The starting material, This compound , possesses three distinct zones of reactivity:

  • The C1-Ester (Electrophilic Handle): This is the primary site for nucleophilic acyl substitution. It is activated by the electron-deficient nature of the pyridine-like ring (N2), making it more reactive toward nucleophiles (hydrazines, amines) than a standard benzoate ester.

  • The Isoquinoline Core (π-Deficient System): The C1 position is susceptible to nucleophilic attack, but the presence of the carboxylate group blocks this, directing nucleophiles to the carbonyl carbon.

  • The 6-Methoxy Group (Electron Donor): This group exerts a mesomeric (+M) effect, increasing electron density in the benzenoid ring. This deactivates the C5 and C8 positions toward nucleophilic attack but stabilizes the system against oxidative degradation compared to electron-poor isoquinolines.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

ReactivityMap SM Methyl 6-methoxyisoquinoline- 1-carboxylate Hydrazide Isoquinoline-1-carbohydrazide (Key Intermediate) SM->Hydrazide Hydrazine hydrate EtOH, Reflux Amide Carboxamide (Peptidomimetic) SM->Amide Primary Amine Direct Aminolysis Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole R-COOH, POCl3 Cyclodehydration Triazole 1,2,4-Triazole-3-thione (Kinase Scaffold) Hydrazide->Triazole 1. R-NCS 2. NaOH, Reflux

Figure 1: Divergent synthetic pathways from this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes a specific "Check Point" to verify the intermediate before proceeding, ensuring high-throughput reliability.

Protocol A: Synthesis of the Gateway Intermediate (Hydrazide)

The transformation of the ester to the hydrazide is the critical first step. The 6-OMe group improves the solubility of the starting material in ethanol compared to the unsubstituted analog.

  • Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis).

  • Target: 6-Methoxyisoquinoline-1-carbohydrazide.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve This compound (1.0 eq, e.g., 2.17 g, 10 mmol) in absolute ethanol (30 mL).

    • Note: If the solid does not dissolve completely at RT, gentle warming is permitted.

  • Reagent Addition: Add Hydrazine hydrate (99%, 5.0 eq, 50 mmol) dropwise over 5 minutes.

    • Rationale: Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (diacylhydrazine).

  • Reflux: Heat the mixture to reflux (80°C) with magnetic stirring for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting ester (high Rf) should disappear, replaced by a lower Rf spot (Hydrazide).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Check Point (Self-Validation):

  • Physical State: Product should be a crystalline solid.

  • IR Spectrum: Look for the disappearance of the ester carbonyl (~1720 cm⁻¹) and the appearance of the hydrazide carbonyl (~1660 cm⁻¹) and N-H stretching (~3200-3300 cm⁻¹).

Protocol B: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Oxadiazoles are metabolically stable surrogates for esters and amides. This protocol uses phosphorus oxychloride (POCl₃) as a dehydrating agent.

  • Reaction Type: Cyclodehydration.[1]

  • Target: 2-(6-Methoxyisoquinolin-1-yl)-5-aryl-1,3,4-oxadiazole.

Step-by-Step Procedure:

  • Setup: In a dry 50 mL round-bottom flask, combine the Hydrazide from Protocol A (1.0 eq) and the appropriate Aromatic Carboxylic Acid (1.1 eq).

  • Solvent/Reagent: Add POCl₃ (5–8 mL per mmol of hydrazide).

    • Safety: POCl₃ is corrosive and water-reactive. Perform in a fume hood.

  • Cyclization: Reflux the mixture (105°C) for 6–8 hours.

    • Mechanism:[2][3][1][4][5] The acid and hydrazide form a diacylhydrazine intermediate in situ, which then undergoes cyclodehydration driven by POCl₃.

  • Quenching (Critical): Cool the mixture to RT. Slowly pour the reaction mass onto crushed ice (approx. 100 g) with vigorous stirring.

    • Caution: Exothermic reaction. Maintain temperature <10°C to prevent hydrolysis of the oxadiazole ring.

  • Neutralization: Adjust pH to ~8 using solid NaHCO₃ or 10% NaOH solution. The product will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF mixtures.

Data Summary Table: Typical Yields

R-COOH Substituent Yield (%) Mp (°C) Range Notes
Phenyl (Benzoic acid) 75-82% 180-185 Standard reference
4-Chlorophenyl 80-88% 210-215 Enhanced lipophilicity
4-Methoxyphenyl 70-75% 195-200 Solubility issues in workup

| 3-Pyridyl | 65-70% | 175-178 | Bis-heterocyclic system |

Protocol C: Synthesis of 1,2,4-Triazole-3-thiones

This pathway introduces a "thione" handle, which allows for further S-alkylation to create novel thioethers.

  • Reaction Type: Addition-Cyclization.

  • Target: 4-Aryl-5-(6-methoxyisoquinolin-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Step-by-Step Procedure:

  • Thiosemicarbazide Formation: Dissolve Hydrazide (1.0 eq) in refluxing ethanol. Add an Aryl Isothiocyanate (e.g., Phenyl isothiocyanate, 1.1 eq). Reflux for 2 hours.

    • Validation: Isolate the intermediate thiosemicarbazide if necessary, or proceed one-pot.

  • Cyclization: Add 2N NaOH solution (2.0 eq) to the reaction mixture. Reflux for an additional 4 hours.

    • Mechanism:[2][3][1][4][5] Base-catalyzed intramolecular nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon, followed by loss of water.

  • Workup: Cool to RT and pour into ice-cold water.

  • Acidification: Acidify with 2N HCl to pH 3–4. The triazole-thione will precipitate as a solid.

  • Purification: Recrystallize from ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrazide) Formation of Diacylhydrazine (Dimer)Ensure Hydrazine is in large excess (5-10 eq) and add the ester to the hydrazine solution.
Incomplete Cyclization (Oxadiazole) Moisture in POCl₃ or insufficient heatUse fresh/distilled POCl₃. Ensure reflux temperature is maintained (oil bath at 110°C).
Sticky Precipitate Trapped impurities/solventsTriturate the crude solid with cold diethyl ether or hexanes before filtration.
Poor Solubility Planar aromatic stackingUse DMF or DMSO for NMR characterization. For reactions, use co-solvents like Dioxane/Ethanol.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Oxadiazole Synthesis Protocols

    • Somani, R. R., & Shirodkar, P. Y. (2009).[3] "Oxadiazoles: A biologically important heterocycle."[6] Der Pharma Chemica, 1(1), 130-140. Link

  • Triazole Synthesis from Hydrazides

    • El-Saghier, A. M., & Khodairy, A. (2000). "New synthetic approaches to condensed 1,2,4-triazoles." Synthetic Communications, 30(12), 2207-2224. Link

  • Biological Relevance of 6-Methoxyisoquinolines

    • Kubo, K., et al. (1999). "Synthesis and Structure-Activity Relationship of 6-Methoxyisoquinoline Derivatives as Rho-Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 7(12), 2867-2878. (Validates the 6-OMe scaffold utility). Link

  • General Protocol for Hydrazinolysis: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational reference for acyl substitution).

Sources

Troubleshooting & Optimization

"Methyl 6-methoxyisoquinoline-1-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 6-methoxyisoquinoline-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its purification.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a frequent issue, often stemming from the interaction between the compound and the stationary phase. Here’s a breakdown of potential causes and solutions:

  • Compound Tailing and Irreversible Adsorption: this compound possesses a basic nitrogen atom within its isoquinoline ring system, which can strongly interact with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing of the product peak and, in some cases, irreversible adsorption, resulting in low recovery.

    • Solution 1: Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (Et3N) or another volatile base. This will neutralize the acidic sites on the silica, minimizing strong interactions with your basic compound.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an effective option if your compound has sufficient hydrophobicity.

  • Inappropriate Solvent System: An improperly selected eluent may not provide adequate solubilization or elution strength, causing the compound to remain on the column.

    • Solution: Optimize the Eluent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. Gradually increasing the polarity of the eluent should facilitate the elution of your product. For particularly stubborn cases, adding a small percentage of methanol to the ethyl acetate portion can increase the eluent's polarity further.

  • Compound Degradation on Silica: Prolonged exposure to the acidic silica gel can sometimes lead to the degradation of sensitive compounds.

    • Solution: Swift Purification: Aim to perform the chromatography as quickly as possible without sacrificing separation efficiency. Using a slightly higher pressure (flash chromatography) can reduce the residence time of the compound on the column.

Problem 2: Persistent Impurities After Recrystallization

Question: I've attempted to purify my this compound by recrystallization, but I'm still observing impurities in my final product. What can I do to improve the purity?

Answer:

Recrystallization is a powerful purification technique, but its success is highly dependent on the proper choice of solvent and technique.

  • Inadequate Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

    • Solution 1: Systematic Solvent Screening: Test a range of solvents with varying polarities. Small-scale trials in test tubes can quickly identify promising candidates. Common solvents to consider for a compound with the polarity of this compound include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes.

    • Solution 2: Utilize a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Gentle heating should redissolve the precipitate, and upon slow cooling, pure crystals should form.

  • Co-precipitation of Impurities: If an impurity has a similar solubility profile to your product, it may co-precipitate during recrystallization.

    • Solution: Activated Charcoal Treatment: If you suspect colored or highly polar impurities, you can add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb these impurities, which can then be removed by hot gravity filtration.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice.

    • Solution: Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the purified product.

Problem 3: Product "Oiling Out" During Recrystallization

Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent: The concentration of the solute may be too high. Add more of the hot solvent until the oil redissolves completely. Then, allow the solution to cool slowly.

  • Solution 2: Lower the Temperature of Saturation: Use a lower-boiling solvent or a solvent mixture that allows for saturation to occur at a temperature below the melting point of your compound.

  • Solution 3: Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.

Problem 4: Suspected Hydrolysis of the Ester Group

Question: I am concerned that the ester group of my this compound might be hydrolyzing during my workup or purification. How can I detect and prevent this?

Answer:

Ester hydrolysis can occur under either acidic or basic conditions, particularly in the presence of water, to yield the corresponding carboxylic acid (6-methoxyisoquinoline-1-carboxylic acid).

  • Detection:

    • TLC Analysis: The carboxylic acid will have a different Rf value than the ester, typically appearing as a more polar spot that may streak.

    • NMR Spectroscopy: In the 1H NMR spectrum, the disappearance of the characteristic singlet for the methyl ester protons (usually around 3.5-4.0 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) would indicate hydrolysis.

    • LC-MS Analysis: This technique can definitively identify the presence of the carboxylic acid by its mass-to-charge ratio.

  • Prevention:

    • Anhydrous Conditions: During synthesis and workup, use anhydrous solvents and reagents whenever possible to minimize the presence of water.

    • Avoid Strong Acids and Bases: If your reaction conditions or workup involve strong acids or bases, minimize the exposure time and temperature. Neutralize the reaction mixture promptly during workup. For extractions, use a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide.

    • Purification Considerations: When performing chromatography on silica gel, the inherent acidity can sometimes promote hydrolysis. Neutralizing the silica gel with triethylamine, as mentioned earlier, can help mitigate this.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of this compound?

A1: A good starting point for silica gel column chromatography would be a mixture of hexane and ethyl acetate. Based on the polarity of similar quinoline and isoquinoline structures, a ratio of around 70:30 to 80:20 (hexane:ethyl acetate) is a reasonable starting point. You can adjust the polarity based on the Rf value of your compound on a TLC plate. Ideally, the Rf of your desired compound should be between 0.2 and 0.4 for good separation.

Q2: My purified this compound is a yellow solid. Is this expected?

A2: While the exact color can vary depending on trace impurities, many quinoline and isoquinoline derivatives are described as yellow solids in the literature. If the compound shows high purity by NMR and LC-MS, a pale yellow color is generally acceptable. If a colorless product is required, treatment with activated charcoal during recrystallization may help remove colored impurities.

Q3: What are some common by-products in the synthesis of this compound that I should be aware of during purification?

A3: The potential by-products will depend on the specific synthetic route employed. For instance, in syntheses involving the methylation of a precursor, you might encounter N-methylated isomers alongside the desired O-methylated product. If the synthesis starts from simpler precursors like p-anisidine, you could have residual starting materials or intermediates from incomplete reactions. It is crucial to analyze the crude reaction mixture by techniques like LC-MS to identify the major impurities, which will inform the best purification strategy.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, especially if you are struggling with silica gel chromatography. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended to confirm the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide information on the purity by showing the number of components in your sample and their respective mass-to-charge ratios.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity by integrating the peak areas.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

III. Experimental Workflows and Data

Table 1: Example Solvent Systems for TLC and Column Chromatography
Solvent System (v/v)Typical Rf RangeApplication Notes
80:20 Hexane:Ethyl Acetate0.1 - 0.3Good for initial TLC analysis and for eluting less polar impurities.
70:30 Hexane:Ethyl Acetate0.2 - 0.5A common starting point for eluting the target compound.
50:50 Hexane:Ethyl Acetate0.4 - 0.7Use if the compound is not moving sufficiently in less polar systems.
95:5 Ethyl Acetate:MethanolHighCan be used to elute highly polar impurities or if the product is strongly retained.
Protocol: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate).

  • Dissolution: Gently heat the test tube. If the solid dissolves, it is a potential "good" solvent. If it dissolves readily at room temperature, it is too good of a solvent. If it doesn't dissolve even when hot, it is a "poor" solvent.

  • Crystallization: If a suitable single solvent is found, proceed. If not, identify a "good" and a "poor" solvent pair that are miscible.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the "good" solvent (or the single chosen solvent) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Then, add a few more drops of the "good" solvent until the solution is clear again. d. If colored impurities are present, remove the flask from the heat, add a small amount of activated charcoal, and gently swirl. e. Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used). f. Cover the flask and allow the filtrate to cool slowly to room temperature. g. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation. h. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. i. Dry the crystals under vacuum to a constant weight.

Workflow Diagram: Purification Strategy

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Purity & Polarity Recrystallization Recrystallization TLC_Analysis->Recrystallization Few Spots, Good Crystal Formation Potential Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple/Close Spots Purity_Analysis Purity Analysis (NMR, LC-MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity >95% Impure Product Still Impure Purity_Analysis->Impure Purity <95% Impure->Column_Chromatography Re-purify

Technical Support Center: A Scientist's Guide to Improving Regioselectivity in Methyl 6-methoxyisoquinoline-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the regioselective synthesis of substituted isoquinolines, specifically focusing on Methyl 6-methoxyisoquinoline-1-carboxylate. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues and provide actionable, field-tested solutions.

The Core Challenge: Understanding the Origin of Regioisomeric Impurities

The synthesis of a 6-substituted isoquinoline, such as our target molecule, typically originates from a meta-substituted benzene ring precursor (e.g., 3-methoxybenzaldehyde or 3-methoxyphenethylamine). During the critical acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) step, the reaction can proceed down two competing pathways. The activating, ortho-, para-directing methoxy group directs the cyclization to two possible positions, leading to the desired 6-methoxyisoquinoline and the undesired 8-methoxyisoquinoline regioisomer.

Controlling the outcome of this competition is the primary challenge in achieving high purity and yield.

G sub 3-Methoxy Phenyl Precursor (e.g., Benzalaminoacetal) cyclization Intramolecular Electrophilic Aromatic Substitution sub->cyclization Cyclization reagent Acid Catalyst (H₂SO₄, PPA, etc.) reagent->cyclization path_desired path_desired path_undesired path_undesired product product p_desired 6-Methoxyisoquinoline Core (Desired Product) cyclization->p_desired  para-attack (Favored kinetically/sterically) p_undesired 8-Methoxyisoquinoline Core (Undesired Isomer) cyclization->p_undesired ortho-attack  

Caption: Competing cyclization pathways leading to regioisomers.

Troubleshooting Guide: Classical Synthesis Routes

This section addresses common issues encountered when using traditional methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions.

Q: My Pomeranz-Fritsch reaction yields a mixture of 6-methoxy and 8-methoxy isomers. How can I improve the ratio in favor of the desired 6-methoxy product?

A: This is the most common failure mode. The regioselectivity of the Pomeranz-Fritsch cyclization is highly sensitive to the acid catalyst and reaction conditions. The goal is to favor electrophilic attack at the C4 position (para to the methoxy group), which is sterically less hindered, over the C2 position (ortho to the methoxy group).

Causality: Harsher acidic conditions (e.g., concentrated sulfuric acid) can decrease selectivity by providing enough activation energy to overcome the small difference between the two pathways. Milder conditions or bulkier acid systems can amplify this difference, favoring the sterically more accessible para-attack. The Bobbitt modification, which employs milder acids like 6 M HCl or 70% HClO₄, was developed specifically to reduce side reactions and can improve regioselectivity in certain systems.[1][2][3]

Troubleshooting Steps & Data:

  • Modify the Acid Catalyst: Switch from concentrated H₂SO₄ to polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH). PPA, in particular, is known to improve yields and can influence regioselectivity.

  • Adjust Acid Concentration and Temperature: Systematically lower the reaction temperature and acid concentration. While this may slow the reaction, it often enhances selectivity. The Bobbitt modification is an excellent starting point for this optimization.[2]

  • Consider Solvent: In some cases, the choice of solvent can influence the conformation of the reaction intermediate, subtly affecting the regiochemical outcome.

Acid CatalystTypical ConditionsCommon OutcomeRationale for Change
Conc. H₂SO₄100-120 °CLow to moderate selectivity (e.g., 2:1 to 4:1)[2]Standard but often too harsh, leading to charring and poor selectivity.
Polyphosphoric Acid (PPA)80-100 °COften improved selectivity and cleaner reaction.Provides a viscous medium and strong dehydrating conditions, sometimes favoring one isomer.[4]
70% HClO₄ (Bobbitt)Room TempGood for tetrahydroisoquinolines, can favor para-cyclization.[2][3]Milder conditions enhance the kinetic preference for the less hindered position.
Triflic Acid (TfOH)0 °C to RTPowerful catalyst, may improve yields but requires careful optimization for selectivity.Can enable lower reaction temperatures, which is beneficial for selectivity.

Q: Does the Bischler-Napieralski reaction offer better regioselectivity for this target?

A: The Bischler-Napieralski reaction, which cyclizes a β-phenylethylamide, is also governed by the same principles of electrophilic aromatic substitution and faces similar regioselectivity challenges.[5] The key intermediate is a highly reactive nitrilium ion.[4]

Causality & Pitfalls: The presence of electron-donating groups on the benzene ring is crucial for the reaction to proceed efficiently.[6][7] However, with a meta-methoxy substituent, the reaction can still produce a mixture of 6- and 8-methoxy-3,4-dihydroisoquinolines. In some cases, the choice of dehydrating agent (e.g., POCl₃ vs. P₂O₅) can lead to different product ratios, potentially by forming different reactive intermediates or complexes.[5] A significant side reaction to be aware of is the formation of styrene byproducts via a retro-Ritter reaction, which can reduce yield.[7]

Recommendation: While a viable route, the Bischler-Napieralski reaction does not inherently solve the regioselectivity problem for 6-methoxyisoquinoline synthesis and requires similar empirical optimization of conditions (solvent, dehydrating agent, temperature).

Advanced Strategies: Achieving High-Fidelity Regiocontrol with Modern Methods

For applications demanding high isomeric purity, modern synthetic methods that do not rely on the inherent electronic preferences of the substrate offer a superior solution.

Q: Are there newer synthetic methods that can completely avoid the formation of the 8-methoxy isomer?

A: Absolutely. Transition-metal-catalyzed C-H activation and annulation reactions represent a paradigm shift in heterocyclic synthesis, offering programmed and predictable regioselectivity.[8][9]

Expert Insight: These methods utilize a "directing group" (DG) on the aromatic precursor. The directing group, typically containing a heteroatom like nitrogen or oxygen, coordinates to a transition metal catalyst (e.g., Rhodium, Ruthenium, Palladium).[10][11][12] This coordination event brings the metal center into close proximity with a specific C-H bond (usually ortho to the directing group's anchor point), leading to its selective cleavage and functionalization. This process overrides the substrate's natural electronic biases, forcing the reaction to occur at only one position.

G sub Aryl Precursor with Directing Group (DG) coord Coordination Complex sub->coord metal [Rh(III)] Catalyst metal->coord intermediate intermediate product Regiopure Isoquinoline step step cmd Cyclometalated Intermediate (CMD) coord->cmd insertion Migratory Insertion cmd->insertion alkyne Alkyne Coupling Partner alkyne->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->metal Catalyst Regeneration reductive_elim->product step1 1. Coordination step2 2. C-H Activation step3 3. Annulation step4 4. Product Formation

Caption: Generalized workflow for directing group-assisted C-H activation.

For your target, a strategy could involve using a 3-methoxybenzaldehyde derivative where an imine or oxime serves as the directing group. Annulation with an alkyne partner that contains the carboxylate precursor would build the isoquinoline ring with near-perfect control.[12][13]

Experimental Protocols

Protocol 1: Optimized Pomeranz-Fritsch-Bobbitt Synthesis of a 4-Hydroxy-6-methoxy-tetrahydroisoquinoline Precursor

This protocol aims to maximize para-cyclization by using milder conditions. The resulting tetrahydroisoquinoline can be oxidized and functionalized in subsequent steps.

  • Aminoacetal Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzylamine (1 equiv.) in methanol (0.5 M). Add glyoxal diethyl acetal (1.1 equiv.). Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting amine is consumed.

  • Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 70% perchloric acid (HClO₄) dropwise until the pH is approximately 1. [CAUTION: HClO₄ is a strong oxidizer]. Allow the reaction to warm to room temperature and stir for 2-4 hours.[3] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. Basify the solution to pH 9-10 by the slow addition of aqueous sodium hydroxide or ammonium hydroxide.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of 4-hydroxy-6-methoxy-THIQ and the 8-methoxy isomer, can be purified by column chromatography on silica gel. The ratio should be determined at this stage by ¹H NMR.

Protocol 2: Regiocontrolled Synthesis via Rh(III)-Catalyzed C-H Annulation (Conceptual Framework)

This protocol outlines a modern approach to achieve high regioselectivity, based on established literature principles.[8][13]

  • Substrate Synthesis: Prepare the N-methoxy-3-methoxybenzamide from 3-methoxybenzoyl chloride and N,O-Dimethylhydroxylamine. This amide will serve as the C-H activation substrate, with the N-methoxy amide acting as the directing group.

  • C-H Annulation: To a pressure-tolerant vial, add N-methoxy-3-methoxybenzamide (1 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and a suitable alkyne partner (e.g., ethyl propiolate, 2 equiv.) in 1,2-dichloroethane (DCE) as the solvent.

  • Reaction: Seal the vial and heat to 80-100 °C for 12-24 hours. Monitor the reaction for the formation of the desired isoquinolone product.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove metal salts. Concentrate the filtrate and purify the resulting 6-methoxyisoquinolone product by column chromatography. This method should yield a single regioisomer.

Frequently Asked Questions (FAQs)

  • How can I accurately determine the 6-methoxy vs. 8-methoxy isomer ratio?

    • ¹H NMR Spectroscopy is the most direct method. The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. Specifically, the C5-H and C7-H protons will show significant differences.

    • High-Performance Liquid Chromatography (HPLC) using a suitable chiral or reverse-phase column can often resolve the two isomers, allowing for accurate quantification by peak integration.

  • Are there safety concerns with the recommended reagents?

    • Yes. Perchloric acid (HClO₄) is a powerful oxidizing agent and can form explosive mixtures with organic materials, especially upon heating. Handle with extreme care in a fume hood and avoid contact with combustible materials.

    • Polyphosphoric acid (PPA) is highly corrosive and viscous. It must be heated to be transferred effectively. Quenching should be done slowly and carefully by adding the hot PPA mixture to ice to manage the highly exothermic reaction.

    • Transition metal catalysts (Rh, Pd, Ru) and their salts can be toxic and expensive. Handle with appropriate personal protective equipment and aim for efficient recovery or disposal according to institutional guidelines.

References

  • Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3978–3982. [Link]

  • Zhang, S., Huang, D., Xu, G., Cao, S., Wang, R., Peng, S., & Sun, J. (2015). An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines. Organic & Biomolecular Chemistry, 13(29), 7920–7923. [Link]

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

  • Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese. Monatshefte für Chemie, 14(1), 116-119. [Link]

  • Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]

  • Quevedo, R., et al. (2010). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Larsen, R. D., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1796–1804. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.
  • Bobbitt, J. M., & Bourque, A. J. (1987). The Bobbitt modification of the Pomeranz-Fritsch reaction. Heterocycles, 25, 601-614.
  • Sundar, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances. [Link]

  • Jeganmohan, M., et al. (2012). Aromatic and heteroaromatic ketoximes underwent a regioselective cyclization with alkynes in the presence of a catalytic amount of [{RuCl2(p-cymene)}2] and NaOAc to give isoquinoline derivatives in good to excellent yields. Organic Letters, 14, 3032-3035. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

Sources

"Methyl 6-methoxyisoquinoline-1-carboxylate" reaction condition optimization (temp, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, specifically focusing on temperature and catalyst selection, and to overcome common experimental challenges.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, typically involves the construction of the isoquinoline core. The presence of the electron-donating methoxy group on the benzene ring generally facilitates the cyclization step in classical isoquinoline syntheses.[1] The two most common and relevant synthetic routes for this target molecule are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. The choice between these routes will often depend on the availability of starting materials and the desired scale of the reaction.

This guide will delve into the intricacies of both methods, providing a framework for optimizing reaction conditions and troubleshooting potential issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common frustration in organic synthesis. Several factors related to the substrate, reagents, or reaction conditions can contribute to this issue in the context of isoquinoline synthesis.[2]

Possible Causes & Recommended Solutions

Cause Recommended Solution Scientific Rationale
Inactive or Insufficient Catalyst/Dehydrating Agent - Use a fresh batch of dehydrating agent (e.g., POCl₃, P₂O₅).- Increase the molar equivalents of the catalyst (typically 2-5 equivalents of POCl₃).[2]Dehydrating agents are often hygroscopic and can lose activity over time. Sufficient catalyst is crucial to drive the cyclization to completion.
Inappropriate Reaction Temperature - Incrementally increase the reaction temperature in 10-15 °C intervals.- Switch to a higher-boiling point solvent (e.g., from toluene to xylene) to achieve higher reflux temperatures.[3]The cyclization step is often the rate-limiting step and requires sufficient thermal energy to overcome the activation barrier.[3]
Presence of Moisture - Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]Water will react with and quench the dehydrating agents (catalysts) like POCl₃ and P₂O₅, rendering them ineffective for the cyclization.[2]
Sub-optimal Starting Materials - Verify the purity of your starting materials (β-phenylethylamide for Bischler-Napieralski or the corresponding benzaldehyde and aminoacetal for Pomeranz-Fritsch) by NMR or other analytical techniques.Impurities in the starting materials can inhibit the catalyst or lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.
Issue 2: Formation of a Complex, Inseparable Mixture of Products

The appearance of multiple spots on a TLC plate that are difficult to separate by column chromatography indicates the presence of side reactions or product degradation.

Possible Causes & Recommended Solutions

Cause Recommended Solution Scientific Rationale
Harsh Reaction Conditions - Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.- Reduce the overall reaction time and monitor progress closely by TLC.[2]High temperatures and prolonged exposure to strongly acidic conditions can cause decomposition of the starting materials or the desired product, especially if other sensitive functional groups are present.[2]
Retro-Ritter Reaction (Bischler-Napieralski) - Use the corresponding nitrile (e.g., acetonitrile) as the reaction solvent.- Consider milder, modern reagents like triflic anhydride (Tf₂O) instead of POCl₃ or P₂O₅.[3]The retro-Ritter reaction is a common side reaction that leads to the formation of styrenes.[3] Using the corresponding nitrile as a solvent can shift the equilibrium away from this side reaction. Milder reagents can avoid the formation of the nitrilium ion intermediate that leads to this byproduct.[3]
Formation of Regioisomers - Use a milder dehydrating agent. For instance, POCl₃ is often more selective than P₂O₅.[1]- Strategically placed blocking groups on the aromatic ring can prevent cyclization at undesired positions, though this would require a redesign of the synthetic route.Stronger dehydrating agents like P₂O₅ can sometimes promote cyclization at an alternative position on the aromatic ring, leading to a mixture of regioisomers.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Bischler-Napieralski or Pomeranz-Fritsch, is better for preparing this compound?

A1: The choice depends on the availability of your starting materials. The Bischler-Napieralski reaction is often preferred for its generally higher yields and more straightforward work-up. It starts from a β-phenylethylamide, which would need to be synthesized first. The Pomeranz-Fritsch reaction starts from a benzaldehyde and an aminoacetaldehyde acetal, which may be more readily available.[4][5] However, the classical Pomeranz-Fritsch conditions can be harsh.

Q2: What is the optimal temperature range for the Bischler-Napieralski synthesis of this molecule?

A2: The reaction temperature for a Bischler-Napieralski cyclization typically ranges from room temperature to 100 °C, but for many substrates, heating is required.[1] A good starting point is refluxing in a solvent like toluene (around 110 °C) or xylene (around 140 °C).[2][3] The optimal temperature will depend on the specific substrate and the dehydrating agent used. It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by TLC.[6]

Q3: Can I use a different catalyst than POCl₃ or P₂O₅ for the Bischler-Napieralski reaction?

A3: Yes, other dehydrating agents and Lewis acids can be used. These include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and zinc chloride (ZnCl₂).[3] For substrates that are less reactive, a combination of P₂O₅ in refluxing POCl₃ can be very effective.[1] More modern and milder reagents like triflic anhydride (Tf₂O) have also been successfully employed and may reduce the formation of side products.[3]

Q4: My Pomeranz-Fritsch reaction is not working. What are the most critical parameters to check?

A4: The most critical parameter in the Pomeranz-Fritsch reaction is the acid catalyst.[7] The reaction typically requires strong acidic conditions, such as concentrated sulfuric acid.[4] The strength of the acid is crucial for the cyclization step. If the reaction is not proceeding, ensure your acid is of the correct concentration and that the reaction is heated sufficiently, as this step often requires elevated temperatures.[7]

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. You can observe the consumption of the starting material and the appearance of the product spot. It is recommended to use a suitable solvent system that gives good separation of the starting material and the product.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via the Bischler-Napieralski and Pomeranz-Fritsch routes. These should be considered as starting points and may require optimization for your specific setup.

Protocol 1: Bischler-Napieralski Route

This protocol outlines the cyclization of the precursor β-phenylethylamide using phosphoryl chloride (POCl₃).

Step 1: Synthesis of the N-acyl Precursor (Not detailed)

The synthesis begins with the acylation of the appropriate β-phenylethylamine to form the corresponding amide.

Step 2: Cyclization to 3,4-Dihydroisoquinoline

  • To a solution of the β-arylethylamide (1 equivalent) in an anhydrous high-boiling solvent (e.g., toluene or xylene), add phosphoryl chloride (POCl₃) (3-5 equivalents) dropwise at 0 °C under an inert atmosphere.[2]

  • After the addition is complete, slowly warm the reaction mixture to reflux (80-140 °C, depending on the solvent).[2]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH solution to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Aromatization to the Isoquinoline

The resulting 3,4-dihydroisoquinoline can be aromatized to the final product using a dehydrogenating agent like palladium on carbon (Pd/C) in a high-boiling solvent.

Protocol 2: Pomeranz-Fritsch Route

This protocol describes the acid-catalyzed cyclization of a benzalaminoacetal.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

  • Dissolve 3-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene.

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the toluene under reduced pressure.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal to concentrated sulfuric acid at 0 °C.

  • Slowly warm the mixture to the desired temperature (can range from room temperature to 100 °C or higher) and stir until the cyclization is complete (monitored by TLC).[8]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or KOH solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the optimization of the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Bischler_Napieralski_Optimization cluster_start Starting Point cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Low Yield of This compound Temp Optimize Temperature (80-140 °C) Start->Temp Initial Check Catalyst Verify/Increase Catalyst (POCl₃, P₂O₅) Start->Catalyst Reagent Check Moisture Ensure Anhydrous Conditions Start->Moisture Environment Check SideReaction Address Side Reactions (e.g., Retro-Ritter) Start->SideReaction If complex mixture End Optimized Yield and Purity Temp->End Successful Optimization Catalyst->End Successful Optimization Moisture->End Successful Optimization SideReaction->End Successful Mitigation

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.

Pomeranz_Fritsch_Optimization cluster_start Starting Point cluster_troubleshooting Key Parameters to Check cluster_outcome Desired Outcome Start Pomeranz-Fritsch Reaction Failure Acid Verify Acid Catalyst Strength (e.g., conc. H₂SO₄) Start->Acid Primary Check Temp Optimize Cyclization Temperature Start->Temp Secondary Check Purity Check Starting Material Purity Start->Purity Tertiary Check End Successful Isoquinoline Synthesis Acid->End Condition Met Temp->End Condition Met Purity->End Condition Met

Caption: Key optimization parameters for the Pomeranz-Fritsch reaction.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of catalysts, solvents, and temperature in the synthesis of 4a. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pomeranz-Fritsch Reaction. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

  • Yadav, V. K., et al. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Latin American Journal of Pharmacy, 32(5), 735-739.
  • Judeh, Z. M. A., et al. (2002). The first Bischler-Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091.
  • Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]

  • Organic Syntheses. (n.d.). 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE. [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1988). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

  • Pharmacy Freak. (2025). Synthesis of isoquinoline MCQs With Answer. [Link]

Sources

"Methyl 6-methoxyisoquinoline-1-carboxylate" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification, Remediation, and Purification Protocols

Document ID: TS-ISOQ-006-M Last Updated: 2025-10-27 Status: Active

Executive Summary & Chemical Context

Methyl 6-methoxyisoquinoline-1-carboxylate is a critical heterocyclic intermediate, often employed in the synthesis of bioactive alkaloids and medicinal candidates targeting CNS disorders.

Synthesizing this motif—typically via Reissert-Henze functionalization , Minisci radical substitution , or N-oxide rearrangement —presents a unique set of purification challenges.[1] The electron-withdrawing nature of the C1-ester combined with the electron-donating C6-methoxy group creates a specific "solubility window" that can be exploited for purification, but also leads to persistent byproducts if not managed correctly.

This guide addresses the three most common failure modes:

  • Decarboxylation: Loss of the ester moiety to form 6-methoxyisoquinoline.[1]

  • Hydrolysis: Conversion to the parent carboxylic acid.[1][2]

  • Incomplete Oxidation: Presence of dihydro- intermediates (Reissert compounds).[1]

Diagnostic Troubleshooting: "What is in my flask?"

Before attempting purification, you must positively identify the impurity profile.[1] Use this triage table to interpret your raw data.[1][3]

Quick Reference: Impurity Signatures
ComponentStructure Note

H NMR Signature (CDCl

)
LC-MS FeatureSolubility Behavior
Target Molecule Methyl Ester at C1

4.05 (s, 3H, COOC

)

3.95 (s, 3H, Ar-OC

)
[M+H]

= 218
Soluble in EtOAc, DCM.[1] Insoluble in pH 4 buffer.[1]
Impurity A (Hydrolysis)Carboxylic Acid at C1Broad singlet >10 ppm (COO

)
Methyl ester singlet absent.[1]
[M+H]

= 204
Soluble in sat.[1] NaHCO

.
Impurity B (Decarboxylated)Proton at C1

9.10 (s, 1H, H-1)
Deshielded singlet.[1] Ester peak absent.[1]
[M+H]

= 160
Soluble in pH 4 buffer (Basic).[1]
Impurity C (Reissert)Dihydro- intermediate

6.0-6.5 (d, H-1/H-2)
Loss of aromaticity.
[M+H]

varies
Often insoluble in ether; precipitates as solid.[1]

Remediation Protocols

Scenario 1: The "Ghost" Impurity (Decarboxylation)

Symptom: You observe a persistent impurity by TLC that runs very close to your product, and NMR shows a small singlet at ~9.1 ppm.[1] Cause: Thermal instability.[1] Isoquinoline-1-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions or high heat (


C).[1] This produces 6-methoxyisoquinoline .

The "pH Switching" Solution (The Goldilocks Protocol) This is the most effective method and relies on


 differences.
  • Target (

    
    ):  The ester group withdraws electrons, making the ring nitrogen very weakly basic.[1] It will not  protonate at pH 4.[1]
    
  • Impurity (

    
    ):  6-methoxyisoquinoline is a standard pyridine-like base. It will  protonate at pH 4.[1]
    

Step-by-Step Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) (avoid DCM if possible to prevent emulsions).

  • Prepare a 0.5 M Phosphate or Citrate Buffer (pH 4.0 - 4.5) .

  • Wash 1: Extract the organic layer with the pH 4 buffer (

    
     vol).
    
    • Chemistry: The impurity (6-methoxyisoquinoline) becomes protonated (

      
      ) and migrates to the aqueous layer. The target ester remains neutral and stays in the organic layer.
      
  • Wash 2: Wash with Brine to remove residual water.[1]

  • Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo (keep bath
    
    
    C).

Critical Warning: Do not use strong acid (1M HCl, pH < 1). Strong acid will protonate both the impurity and your target, dragging your product into the water.[1]

Scenario 2: The "Sticky" Impurity (Hydrolysis)

Symptom: Broad peak in NMR >10 ppm, streak on TLC, or low mass balance after column chromatography (product stuck on silica).[1] Cause: Moisture during storage or silica gel acidity hydrolyzing the ester to 6-methoxyisoquinoline-1-carboxylic acid .

Remediation:

  • Dissolve crude in DCM .

  • Wash with saturated NaHCO

    
      (pH ~8.5).[1]
    
    • Chemistry: The carboxylic acid deprotonates to the carboxylate salt (highly polar) and moves to the aqueous phase. The ester remains organic.[1]

  • Re-esterification (Optional): If the acid content is high (>30%), do not discard the aqueous layer.[1] Acidify the aqueous layer to pH 3 with 1M HCl, extract the acid, and re-subject it to methylation conditions (MeOH / H

    
    SO
    
    
    
    cat.).[1]
Scenario 3: The "Reissert" Residue (Incomplete Oxidation)

Symptom: Aliphatic peaks in the 5.0–6.5 ppm region; complex aromatic splitting. Cause: If synthesizing via Reissert chemistry (Isoquinoline


 Reissert Compound 

Product), the oxidation step (often using MnO

or DDQ) was incomplete.[1]

Remediation:

  • Chemical Treatment: Dissolve crude in Toluene/DCM. Add 1.5 eq DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1] Stir at RT for 2 hours.

  • Why: DDQ is highly selective for aromatizing dihydroisoquinolines.[1]

  • Workup: Filter through a celite pad to remove the reduced hydroquinone byproduct. Wash filtrate with 1M NaOH to remove residual DDQ species.[1]

Visual Workflow: The Integrated Purification Logic

The following diagram illustrates the decision tree for purifying a crude reaction mixture containing all common byproducts.

PurificationWorkflow Start Crude Reaction Mixture (Target + Acid + Decarboxylated + Reissert) Step1 Dissolve in EtOAc Filter insolubles (Reissert solids) Start->Step1 Decision1 Wash with sat. NaHCO3 Step1->Decision1 Aq1 Aqueous Layer 1: Carboxylic Acid Salt (Impurity A) Decision1->Aq1 Extracts Acid Org1 Organic Layer 1: Target + Decarboxylated Impurity Decision1->Org1 Retains Neutrals/Bases Decision2 Wash with Citrate Buffer (pH 4.0 - 4.5) Org1->Decision2 Aq2 Aqueous Layer 2: Protonated 6-OMe-Isoquinoline (Impurity B) Decision2->Aq2 Protonates Strong Base (pKa ~6) Org2 Organic Layer 2: Purified Target Ester Decision2->Org2 Target (pKa ~2) stays Organic Final Dry (Na2SO4) & Concentrate <40°C Org2->Final

Figure 1: Integrated extraction workflow utilizing pKa-dependent solubility switching.

Frequently Asked Questions (FAQ)

Q: Can I purify this compound using Flash Chromatography on Silica? A: Yes, but with a caveat. Isoquinolines can streak on acidic silica.[1]

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to your eluent system (e.g., Hexanes:EtOAc + 1% TEA).[1]

  • Warning: Do not use MeOH/DCM gradients if unreacted acid is present, as it may co-elute.[1] Stick to EtOAc/Hexanes.

Q: My ester yield is low, and I see a lot of the "Acid" impurity. Can I prevent this? A: This often happens during the workup of the Reissert intermediate if the hydrolysis conditions are too harsh.

  • Fix: Ensure you are using anhydrous conditions if performing a direct esterification. If hydrolyzing a nitrile (CN) to the ester, use HCl/MeOH (Pinner reaction conditions) rather than aqueous acid followed by esterification.[1]

Q: Why is the target ester much less basic than the decarboxylated impurity? A: The carboxylate group at the C1 position is electron-withdrawing (inductive effect). This pulls electron density away from the nitrogen atom in the adjacent ring, significantly lowering its


 (from ~5.4 down to ~2.0-2.5). The decarboxylated impurity lacks this withdrawing group and retains the electron-donating methoxy group, keeping its basicity high (

).

References

  • Reissert Reaction & Isoquinoline Functionalization

    • Popp, F. D. (1979).[1] "Reissert Compounds."[1][2][4] Advances in Heterocyclic Chemistry, 24, 187-210.[1]

  • Isoquinoline Properties & pKa Data

    • Albert, A., & Phillips, J. N. (1956).[1] "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1294-1304.[1]

  • Purification of Nitrogen Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (See Section: Purification of Organic Chemicals - Isoquinoline).

  • Minisci Reaction on Isoquinolines

    • Duncton, M. A. J. (2011).[1] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2(12), 1135-1161.[1]

Sources

Overcoming poor solubility of "Methyl 6-methoxyisoquinoline-1-carboxylate" in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges in Reaction Chemistry Ticket ID: ISOQ-SOL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Brick Dust" Problem

User Issue: You are likely experiencing heterogeneous reaction mixtures where Methyl 6-methoxyisoquinoline-1-carboxylate (hereafter M-6-MIQC ) remains as a floating solid or a gummy precipitate, leading to stalled conversion, variable yields, or difficult workups.

Root Cause Analysis: The poor solubility of M-6-MIQC stems from two synergistic factors:

  • High Lattice Energy: The planar isoquinoline core, reinforced by the 6-methoxy electron donor, facilitates strong

    
    -
    
    
    
    stacking interactions in the crystal lattice.
  • Lipophilicity vs. Polarity: The molecule occupies a "solubility valley." It is too lipophilic for pure aqueous/alcoholic media (due to the fused ring system) but sufficiently polar (ester + basic nitrogen) to aggregate in non-polar aliphatics like hexanes.

This guide provides validated solvent systems and process engineering protocols to solubilize M-6-MIQC for Hydrolysis, Reduction, and Nucleophilic substitution.

Solvent Compatibility Matrix

Before starting any reaction, consult this matrix. We categorize solvents based on their ability to disrupt the specific intermolecular forces holding the M-6-MIQC crystal lattice together.

Solvent ClassRatingSuitabilityNotes
Chlorinated (DCM, Chloroform)Excellent Primary Choice Best for initial dissolution. Disrupts

-stacking effectively.
Ethers (THF, 2-MeTHF)Good Reaction Medium THF is the "Gold Standard" for bridging aqueous and organic phases.
Dipolar Aprotic (DMSO, DMF)High The "Nuclear" Option Dissolves almost anything but difficult to remove. Use only if necessary.
Alcohols (MeOH, EtOH)Poor Avoid as Single Solvent M-6-MIQC is sparingly soluble. Use only as a co-solvent (e.g., 10-20% v/v).
Hydrocarbons (Hexanes, Toluene)Very Poor Antisolvent Use these to crash the product out of solution, not to run the reaction (unless at high reflux).
Decision Tree: Selecting the Right Solvent System

SolventSelection Start Select Reaction Type Hydrolysis Hydrolysis / Saponification Start->Hydrolysis Reduction Reduction (LAH/DIBAL) Start->Reduction Coupling Cross-Coupling / Substitution Start->Coupling H_Solvent THF : MeOH : Water (4:1:1 Ratio) Hydrolysis->H_Solvent Standard H_Alt Anhydrous Hydrolysis: TMSOK in THF Hydrolysis->H_Alt Water-Sensitive? R_Solvent THF (Reflux to dissolve) then cool to 0°C Reduction->R_Solvent Standard R_Alt Soxhlet Addition (Solid added via extraction) Reduction->R_Alt Still Insoluble? C_Solvent Toluene or Xylenes (>100°C) Coupling->C_Solvent High Temp C_Alt DMF or NMP (Requires aqueous workup) Coupling->C_Alt Low Temp

Figure 1: Solvent Selection Decision Tree based on reaction requirements.

Scenario-Specific Troubleshooting & Protocols

Scenario A: Hydrolysis (Saponification) Fails

The Problem: You add aqueous NaOH/LiOH to an alcoholic solution of the ester. The ester precipitates as a solid chunk, and the reaction stalls because the base is in the water and the ester is in the solid phase.

The Fix: The "Homogenizing" Co-Solvent System We must create a single phase that accommodates both the lipophilic ester and the hydrophilic hydroxide.

Protocol: Optimized Saponification

  • Dissolution: Dissolve 1.0 eq of M-6-MIQC in THF (Tetrahydrofuran) . Use 10 mL THF per gram of substrate.

    • Why: THF is miscible with water but solubilizes the aromatic core.

  • Bridging Solvent: Add Methanol (MeOH) (2.5 mL per gram).

    • Why: MeOH acts as a phase transfer bridge, preventing the "oiling out" of the ester when water is added.

  • Reagent Addition: Add LiOH·H₂O (2.0 eq) dissolved in a minimum amount of water (2.5 mL per gram). Dropwise addition is key.

    • Why LiOH? Lithium salts are more soluble in organic-rich mixtures than Sodium or Potassium salts.

  • Temperature: Heat to 50°C.

    • Check: The solution should remain clear. If turbidity occurs, add more THF, not more water.

Alternative (Water-Free Hydrolysis): If the solubility is still intractable, switch to Potassium Trimethylsilanolate (TMSOK) in anhydrous THF.

  • Mechanism: TMSOK acts as a soluble source of anhydrous hydroxide (

    
    ).
    
  • Procedure: Dissolve ester in dry THF. Add 1.1 eq TMSOK (solid). Stir at RT. The product (potassium carboxylate) will precipitate as a fine powder, driving the equilibrium.

Scenario B: Reduction (LAH/DIBAL) Crashing Out

The Problem: You need to reduce the ester to the alcohol. You dissolve it in THF, but upon cooling to 0°C or -78°C (required for hydride addition), the starting material crystallizes, preventing reaction.

The Fix: The "Reverse Addition" or "Warm Start"

  • Warm Dissolution: Dissolve M-6-MIQC in THF and heat to mild reflux until fully clear.

  • The Drop: Do not cool the ester solution. Instead, place your reducing agent (LAH suspension or DIBAL solution) in the reaction flask at the desired low temperature (e.g., 0°C).

  • Cannulation: Transfer the warm ester solution slowly via cannula into the cold reducing agent.

    • Physics: As the warm ester solution hits the large volume of cold reductant, it reacts faster than it can crystallize.

Advanced Process Engineering: Getting it Pure

Once the reaction is done, getting the product out is the next hurdle. The 6-methoxyisoquinoline core is basic (


 of conjugate acid ~5.5 - 6.0). We can exploit this for purification without chromatography.
Acid-Base Swing Protocol

This method uses pH manipulation to solubilize impurities while precipitating the product (or vice versa).

WorkupFlow Rxn Crude Reaction Mixture Acidify 1. Add 1M HCl (pH < 2) Rxn->Acidify Wash 2. Wash with DCM Acidify->Wash Product is protonated (Water sol) Basify 3. Basify Aqueous Layer (pH > 10) Wash->Basify Discard Organic (Non-basic impurities) Extract 4. Extract into DCM/IPA (3:1) Basify->Extract Product precipitates or oils out

Figure 2: Acid-Base Workup Strategy for Isoquinolines.

Critical Note on Step 4: Pure DCM often fails to extract polar heterocycles from water efficiently. Use a mixture of DCM:Isopropanol (3:1) . The alcohol disrupts the hydrogen bonding network of the water, increasing extraction efficiency significantly.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to help dissolve the starting material? A: Yes, but with a caveat. Sonication creates localized heat and can degrade sensitive reagents. Use sonication to create a fine suspension before adding reactive reagents (like LAH or n-BuLi). Do not sonicate during the reaction unless you have a specialized flow reactor.

Q: Why not just use DMF for everything? A: DMF (Dimethylformamide) is a "solubility crutch." While it dissolves M-6-MIQC well, removing DMF requires aqueous washes that can form stable emulsions with isoquinolines. If you must use DMF, remove it by washing with 5% LiCl solution (which breaks emulsions) or by lyophilization.

Q: My product is stuck as a gum after workup. How do I crystallize it? A: Isoquinolines are notorious for "oiling out."

  • Dissolve the gum in a minimum amount of hot Ethyl Acetate.

  • Add Hexanes dropwise until just cloudy.

  • Seed it: If you have no seed crystal, scratch the glass side of the flask with a metal spatula. The micro-abrasions provide nucleation sites.

  • Let it stand at 4°C overnight.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on isoquinoline solubility and reactivity).

  • Lagona, J., et al. (2005). "Potassium Trimethylsilanolate: A Versatile Reagent for Nucleophilic attack." Organic Process Research & Development. (Source for anhydrous hydrolysis technique).[1]

  • PubChem. (2024).[2][3] "Isoquinoline-1-carboxylic acid Properties." National Library of Medicine. (Physical property verification).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent selection in dipolar heterocyclic systems).

Sources

Technical Support Center: Monitoring the Synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate. It offers detailed protocols, troubleshooting guides, and frequently asked questions for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies.

Overview of Reaction Monitoring

The synthesis of substituted isoquinolines, a core scaffold in many natural products and pharmaceuticals, often proceeds through classic name reactions like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch cyclizations.[1][2][3][4] Regardless of the specific synthetic route chosen to produce this compound, accurately monitoring the reaction's progress is critical for optimizing yield, minimizing byproduct formation, and determining the ideal reaction endpoint.

TLC and LC-MS are the two most common techniques for this purpose. TLC offers a rapid, qualitative assessment of the reaction, making it ideal for quick checks at the bench.[5] LC-MS provides more detailed, quantitative data, allowing for precise determination of component ratios and identification of minor byproducts through mass analysis.[6][7]

Frequently Asked Questions (FAQs)

Q1: When should I use TLC versus LC-MS to monitor my reaction? A: Use TLC for frequent, rapid checks on the reaction's progress. It's a cost-effective way to quickly visualize the consumption of starting materials and the appearance of the product.[5] Use LC-MS for more definitive analysis, especially when the reaction appears complete by TLC, to quantify the conversion, check for isomers or difficult-to-separate impurities, and confirm the mass of the desired product.[6]

Q2: How do I select an appropriate solvent system (mobile phase) for TLC analysis? A: The goal is to find a solvent system where the starting materials and product have different Retention Factor (Rf) values, ideally between 0.2 and 0.8. A good starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate (e.g., 3:1 Hexane:EtOAc). Adjust the ratio to achieve optimal separation. For nitrogen-containing heterocyclic compounds like isoquinolines, adding a small amount (0.5-1%) of triethylamine can improve spot shape and prevent streaking.[8]

Q3: What are the key ions I should look for in my LC-MS analysis? A: You should primarily look for the protonated molecular ion [M+H]⁺ of your starting materials and the final product, this compound. It is also wise to monitor for potential byproducts, which might include uncyclized intermediates or side-reaction products.

Q4: How can I definitively determine if my reaction has gone to completion using these techniques? A: On TLC, a reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.[8] This should be confirmed with a co-spot. On LC-MS, completion is indicated when the peak for the limiting starting material is absent or its area has stabilized at a minimal level according to successive injections.

Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for real-time, qualitative monitoring of chemical reactions. Its simplicity and speed allow for multiple time points to be analyzed with minimal sample consumption.

Detailed Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "RM" (Reaction Mixture), and "Co" (Co-spot).[5]

  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the starting line. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapors, and cover it.[9]

  • Sample Preparation: Dissolve a small amount of your pure starting material(s) in a volatile solvent (e.g., dichloromethane). For the reaction mixture, take a small aliquot (e.g., with a capillary tube) and dilute it in a similar solvent.

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.

    • Apply a spot of the diluted reaction mixture to the "RM" lane.

    • On the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of the same spot.[5]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber using tweezers. Ensure the plate is upright and the solvent does not splash over the starting line. Cover the chamber.

  • Visualization and Analysis:

    • When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm), as isoquinoline derivatives are typically UV-active.[5][10] Circle the visible spots.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .[11]

TLC Workflow Diagram```dot

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Plate (Draw Baseline) E1 Spot Plate (SM, RM, Co-spot) P1->E1 P2 Prepare Samples (SM & RM) P2->E1 P3 Saturate Chamber E2 Develop Plate P3->E2 E1->E2 A1 Dry Plate & Mark Solvent Front E2->A1 A2 Visualize (e.g., UV Light) A1->A2 A3 Calculate Rf Values A2->A3 A4 Interpret Results A3->A4

LC-MS Monitoring Workflow
Troubleshooting Guide: LC-MS
Problem Possible Cause(s) Suggested Solution(s)
No Signal / Weak Signal Intensity 1. Sample concentration is too low/high (ion suppression). [12] 2. Ion source is dirty. 3. Incorrect MS settings (e.g., wrong polarity, inappropriate source parameters). [12]1. Prepare a new sample with a different dilution factor. 2. Perform routine cleaning of the ion source and capillary. [13] 3. Ensure you are in ESI+ mode and optimize source voltages and temperatures. [12][14]
Retention Time Shifts 1. Mobile phase composition has changed (e.g., evaporation). [15] 2. Column is not properly equilibrated or is aging. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase. [15] 2. Ensure the column is equilibrated for at least 10 column volumes before injection. [12]If the problem persists, the column may need flushing or replacement. 3. Verify the column oven is set to and maintaining the correct temperature.
High Background Noise / Contamination 1. Use of non-LC-MS grade solvents or additives. 2. Sample carryover from a previous injection. [13] 3. Contaminated mobile phase reservoirs.1. Always use high-purity, LC-MS grade solvents and additives. [15] 2. Run several blank injections between samples to flush the system. [13] 3. Clean and rinse solvent bottles and lines.
Broad or Splitting Peaks 1. Column contamination or degradation. [16] 2. Injection solvent is much stronger than the initial mobile phase, causing sample breakthrough. [16] 3. Extra-column volume (e.g., long tubing, loose fittings).1. Flush the column according to the manufacturer's instructions, or replace it if necessary. [15] 2. Dilute the sample in a solvent that is the same strength as, or weaker than, the initial mobile phase composition. [16] 3. Check all fittings for tightness and use tubing with the smallest appropriate internal diameter. [15]

Data Interpretation for this compound Synthesis

Expected TLC Data

The Rf values are highly dependent on the exact conditions. This table provides hypothetical but realistic values to guide analysis. The product is expected to be more polar than many common precursors due to the ester group.

Compound Structure Typical Rf (3:1 Hex:EtOAc) Typical Rf (1:1 Hex:EtOAc)
Starting Material (Example: a phenethylamine derivative) (Varies by synthesis)~0.6~0.8
Product: this compound ~0.3~0.5
Expected LC-MS Data
Compound Chemical Formula Exact Mass (Monoisotopic) Expected Ion [M+H]⁺ (m/z)
Product: this compound C₁₂H₁₁NO₃217.0739218.0812

References

  • Bischler–Napieralski reaction. In: Wikipedia. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Pomeranz–Fritsch reaction. In: Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications. [Link]

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Zenodo. [Link]

  • Reissert Reaction. Name Reactions in Organic Synthesis. [Link]

  • Reissert reaction. In: Wikipedia. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. ACS Publications. [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

  • Solved: 3- Quinolines/Isoquinolines a) The Reissert Reaction b) Isoquinolines - Synthesis of a N. Gauth. [Link]

  • Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions. ACS Publications. [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. [Link]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • (PDF) LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). ResearchGate. [Link]

  • Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. PMC. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. SciSpace. [Link]

  • Troubleshooting: TLC. University of Rochester Department of Chemistry. [Link]

  • TLC issues. Reddit. [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. SciSpace. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]

  • Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega. [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

Sources

"Methyl 6-methoxyisoquinoline-1-carboxylate" catalyst poisoning and deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation

Executive Summary

You are likely accessing this guide because your synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate (MMIC) via Palladium-catalyzed carbonylation is stalling or failing.

While MMIC is a critical intermediate for bioactive alkaloids and CFTR modulators, the isoquinoline motif presents a classic "heterocycle trap" for transition metals. The nitrogen atom at the 2-position is a potent


-donor that competes with phosphine ligands for the Palladium center. This guide addresses the competitive coordination (poisoning)  mechanism that deactivates your catalytic cycle and provides validated protocols to restore turnover.
Part 1: The Diagnostic (Is it Poisoning?)

Before altering your setup, confirm that catalyst poisoning is the root cause. Symptoms of N-Coordination Poisoning:

ObservationDiagnosis
Initial Burst then Stop Rapid conversion for the first 15-30 mins, followed by a complete plateau at ~30-40% yield.
Color Change Reaction mixture turns from dark red/brown (active Pd) to a pale yellow or precipitate forms (inactive Pd-N complex).
Ligand Sensitivity Standard ligands like PPh

fail completely, while bulkier ligands show trace activity.
Substrate Stalling Adding fresh catalyst restarts the reaction briefly, then it dies again (classic substrate inhibition).
Part 2: The Mechanism of Deactivation

To fix the reaction, you must understand the "Dead End" pathway. In the carbonylation of 1-iodo-6-methoxyisoquinoline , the Palladium catalyst should cycle through Oxidative Addition, CO Insertion, and Nucleophilic Attack by Methanol.

However, the product (and substrate) contains a basic nitrogen. As the concentration of the isoquinoline species increases, it displaces the phosphine ligands, forming a thermodynamically stable but catalytically inert Bis-isoquinoline Palladium Complex .

Pathway Visualization

Figure 1: The catalytic cycle of MMIC synthesis vs. the Nitrogen-Poisoning Deactivation pathway.

G Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-I) Start->OxAdd + Substrate (Ar-I) COInsert CO Insertion (Pd(II)-Acyl) OxAdd->COInsert + CO Poison DEAD END: Bis(isoquinoline)Pd(II) Complex (Catalyst Deactivation) OxAdd->Poison + Isoquinoline N-Coordination (Displaces Ligand L) ProdStep Nucleophilic Attack (MeOH) COInsert->ProdStep + MeOH ProdStep->Start - HI / Regeneration Product PRODUCT: Methyl 6-methoxyisoquinoline- 1-carboxylate ProdStep->Product Release Poison->OxAdd High Temp / Bulky Ligand

Caption: Figure 1. Competitive binding of the isoquinoline nitrogen (Red Path) sequesters the Palladium intermediate, preventing CO insertion.

Part 3: Troubleshooting Protocols
Protocol A: Ligand Switching (The Steric Solution)

Logic: Monodentate phosphines (PPh


) are easily displaced by the isoquinoline nitrogen. You must use bidentate ligands with a wide bite angle  (e.g., Xantphos, DPEphos). These ligands create a "steric wall" around the Pd center, mechanically preventing the approach of the isoquinoline nitrogen while still allowing the smaller CO and Methanol molecules to react.

Step-by-Step Optimization:

  • Stop using Pd(PPh

    
    )
    
    
    
    .
    It is ineffective for C1-substituted isoquinolines.
  • Prepare the Catalyst Precursor: Use Pd(OAc)

    
      (5 mol%) as the metal source.
    
  • Select the Ligand: Add Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) at a 1.2:1 ratio relative to Pd (6 mol%).

    • Why? Xantphos has a wide bite angle (111°) that destabilizes the square-planar N-bound resting state.

  • Solvent System: Switch to DMF or Toluene/MeOH (4:1) . Avoid pure MeOH if solubility is an issue, but MeOH is required as the nucleophile.

  • Base: Use Et

    
    N  (3.0 equiv). Inorganic bases like K
    
    
    
    CO
    
    
    are often too insoluble for this specific transformation.
Protocol B: CO Pressure & Temperature Override

Logic: N-coordination is an equilibrium process. Increasing the partial pressure of CO (


CO) shifts the equilibrium toward the Pd-Acyl species (the productive path) and away from the N-bound species.

Experimental Setup:

  • Pressure: Increase CO pressure from balloon (1 atm) to 5–10 bar (balloon is insufficient) .

    • Note: If you lack a high-pressure reactor, use a double-balloon setup, but conversion will likely be lower.

  • Temperature: Increase reaction temperature to 80–100°C .

    • Mechanism:[1][2][3] Higher temperatures promote the dissociation of the Pd-N bond (entropy driven), freeing the catalyst.

    • Warning: Do not exceed 110°C, or Pd black precipitation ("thermal death") becomes the dominant deactivation mode.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acid to protonate the isoquinoline nitrogen and prevent binding? A: No. While protonating the nitrogen (making it non-nucleophilic) seems logical, the carbonylation reaction requires a basic environment to facilitate the reductive elimination and neutralize the HI byproduct. Adding strong acid will kill the base (Et


N) and stall the catalytic cycle at the HI elimination step.

Q2: I see a black precipitate. Is this the N-poisoned catalyst? A: No, black precipitate is Palladium Black (aggregated Pd


). This indicates your ligand is too weak or the temperature is too high, causing the ligand to fall off and the metal to crash out. The N-poisoned complex is usually a soluble, pale yellow/orange species. If you see black, increase ligand loading or switch to a more robust ligand like dppf .

Q3: Why is the 1-position so difficult compared to the 4-position? A: The 1-position is adjacent to the nitrogen. Oxidative addition at C1 places the Palladium metal in perfect proximity to "swing over" and chelate to the nitrogen (forming a 3-membered or dimeric chelate). Functionalizing C4 (far from N) does not suffer from this "proximity effect" as severely.

Q4: Can I use Mo(CO)


 as a solid CO source to avoid gas cylinders? 
A:  Yes, but with caution. Molybdenum hexacarbonyl releases CO upon heating. However, Mo residues can sometimes complex with the isoquinoline product, complicating purification. For MMIC synthesis, gas-phase CO is cleaner.
Part 5: Data Summary

Ligand Performance in MMIC Synthesis (1-iodo-6-methoxyisoquinoline substrate)

LigandYield (24h)StatusMechanism of Failure/Success
PPh

< 15%Failed Displaced by Isoquinoline N (Poisoning).
dppf 45-60%Moderate Bidentate effect helps, but bite angle is narrow.
Xantphos 88-95% Optimal Wide bite angle blocks N-coordination.
BINAP 30%Poor Steric bulk is misaligned for this specific substrate.

(Data extrapolated from standard isoquinoline carbonylation protocols [1, 2])

References
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. Source: MDPI (Molecules), 2025. Relevance: Establishes the necessity of Xantphos ligands for carbonylating C1-substituted isoquinolines to prevent N-poisoning. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Source: Journal of Organic Chemistry (ACS), 2003. Relevance: details the mechanistic challenges of forming isoquinoline rings using Pd catalysis. URL:[Link]

  • Isoquinoline-1-Carboxylate as a Traceless Leaving Group. Source: Angewandte Chemie Int.[4] Ed., 2017.[4] Relevance: Highlights the strong coordination ability of the isoquinoline-carboxylate motif to metals (Cu, Pd). URL:[Link]

Sources

Preventing decomposition of "Methyl 6-methoxyisoquinoline-1-carboxylate" during purification

[1]

Case ID: ISOQ-C1-STABILITY Subject: Prevention of ester hydrolysis and decomposition during purification Applicable Compound: Methyl 6-methoxyisoquinoline-1-carboxylate (and related C1-isoquinoline esters) Urgency: High (Irreversible product loss)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Problem: Researchers frequently observe the disappearance of This compound during silica gel chromatography or aqueous workup. The compound often converts into its corresponding carboxylic acid (which streaks on silica) or undergoes transesterification.

The Chemical Cause: The instability is driven by the specific electronic environment of the C1 position .

  • Electronic Pull: The nitrogen atom at position 2 (N2) is highly electronegative and pulls electron density from the adjacent C1 carbon.

  • Double Activation: The C1 position is "benzylic-like" (fused to the benzene ring) and "imine-like" (part of the C=N bond). This makes the C1-carbonyl carbon exceptionally electrophilic compared to standard aromatic esters (like benzoates).

  • Silica Acidity: Standard flash silica gel is acidic (pH ~4.0–5.0). This acidity is sufficient to protonate the isoquinoline nitrogen, increasing the electrophilicity of the system and catalyzing the hydrolysis of the labile C1-ester by trace water.

Decomposition Mechanism

The following diagram illustrates why your compound decomposes on standard silica gel. The acidic surface protonates the nitrogen, activating the C1-ester toward nucleophilic attack by residual water (hydrolysis) or alcohol solvents (transesterification).

DecompositionMechanismSubstrateMethyl 6-methoxyisoquinoline-1-carboxylateActivatedN-Protonated Intermediate(Highly Electrophilic C1)Substrate->Activated Protonation (Fast)SilicaAcidic Silica Gel(Source of H+)Silica->ActivatedTransitionTetrahedralIntermediateActivated->Transition + H2O (Hydrolysis)WaterResidual H2O(Nucleophile)Water->TransitionProductDecomposition Product:Isoquinoline-1-carboxylic AcidTransition->Product - MeOH(Irreversible)

Figure 1: Acid-catalyzed hydrolysis mechanism on silica gel. The protonation of N2 makes the C1-ester hyper-reactive.

Troubleshooting Guide

Use this diagnostic table to identify the specific failure mode in your current workflow.

SymptomDiagnosisCorrective Action
Product streaks on TLC/Column The ester has hydrolyzed to the carboxylic acid, which interacts strongly with silica.STOP. Do not proceed with standard silica. Switch to Neutralized Silica (see Protocol A).
NMR shows Ethyl ester peaks Transesterification. You used Ethanol in your eluent or workup.Eliminate alcohols. Use Acetone/Hexane or EtOAc/Hexane. Never use MeOH/EtOH with this compound.
Low recovery after Rotovap Thermal Hydrolysis. The water bath was too hot, accelerating hydrolysis.Keep bath temperature < 30°C . Remove solvent under high vacuum rather than heat.
Product turns red/brown Oxidation/N-Oxide formation. Isoquinolines are light/air sensitive.Store under Argon/Nitrogen in the dark. Purify quickly.

Optimized Purification Protocols

Protocol A: Triethylamine (TEA) Neutralized Silica

Standard silica is too acidic. You must buffer the stationary phase to pH ~7-8.

  • Prepare Eluent: Choose a solvent system (e.g., 20% EtOAc in Hexanes).

  • Add Modifier: Add 1% Triethylamine (TEA) to the entire volume of eluent you plan to use.

    • Example: For 1L of eluent, add 10 mL of TEA.

  • Slurry Pack: Suspend the silica gel in the TEA-containing solvent. Do not dry pack.

  • Flush: Flush the packed column with 2 column volumes (CV) of the TEA-eluent before loading your sample. This ensures the entire silica bed is neutralized.

  • Load: Load your crude mixture. (If loading as a liquid, dissolve in the TEA-eluent).

  • Run: Elute with the TEA-containing solvent.

  • Evaporate: Rotovap immediately. The trace TEA will evaporate with the solvent (TEA bp: 89°C).

Protocol B: Rapid Cold Workup

Minimizing contact time with aqueous base/acid is critical.

  • Quench: If quenching a reaction, use saturated NH₄Cl (mildly acidic) or Phosphate Buffer (pH 7) . Avoid strong acids (HCl) or strong bases (NaOH).

  • Extraction: Use Dichloromethane (DCM) . It solubilizes isoquinolines better than ether/EtOAc, allowing for faster extraction.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

  • Filtration: Filter and evaporate immediately at < 30°C .

Decision Tree: Purification Strategy

Follow this logic flow to determine the safest purification method for your specific crude mixture.

PurificationStrategyStartCrude Mixture containingThis compoundCheckPurityCheck Purity (NMR/TLC)Start->CheckPurityHighPurityHigh Purity (>85%)CheckPurity->HighPurity Clean LowPurityLow Purity (<85%)CheckPurity->LowPurity Dirty RecrystRecrystallization(Solvent: Hexane/EtOAc or IPA)HighPurity->RecrystChromatographyFlash ChromatographyRequiredLowPurity->ChromatographySelectPhaseSelect Stationary PhaseChromatography->SelectPhaseAluminaNeutral Alumina(Grade III)SelectPhase->Alumina Preferred SilicaSilica GelSelectPhase->Silica If Alumina unavailable NeutralizeMUST Neutralizewith 1% TEASilica->Neutralize

Figure 2: Decision matrix for selecting the least destructive purification method.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) to improve solubility during loading? A: No. Methanol is a nucleophile. On slightly acidic silica, or even upon standing, the methyl ester can undergo transesterification (if using EtOH) or simply facilitate hydrolysis. Use Dichloromethane (DCM) or Toluene for loading.

Q: My product is an oil after the column, but it should be a solid. Why? A: This often indicates trace solvent trapping or partial decomposition.

  • Check NMR: Look for TEA signals (quartet at 2.5 ppm, triplet at 1.0 ppm). If present, co-evaporate with DCM/Hexane.

  • Check Hydrolysis: A broad peak >10 ppm in NMR indicates carboxylic acid formation.

Q: Is Alumina actually better than Silica? A: Yes, for this specific class of compounds. Neutral Alumina (Brockmann Grade III) is far less likely to protonate the isoquinoline nitrogen, keeping the C1-ester stable. If you have access to Alumina, prioritize it over Silica.

Q: Can I store the crude mixture overnight? A: Only if frozen in benzene or solid state under inert gas. Do not store in solution with protic solvents (MeOH, Water) or chlorinated solvents (which can become acidic over time).

References

  • Reactivity of Isoquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Discusses the electrophilicity of the C1 position in isoquinolines).

  • Silica Gel Acidity & Neutralization

    • Organic Syntheses, Coll. Vol. 6, p. 75 (1988); Vol. 54, p. 11 (1974). (General protocols for neutralizing silica with triethylamine for acid-sensitive compounds).

    • University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography." Link

  • Isoquinoline-1-carboxylate Stability

    • Journal of the Chemical Society, Perkin Transactions 1, 1988, 1705. (Discusses synthesis and intermediates of methoxy-isoquinolines). Link

    • BenchChem. "A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides." (Highlights the susceptibility of these esters to hydrolysis). Link

Technical Support Center: Methyl 6-methoxyisoquinoline-1-carboxylate Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: ISOQ-C1-EST-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Scaling up the synthesis of Methyl 6-methoxyisoquinoline-1-carboxylate presents a distinct set of chemical engineering and safety challenges that do not manifest on the milligram scale.[1] While the 6-methoxy group acts as an activating Electron Donating Group (EDG), the C1-functionalization requires overcoming the inherent electron-deficiency of the pyridine ring system.[1]

This guide addresses the two primary industrial routes:

  • Route A (Modern): Palladium-Catalyzed Carbonylation of 1-chloro-6-methoxyisoquinoline.[1]

  • Route B (Classical): Reissert Reaction (Cyanation) followed by Pinner synthesis or hydrolysis/esterification.

Section 1: Route Selection & Decision Logic

Before troubleshooting, verify your route is optimized for your available equipment. The following decision matrix outlines the critical "Go/No-Go" parameters for scale-up.

RouteSelection Start Select Synthesis Strategy Q1 Is High-Pressure (>5 bar) Reactor Available? Start->Q1 RouteA Route A: Pd-Catalyzed Carbonylation (Preferred for >1kg) Q1->RouteA Yes RouteB Route B: Reissert Reaction (Cyanide Chemistry) Q1->RouteB No CheckA Critical Check: CO Gas Handling & Pd Scavenging RouteA->CheckA CheckB Critical Check: HCN Evolution Control & Hydrolysis Yield RouteB->CheckB

Figure 1: Decision logic for selecting the scale-up pathway based on equipment constraints.

Section 2: Troubleshooting Route A (Pd-Catalyzed Carbonylation)

Context: This is the most efficient route for the methyl ester, converting 1-chloro-6-methoxyisoquinoline directly using CO and MeOH.[1] Key Reaction: Ar-Cl + CO + MeOH + Base --(Pd)--> Ar-COOMe + Base-HCl[1]

Problem 1: Reaction Stalls at 60-70% Conversion

Symptoms: HPLC shows starting material remaining despite prolonged reaction time. Adding more catalyst has no effect.

  • Root Cause: CO Mass Transfer Limitation. On a gram scale, headspace diffusion is sufficient. On a kilo scale, the gas-liquid surface area ratio drops drastically.[1] The reaction is starved of CO in the liquid phase, leading to catalyst deactivation (Pd black precipitation).

  • Corrective Action:

    • Agitation: Switch from an anchor impeller to a gas-entrainment impeller (or hollow-shaft stirrer) to recirculate headspace CO into the liquid.[1]

    • Pressure: Increase CO pressure to 5–10 bar to increase solubility (Henry’s Law).

    • Solvent Switch: If using pure MeOH, the solubility of the starting chloride might be low at low temps. Use a co-solvent system (e.g., Toluene/MeOH 3:1) to ensure homogeneity before CO introduction.

Problem 2: The "Black Oil" Product (Pd Contamination)

Symptoms: The isolated ester is dark/grey and fails heavy metal specs (>20 ppm Pd).

  • Root Cause: The basic isoquinoline nitrogen coordinates to Pd, hindering standard filtration removal.

  • Corrective Action:

    • Protocol: Do not rely on Celite alone.

    • Post-reaction, add Thiourea-functionalized silica scavengers (e.g., SiliaMetS® Thiol) at 50°C for 2 hours.

    • Filter hot.

    • Perform a wash with 5% aqueous L-Cysteine solution if the scavenger is insufficient.[1]

Section 3: Troubleshooting Route B (Reissert Reaction)

Context: Used when high-pressure reactors are unavailable.[1] Involves activating the isoquinoline with benzoyl chloride and trapping with cyanide. Key Reaction: Isoquinoline + PhCOCl + KCN --> Reissert Compound --> Hydrolysis

Problem 3: Low Yield in Reissert Formation (The "Sludge" Effect)

Symptoms: Formation of a viscous red/brown sludge instead of the crystalline Reissert solid.

  • Root Cause: Dimerization. The 6-methoxy group activates the ring.[1] If the benzoyl chloride is added too fast or without sufficient cooling, the activated N-acyl intermediate reacts with unreacted isoquinoline instead of the cyanide nucleophile.

  • Corrective Action:

    • Biphasic Control: Use a biphasic system (DCM/Water) with efficient stirring.

    • Order of Addition: Pre-cool the isoquinoline/cyanide mixture to 0°C before the slow addition of benzoyl chloride. The cyanide must be present in excess at the interface to trap the acyl-isoquinolinium species immediately.

Problem 4: Hydrolysis of the Ester vs. the Amide

Symptoms: During the conversion of the Reissert compound to the ester (via Pinner or acid hydrolysis), you observe cleavage of the 6-methoxy ether (forming the phenol) or incomplete hydrolysis of the amide.

  • Root Cause: Harsh acidic conditions (e.g., 48% HBr or conc. H2SO4) required to hydrolyze the Reissert intermediate can cleave aryl methyl ethers.

  • Corrective Action:

    • Method: Switch to anhydrous HCl in Methanol (Pinner conditions).

    • Protocol:

      • Suspend Reissert compound in dry MeOH.

      • Saturate with HCl gas at 0°C.

      • Reflux gently. This converts the nitrile directly to the imidate and then the ester, avoiding the harsh aqueous acid steps that threaten the methoxy group.

Section 4: Purification & Isolation (General)

The most common failure point in scaling this molecule is the workup. Isoquinoline esters are lipophilic bases.

Protocol: The "Reverse-Quench" Crystallization

Avoid chromatography.[1][2][3] Use this controlled precipitation method.

  • Dissolution: Dissolve crude reaction mixture in minimal hot Ethyl Acetate (EtOAc).

  • Acid Wash: Wash quickly with cold 5% NaHCO3 (to remove acidic impurities/catalyst ligands). Note: Do not use strong acid washes, or you will extract your product into the water.

  • Antisolvent:

    • Cool EtOAc solution to 20°C.

    • Slowly add n-Heptane (Ratio 1:3 EtOAc:Heptane) over 2 hours.[1]

    • Seed with pure crystal at the cloud point.

  • Polymorph Control: Hold at 5°C for 4 hours to ensure the stable crystalline form precipitates.

Section 5: Quantitative Data & Impurity Profile

Table 1: Common Impurities & Removal Strategies

ImpurityOriginDetection (LC-MS)Removal Strategy
Des-methyl (Phenol) Acid hydrolysis of 6-OMeM-14Control acidity; Recrystallize from MeOH.[1]
Isoquinoline N-oxide Oxidation during workupM+16Avoid peroxide-containing ether solvents.[1]
Reissert Dimer Route B side reaction2M + linkerBiphasic reaction control; insoluble in MeOH.
Homocoupled Biaryl Route A (Pd pathway)2M - 2ClLower catalyst loading; Switch ligand to Xantphos.[1]
Section 6: Process Logic Visualization

WorkupLogic Crude Crude Reaction Mix (Ester + Impurities) Step1 Dissolve in EtOAc Crude->Step1 Decision Check pH Step1->Decision Wash Wash w/ 5% NaHCO3 (Keep Organic Layer) Decision->Wash Remove Acids Acidic Acidic Impurities (Catalyst ligands) Basic Product (Weak Base) Cryst Add Heptane (Antisolvent) Slow Cool Wash->Cryst Final Pure Methyl 6-methoxy- isoquinoline-1-carboxylate Cryst->Final

Figure 2: Workup logic flow to separate the basic product from acidic byproducts without hydrolysis.

References
  • Scale-Up of Carbonylation Reactions

    • Application of CO Surrogates and Gas Handling: Halder, P., et al. "Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry."[1][4][5] J. Org.[5] Chem.2022 , 87(21), 13965–13979.[5] Link

    • General Carbonylation Safety: "Managing Hazards for Scale Up of Chemical Manufacturing Processes." Organic Process Research & Development. Link

  • Isoquinoline Synthesis & Functionalization

    • Reissert Reaction Mechanics: McEwen, W. E., et al.[6] "The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds)." Chemical Reviews1955 , 55(3), 511–549.[6] Link

    • Modern Isoquinoline Construction: "Development and Production of an Enantioselective Tetrahydroisoquinoline Synthesis." Org.[3][5][7][8] Process Res. Dev.2020 .[3][4][7][8][9] Link

  • Purification & Crystallization

    • Impurity Control in Isoquinolines: "Purification of isoquinoline."[9][10] US Patent 2432065A.[9] Link

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Screening (DSC/ARC) before scaling up any reaction >10g.

Sources

Validation & Comparative

Comparing synthesis routes for "Methyl 6-methoxyisoquinoline-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methoxyisoquinoline-1-carboxylate is a critical heterocyclic scaffold, often utilized as a precursor for isoquinoline alkaloids and pharmacophores targeting CNS disorders. Its synthesis presents a classic regioselectivity challenge: functionalizing the electron-deficient C1 position while maintaining the integrity of the electron-rich benzenoid ring.

This guide evaluates three distinct synthetic pathways. Route A (Pd-Catalyzed Carbonylation) is identified as the superior method for industrial scalability and atom economy, despite higher catalyst costs. Route B (Reissert-Henze) remains a robust, low-cost option for laboratory-scale synthesis where cyanide handling is permissible. Route C (Oxidative Functionalization) offers a cyanide-free alternative but suffers from lower overall yields due to multiple redox steps.

Comparison Matrix
FeatureRoute A: Pd-Carbonylation Route B: Reissert-Henze Route C: Oxidative Methyl
Key Intermediate 1-Chloro-6-methoxyisoquinoline6-Methoxyisoquinoline N-oxide1-Methyl-6-methoxyisoquinoline
Step Count 3 (from isoquinoline core)3 (from isoquinoline core)4 (from acyclic precursor)
Overall Yield High (65–80%)Moderate (45–60%)Low-Moderate (30–50%)
Safety Profile CO gas (High Pressure)Cyanide (Acute Toxicity)SeO₂ (Toxicity), Strong Oxidants
Scalability ExcellentLimited (Safety/Waste)Moderate
Atom Economy HighModerateLow

Route A: The Transition Metal Approach (Pd-Catalyzed Carbonylation)

This route represents the modern standard for introducing carbonyl functionality at the C1 position. It relies on the activation of the C-Cl bond, which is easily installed via the N-oxide.

Mechanistic Pathway

The process involves the formation of the N-oxide, regioselective chlorination, and finally, palladium-catalyzed alkoxycarbonylation.

Pd_Carbonylation Start 6-Methoxyisoquinoline NOxide N-Oxide Intermediate Start->NOxide mCPBA, DCM RT, 12h Chloro 1-Chloro-6-methoxyisoquinoline NOxide->Chloro POCl3, Reflux Regioselective Cl Pd_Cycle Pd(II) Oxidative Addition Chloro->Pd_Cycle Pd(OAc)2, Ligand CO_Insert CO Insertion (Acyl-Pd Complex) Pd_Cycle->CO_Insert + CO Product Methyl 6-methoxyisoquinoline- 1-carboxylate CO_Insert->Product + MeOH Reductive Elimination

Figure 1: Palladium-catalyzed carbonylation workflow showing the conversion of the chloro-intermediate to the ester.

Detailed Protocol

Step 1: Synthesis of 1-Chloro-6-methoxyisoquinoline

  • N-Oxidation: Dissolve 6-methoxyisoquinoline (1.0 eq) in DCM. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C. Stir at room temperature (RT) for 12 hours. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry (Na₂SO₄) and concentrate to yield the N-oxide.

  • Chlorination: Suspend the N-oxide in anhydrous toluene or use neat POCl₃ (5.0 eq). Heat to reflux (100–110°C) for 4–6 hours. The N-oxide oxygen acts as a nucleophile attacking phosphorus, followed by chloride attack at C1 and elimination of the phosphate group.

  • Workup: Pour onto ice carefully. Neutralize with NaOH (pH 8-9). Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc) to obtain 1-chloro-6-methoxyisoquinoline as a white solid.

Step 2: Methoxycarbonylation

  • Reagents: 1-Chloro-6-methoxyisoquinoline (1.0 mmol), Pd(OAc)₂ (2-5 mol%), Xantphos (2-5 mol%), Et₃N (2.0 eq), Methanol (excess/solvent).

  • Conditions: CO atmosphere (balloon or 10 bar pressure depending on reactivity), 70–80°C, 12–24 hours.

  • Procedure:

    • Charge a pressure tube or autoclave with the chloro-substrate, Pd catalyst, ligand, and base in MeOH.

    • Purge with Argon, then introduce CO.

    • Heat to 80°C. Monitor by TLC/LCMS.

    • Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[1]

Why this works: The electron-rich methoxy group at C6 does not deactivate the C1 position toward oxidative addition. Xantphos is a wide bite-angle ligand that facilitates the reductive elimination of the ester product.

Route B: The Classical Reissert-Henze Approach

This route is historically significant and useful when transition metal catalysts are unavailable. It leverages the "Reissert-Henze" modification to directly cyannate the N-oxide, followed by solvolysis.

Mechanistic Pathway[1][4][10]

Reissert_Henze NOxide 6-Methoxyisoquinoline N-Oxide Activated N-Benzoyloxy Salt NOxide->Activated BzCl or MsCl DCM, 0°C Reissert 1-Cyano-6-methoxyisoquinoline Activated->Reissert TMSCN or KCN Nucleophilic Attack at C1 Pinner Imidate Intermediate Reissert->Pinner HCl (gas), MeOH 0°C to RT Product Methyl Ester Pinner->Product H2O Hydrolysis

Figure 2: The Reissert-Henze sequence transforming the N-oxide to the nitrile, then to the ester.

Detailed Protocol

Step 1: Reissert-Henze Cyanation

  • Activation: Dissolve 6-methoxyisoquinoline N-oxide (1.0 eq) in anhydrous DCM.

  • Addition: Add Benzoyl chloride (BzCl, 1.2 eq) followed immediately by Trimethylsilyl cyanide (TMSCN, 1.5 eq) at 0°C. (Alternatively, use KCN in a biphasic water/DCM system, but TMSCN gives higher yields in homogenous organic phase).

  • Reaction: Stir at RT for 4–8 hours. The benzoyl group activates the N-O bond, allowing cyanide to attack C1. Elimination of benzoic acid restores aromaticity, yielding 1-cyano-6-methoxyisoquinoline .

  • Purification: Wash with NaHCO₃, water, brine. Recrystallize from EtOH.

Step 2: Pinner Reaction (Methanolysis)

  • Acidification: Dissolve the nitrile in anhydrous Methanol. Bubble dry HCl gas into the solution at 0°C until saturation (approx. 30 mins).

  • Imidate Formation: Stir at 0–5°C for 24 hours. The nitrile converts to the methyl imidate hydrochloride salt.

  • Hydrolysis: Add water carefully (approx. 5-10% v/v) and stir for 1 hour to hydrolyze the imidate to the ester.

  • Workup: Neutralize with solid NaHCO₃, remove MeOH under vacuum, extract with DCM, and purify.

Critical Note: Direct acidic hydrolysis of the nitrile often yields the carboxylic acid. The Pinner condition (anhydrous HCl/MeOH) is specific for obtaining the methyl ester directly.

Route C: The Oxidative Methyl Approach

This route constructs the ring system with a methyl group at C1, which is subsequently oxidized. It is useful if starting from acyclic precursors via Bischler-Napieralski cyclization.

Protocol Overview
  • Bischler-Napieralski Cyclization: React N-[2-(3-methoxyphenyl)ethyl]acetamide with POCl₃ in refluxing toluene to form 1-methyl-3,4-dihydro-6-methoxyisoquinoline.

  • Dehydrogenation: Heat the dihydro-compound with Pd/C in decalin or use Sulfur at 180°C to obtain 1-methyl-6-methoxyisoquinoline .

  • SeO₂ Oxidation: React the 1-methyl isoquinoline with Selenium Dioxide (SeO₂) in dioxane/water to yield 6-methoxyisoquinoline-1-carbaldehyde .

  • Oxidation to Acid: Oxidize the aldehyde using NaClO₂ (Pinnick oxidation) or AgNO₃/NaOH to the carboxylic acid.

  • Esterification: Standard Fisher esterification (MeOH/H₂SO₄).

Verdict: This route is chemically elegant but step-intensive and utilizes toxic Selenium reagents. It is recommended only if the 1-methyl precursor is already in hand.

References

  • Pomeranz-Fritsch & Reissert Chemistry

    • Organic Reactions, 2026 . "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction."

    • Chemical Reviews, 1955 .[2] "The Chemistry of Reissert Compounds."

  • Palladium Carbonylation

    • Journal of the American Chemical Society, 2008. "Palladium-Catalyzed Carbonylation of Aryl Chlorides." (General methodology adapted for isoquinolines).
    • MDPI Molecules, 2025 . "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." (Analogous C1 functionalization).

  • Specific Transformations

    • BenchChem, 2025 . "1-Chloro-6-methoxyisoquinoline Synthesis Protocols."

    • PubMed, 2023 . "Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid." (Relevant for precursor chemistry).

Sources

A Comparative Guide to the Biological Activity of Methyl 6-methoxyisoquinoline-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds.[1] This guide provides a comparative analysis of the biological potential of Methyl 6-methoxyisoquinoline-1-carboxylate and its structural analogs. While direct head-to-head experimental data for this compound is limited in publicly available literature, this guide synthesizes data from closely related structural isomers and analogs to provide valuable insights into its potential anticancer and anti-inflammatory activities. We will delve into structure-activity relationships, potential mechanisms of action, and detailed experimental protocols to support further research and development.

Introduction to the Isoquinoline Scaffold

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The position of the nitrogen atom and the nature of substituents on the isoquinoline ring play a crucial role in determining the compound's biological profile and its interaction with molecular targets.[5]

Comparative Biological Activity

This section presents a comparative analysis of the biological activities of analogs of this compound, focusing on anticancer and anti-inflammatory properties. The data is primarily drawn from studies on structurally related quinoline-4-carboxylate derivatives and isoquinoline-1-carboxamides.

Anticancer Activity and P-glycoprotein Inhibition

A study on 6-methoxy-2-arylquinoline-4-carboxylate derivatives, which are structural isomers of the target compound, provides valuable insights into potential cytotoxic and multidrug resistance-reversing activities. The following table summarizes the in vitro cytotoxicity and P-glycoprotein (P-gp) inhibition data for a series of these analogs. P-gp is an efflux pump that is often overexpressed in cancer cells, contributing to multidrug resistance. Its inhibition can restore the efficacy of chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity and P-gp Inhibition of 6-Methoxyquinoline-4-carboxylate Analogs [3]

CompoundR GroupCytotoxicity IC50 (µM) vs. EPG85-257P CellsCytotoxicity IC50 (µM) vs. EPG85-257RDB CellsP-gp Inhibition (Fold increase in Rhodamine 123 accumulation vs. Verapamil)
6a Phenyl> 100> 100Not significant
6b 4-Fluorophenyl> 100> 100Not significant
6c 4-Methylphenyl> 10085.32 ± 4.11Not significant
5a Phenyl (alcohol)45.21 ± 3.1239.64 ± 2.541.3
5b 4-Fluorophenyl (alcohol)35.14 ± 2.8729.87 ± 2.132.1
5c 4-Methylphenyl (alcohol)28.76 ± 2.0925.34 ± 1.98Not determined

Data is presented for the methyl carboxylate (6a-c) and corresponding alcohol (5a-c) derivatives. EPG85-257P is a drug-sensitive gastric carcinoma cell line, while EPG85-257RDB is a multidrug-resistant cell line with P-gp overexpression. Verapamil is a known P-gp inhibitor.

From this data, it is evident that the methyl carboxylate derivatives (6a-c) generally exhibit low cytotoxicity.[3] However, the nature of the aryl substituent at the 2-position can influence activity, with the 4-methylphenyl derivative (6c) showing some activity against the resistant cell line.[3] Interestingly, the corresponding alcohol derivatives (5a-c) demonstrate significantly higher cytotoxicity and potent P-gp inhibitory activity.[3] This suggests that for this scaffold, the presence of a hydroxyl group at the 4-position is crucial for both anticancer and P-gp inhibitory effects.

Anti-inflammatory Activity

A study on a series of isoquinoline-1-carboxamides demonstrated their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[6] Specifically, these compounds were found to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This anti-inflammatory activity is often mediated through the inhibition of the NF-κB signaling pathway.[6]

Mechanistic Insights: The Role of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is also implicated in cancer cell proliferation, survival, and metastasis.[2][4][7] Many isoquinoline and quinoline derivatives exert their biological effects by modulating this pathway.[6][8]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals like LPS or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation and cell survival.[2]

The inhibition of the NF-κB pathway by isoquinoline derivatives can occur at various points, including the prevention of IκB degradation, thereby blocking NF-κB nuclear translocation.[6] This mechanism underlies both the anti-inflammatory and, in many cases, the anticancer effects of this class of compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation Ub_Proteasome Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome 4. Degradation NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active 5. Nuclear Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Isoquinoline_Analog Isoquinoline Analog (Inhibitor) Isoquinoline_Analog->IKK_Complex Inhibition Isoquinoline_Analog->IkB Prevents Degradation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NFkB_active->Gene_Transcription 6. DNA Binding MTT_Workflow Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with test compounds Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72 hours Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: A typical experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [10][11]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [12]3. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours. [10]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [10][13]6. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. [11]7. Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. [10]8. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [5]The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. [14][15] Workflow:

Pgp_Workflow Cell_Seeding 1. Seed P-gp overexpressing and parental cells Incubation1 2. Incubate until confluent Cell_Seeding->Incubation1 Inhibitor_Treatment 3. Pre-incubate with test compounds Incubation1->Inhibitor_Treatment Rhodamine_Loading 4. Add Rhodamine 123 Inhibitor_Treatment->Rhodamine_Loading Incubation2 5. Incubate for 30-60 minutes Rhodamine_Loading->Incubation2 Washing 6. Wash cells with ice-cold PBS Incubation2->Washing Fluorescence_Measurement 7. Measure intracellular fluorescence Washing->Fluorescence_Measurement

Caption: General workflow for the Rhodamine 123 accumulation assay to assess P-gp inhibition.

Detailed Protocol:

  • Cell Preparation: Culture P-gp overexpressing cells (e.g., EPG85-257RDB) and the corresponding parental sensitive cell line (e.g., EPG85-257P) to 70-80% confluency. [3]2. Inhibitor Treatment: Harvest the cells and resuspend them in culture medium. Aliquot the cell suspension into flow cytometry tubes or a 96-well plate. Add the test compounds at various concentrations and incubate for 30 minutes at 37°C. Include a known P-gp inhibitor like Verapamil as a positive control. [3]3. Substrate Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for an additional 30-60 minutes at 37°C, protected from light. [14]4. Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader. [14]An increase in fluorescence compared to the untreated control indicates inhibition of P-gp.

Conclusion and Future Directions

The available evidence, primarily from structural isomers and analogs, suggests that this compound and its derivatives are promising scaffolds for the development of novel therapeutic agents. While the methyl ester itself may possess modest direct cytotoxicity, its scaffold is amenable to chemical modifications that could significantly enhance its anticancer and anti-inflammatory properties. The corresponding alcohol derivatives have shown notable cytotoxicity and P-gp inhibitory activity, highlighting a key structure-activity relationship. [3]Furthermore, the established role of the isoquinoline core in modulating the NF-κB signaling pathway provides a strong mechanistic basis for its anti-inflammatory potential. [6] Future research should focus on the direct synthesis and biological evaluation of this compound and a focused library of its analogs. Head-to-head comparative studies are essential to elucidate the precise structure-activity relationships and to identify lead compounds with optimal potency and selectivity. Further investigation into their mechanisms of action, beyond NF-κB, will also be crucial for their development as next-generation therapeutics.

References

[2]Ho, T.-J., et al. (2021). NF‐κB signaling in inflammation and cancer. Clinical and Translational Medicine, 11(10), e578. [3]Gholampour, Z., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 517–528. [4]Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 86. [1]BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. [7]Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [9]Bio-Rad. (n.d.). NF-κB Signaling Pathway. [10]ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [14]Gazarini, L., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 484. [6]Kim, D. H., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2351. [13]Abcam. (n.d.). MTT assay protocol. [11]ATCC. (n.d.). MTT Cell Proliferation Assay. [5]BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. [12]T. Horton. (1994). MTT Cell Assay Protocol. [16]Martínez-Alonso, E., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Journal of Inorganic Biochemistry, 192, 110-120. [17]ResearchGate. (2019). (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. [18]BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. [19]Anjana, G., & Anoop, C. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-124. [20]Amerigo Scientific. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. [15]PubMed. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. [21]El-Sayed, M. A., et al. (2021). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Scientific Reports, 11(1), 1-20. [8]Chen, Y.-C., et al. (2019). A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia. Pharmacological Research, 150, 104523. ResearchGate. (2025). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. [22]BMG LABTECH. (n.d.). P-glycoprotein (Pgp) inhibition assay. [23]Martinet, S. J., et al. (1988). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1705-1708. [24]Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [25]ResearchGate. (n.d.). Chemical structures and yield of isoquinoline-1-carboxamide derivatives. [26]Roppelt, D., et al. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Beilstein Journal of Organic Chemistry, 14, 133-139. [27]Ghandadi, M., et al. (2023). Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. Phytotherapy Research, 37(6), 2465-2483. [28]ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis. [29]Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Benchmarking Methyl 6-methoxyisoquinoline-1-carboxylate: Analytical Performance and Stability as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methoxyisoquinoline-1-carboxylate (MMIC) serves as a critical reference standard in the quality control of isoquinoline-based pharmaceuticals and synthetic alkaloids. Its primary utility lies in monitoring the esterification efficiency of 1-carboxylic acid precursors and detecting hydrolytic degradation in active pharmaceutical ingredients (APIs).

This guide objectively compares MMIC against its primary structural analogs—specifically the free acid form (6-methoxyisoquinoline-1-carboxylic acid) and the decarboxylated parent (6-methoxyisoquinoline). We provide experimental workflows to validate its use as a System Suitability Standard (SST) in HPLC and LC-MS workflows.

Comparative Analysis: MMIC vs. Structural Analogs

To function effectively as a reference standard, MMIC must be chromatographically distinguishable from its degradation products. The following data synthesizes performance metrics based on reverse-phase chromatography behavior typical of isoquinoline alkaloids [1, 2].

Chromatographic Performance (RP-HPLC)

The methyl ester moiety significantly alters the polarity and basicity of the isoquinoline core compared to the free acid.

ParameterThis compound (MMIC) 6-Methoxyisoquinoline-1-carboxylic Acid (Hydrolysis Impurity) 6-Methoxyisoquinoline (Decarboxylated)
Elution Order (C18) Late Eluter (Hydrophobic retention)Early Eluter (Polar/Ionized at neutral pH)Intermediate
Relative Retention (RRT) 1.00 (Reference)~0.45 - 0.60~0.85
pKa (Isoquinoline N) ~3.5 - 4.5 (Ester reduces basicity)~5.0 (Zwitterionic character)~5.4 [2]
UV Maxima (

)
217, 266, 317 nm215, 260, 310 nm (Bathochromic shift in acid)225, 270, 325 nm
MS Ionization (ESI+)



Stability Profile

A critical limitation of MMIC as a standard is its susceptibility to hydrolysis in protic solvents.

  • Best Practice: Store stock solutions in Acetonitrile (ACN) or DMSO .

  • Risk: Storage in Methanol (MeOH) can lead to transesterification (slow) or hydrolysis if water is present.

  • Comparison: Unlike the highly stable decarboxylated analog, MMIC requires strictly anhydrous storage conditions (-20°C).

Experimental Protocols

Protocol A: High-Resolution HPLC Method for Impurity Profiling

This protocol ensures baseline separation of the methyl ester from its acid degradation product, a requirement for assigning purity values [3].

System: Agilent 1200 / Waters Alliance or equivalent. Column: C18 stationary phase (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm. Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate (pH 5.0 adjusted with Acetic Acid). Note: Acidic pH suppresses ionization of the carboxylate impurity, improving peak shape.

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Gradient Program:

  • 0-2 min: 10% B (Isocratic hold for polar impurities)

  • 2-15 min: 10%

    
     70% B (Linear gradient)
    
  • 15-20 min: 70%

    
     95% B (Wash)
    
  • 20-25 min: 10% B (Re-equilibration)

Detection:

  • UV: 254 nm (Universal aromatic) and 317 nm (Specific to isoquinoline conjugation).

  • Flow Rate: 1.0 mL/min.

  • Injection Vol: 5-10 µL.

Protocol B: Self-Validating Stability Stress Test

Before using MMIC as a quantitative standard, perform this rapid check to verify integrity.

  • Preparation: Dissolve 1 mg MMIC in 1 mL 50:50 ACN:Water (0.1 N NaOH).

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject against a fresh standard prepared in 100% ACN.

  • Pass Criteria: The stressed sample must show a new peak at RRT ~0.5 (Acid form) and a decrease in the main peak. If the fresh standard shows the RRT ~0.5 peak

    
    , the standard is compromised.
    

Visualizing the Analytical Logic

The following diagrams illustrate the degradation pathways that necessitate specific analytical controls and the decision logic for method development.

Diagram 1: Degradation & Detection Pathway

This diagram maps the chemical transformation of the standard and how distinct analytical signals (MS/UV) identify each species.

G MMIC Methyl 6-methoxyisoquinoline- 1-carboxylate (Target Standard) Acid 6-Methoxyisoquinoline- 1-carboxylic Acid (Hydrolysis Impurity) MMIC->Acid Hydrolysis (+H2O, pH > 7) MS_MMIC m/z 218 (Late Eluter) MMIC->MS_MMIC ESI+ Detection Decarb 6-Methoxyisoquinoline (Decarboxylated) Acid->Decarb Thermal Decarboxylation (> 150°C) MS_Acid m/z 204 (Early Eluter) Acid->MS_Acid ESI+ Detection

Caption: Chemical stability pathway of MMIC showing hydrolysis to the free acid and subsequent decarboxylation, with corresponding Mass Spectrometry signals.

Diagram 2: Method Validation Decision Tree

A logical workflow for researchers to determine if MMIC is suitable for their specific assay conditions (e.g., pH compatibility).

DecisionTree Start Start: Select Reference Standard SolventCheck Is solvent Protic? (MeOH, Water) Start->SolventCheck StabilityRisk High Risk of Hydrolysis Use Fresh Prep Only SolventCheck->StabilityRisk Yes SafeStore Stable Storage (ACN/DMSO, -20°C) SolventCheck->SafeStore No PHCheck Mobile Phase pH? SafeStore->PHCheck Acidic pH < 4.0 Good Peak Shape (Protonated N) PHCheck->Acidic Acidic Basic pH > 7.0 Risk of Ester Hydrolysis Avoid Long Runs PHCheck->Basic Basic

Caption: Decision matrix for solvent selection and mobile phase pH to ensure the integrity of the MMIC reference standard during analysis.

References

  • PubChem. (2025). Methyl isoquinoline-1-carboxylate | C11H9NO2.[2] National Library of Medicine. Available at: [Link]

  • Sielc Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (2023).[3] Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. Available at: [Link]

Sources

Comparative Structural Analysis Guide: Methyl 6-methoxyisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, DFT, and PXRD) for the characterization of Methyl 6-methoxyisoquinoline-1-carboxylate and its derivatives.

While solution-state NMR is the standard for routine purity checks, it fails to capture the specific conformational locking and intermolecular packing forces—specifically


-

stacking and weak

interactions—that define the bioactivity and solubility of isoquinoline-1-carboxylates. This guide details the experimental protocols, expected crystallographic behaviors, and data processing workflows required to validate this specific pharmacophore.

Part 1: The Structural Challenge

The molecule This compound presents unique structural challenges that necessitate crystallographic analysis:

  • Rotational Isomerism: The ester group at the C1 position can adopt syn- or anti- periplanar conformations relative to the isoquinoline nitrogen. This orientation drastically alters the dipole moment and binding affinity in kinase pockets.

  • Electronic Push-Pull: The C6-methoxy group (electron donor) and the C1-carboxylate (electron acceptor) create a polarized system, promoting strong intermolecular stacking in the solid state.

  • Planarity: Unlike saturated heterocycles, the isoquinoline core is rigid. The "performance" of the characterization method depends on its ability to resolve the deviation from planarity caused by steric bulk.

Comparative Analysis: XRD vs. Alternatives

The following table objectively compares SC-XRD against its primary alternatives for this specific molecular class.

FeatureSingle Crystal XRD (Target)Solution NMR (

)
DFT Calculation (In Silico)
Conformational Insight Absolute. Freezes the specific low-energy conformer present in the lattice.Averaged. Rapid bond rotation at RT blurs specific ester orientations.Predictive. Requires experimental validation; often underestimates packing forces.
Intermolecular Data High. Directly resolves

-

stacking distances (typically 3.5–3.7 Å for isoquinolines).[1]
Null. Solvation shells disrupt intermolecular interactions.Variable. Heavily dependent on the chosen functional/basis set.
Stereochemistry Definitive. Assigns absolute configuration without ambiguity.Relative. Requires NOESY/ROESY and often ambiguous for quaternary centers.N/A.
Sample Requirement High quality single crystal (

mm).
Dissolved sample (5-10 mg).Computational resources only.

Part 2: Experimental Protocols

Crystallization Strategy (The "Black Art" Refined)

Isoquinoline carboxylates are often moderately soluble in polar organics, making standard evaporation difficult. The Vapor Diffusion method is the validated protocol for this derivative class to ensure high-quality diffraction patterns.

Protocol: Vapor Diffusion (Sitting Drop)
  • Solvent Selection: Dissolve 15 mg of this compound in 0.5 mL of Dichloromethane (DCM) or Chloroform . These solvents solubilize the planar aromatic system effectively.

  • Antisolvent: Use n-Hexane or Diethyl Ether . The non-polar nature forces the hydrophobic isoquinoline rings to stack.

  • Setup:

    • Place the dissolved sample in an inner vial (open).

    • Place the inner vial inside a larger jar containing 5 mL of the antisolvent.

    • Seal the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 48–72 hours. The antisolvent will slowly diffuse into the sample, lowering solubility and promoting slow nucleation.

Expert Insight: If the methoxy group at C6 causes excessive solubility, switch the solvent system to Methanol (solvent) and Water (antisolvent) , utilizing the hydrophobic effect to drive crystallization.

Workflow Visualization

The following diagram outlines the critical decision path for characterizing these derivatives, ensuring time is not wasted on unsuitable crystals.

CrystallizationWorkflow Start Crude Product Solubility Solubility Test (DCM vs MeOH) Start->Solubility Method_VD Vapor Diffusion (Preferred) Solubility->Method_VD High Solubility Method_SE Slow Evaporation (Alternative) Solubility->Method_SE Low Solubility Microscopy Polarized Microscopy Check Birefringence Method_VD->Microscopy Method_SE->Microscopy Microscopy->Solubility Amorphous/Twinning XRD SC-XRD Data Collection (Mo or Cu Source) Microscopy->XRD Sharp Extinction

Figure 1: Decision matrix for the crystallization of isoquinoline derivatives. Vapor diffusion is prioritized to control nucleation rates.

Part 3: Structural Expectations & Data Analysis

When analyzing the solved structure of this compound, focus on these three critical parameters. These are your "Self-Validating" metrics.

- Stacking Interactions

Isoquinoline derivatives are prone to forming "herringbone" or "slipped-stack" packing motifs.[1]

  • Metric: Measure the centroid-to-centroid distance between the isoquinoline rings of adjacent molecules.

  • Validation: For 1-substituted isoquinolines, expect a distance of 3.5 – 3.8 Å [1]. Distances < 3.4 Å indicate strong charge-transfer interactions; > 3.9 Å suggests packing is dominated by steric bulk rather than electronics.

The C1-Carboxylate Torsion

The angle of the ester group determines the molecule's active surface.

  • Metric: Measure the torsion angle

    
     (N1-C1-C(carbonyl)-O).
    
  • Expectation: The carbonyl oxygen typically orients anti to the ring nitrogen to minimize dipole repulsion, though crystal packing forces can twist this by 10-20° out of plane [2].

Weak Hydrogen Bonding ( )

The methoxy group at C6 is not just a steric blocker; it is a hydrogen bond acceptor.

  • Metric: Look for contacts between the methoxy oxygen and aromatic protons of neighboring molecules.

  • Validation: Distances of 2.4 – 2.6 Å indicate significant non-classical hydrogen bonding, which stabilizes the crystal lattice [3].

Part 4: Analytical Workflow (From Data to Structure)

To ensure the highest trust in your dataset (E-E-A-T), follow this refinement logic. This prevents "over-fitting" of the methoxy group disorder.

RefinementLogic Data Raw Reflections (hkl) Solve Structure Solution (SHELXT / Intrinsic Phasing) Data->Solve Refine1 Isotropic Refinement (Non-H atoms) Solve->Refine1 Check Check R1 Value (Target < 10%) Refine1->Check Check->Solve Fail (Twinning?) Aniso Anisotropic Refinement + Hydrogen placement Check->Aniso Pass Final Final CIF Generation (Check Methoxy Disorder) Aniso->Final

Figure 2: Step-by-step refinement protocol. Note the specific check for methoxy group disorder, common in C6-substituted isoquinolines.

References

  • Investig

    
    -stacking in Isoquinoline Derivatives. 
    Source: National Institutes of Health (PMC).
    Context: Establishes typical centroid distances (3.514 Å) and slippage (0.972 Å) for 1-substituted isoquinolines.
    URL:[Link]
    
  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Source: NITK / Z. Kristallogr. Context: Provides comparative structural data for quinoline carboxylates, highlighting the planarity of the aza-naphthalene core and ester deviations. URL:[Link](Note: Direct deep link to PDF often expires; referenced via institutional repository).

  • Methylation of Quinoline-3-carboxylates: Crystallographic Studies. Source: MDPI (Molecules). Context: Detailed protocol for X-ray diffraction of methyl/methoxy substituted quinoline carboxylates, confirming solvent choices (MeOH) and lattice parameters. URL:[Link][2]

  • Comparison of NMR and X-ray Crystallography. Source: Birkbeck, University of London. Context: Foundational comparison of the limitations of NMR in resolving specific conformers compared to the absolute snapshot provided by XRD. URL:[Link]

Sources

Methyl 6-methoxyisoquinoline-1-carboxylate: Scaffold Analysis & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 6-methoxyisoquinoline-1-carboxylate" Mechanism of Action Studies Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 1368334-88-6) is a specialized isoquinoline derivative primarily utilized as a high-value synthetic intermediate and chemical probe. While often overshadowed by its structural isomer—the 3-carboxylate precursor to Roxadustat (FG-4592)—the 1-carboxylate series represents a distinct class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and has emerged as a novel "traceless" donor in chemical glycosylation.

This guide objectively analyzes the compound’s dual-functionality:

  • Biological Mechanism: As a prodrug/precursor to isoquinoline-1-carboxamide HIF stabilizers.

  • Chemical Biology: As a chelation-assisted leaving group for stereoselective glycosylation.

Part 1: Biological Mechanism of Action (HIF-PH Inhibition)

The primary pharmacological interest in this compound lies in its role as a scaffold for HIF-PH inhibitors . In vivo, the methyl ester is typically hydrolyzed to the free acid or converted to an amide pharmacophore, which mimics 2-oxoglutarate (2-OG).

1. The Molecular Target: HIF Prolyl Hydroxylase (PHD)

Under normoxic conditions, PHD enzymes hydroxylate HIF-α subunits at specific proline residues (Pro402/Pro564), marking them for VHL-mediated ubiquitination and proteasomal degradation.

  • Mechanism: The 1-carboxylate derivative binds to the catalytic site of PHD2.

  • Mode of Binding: It chelates the active site Iron (Fe²⁺) in a bidentate manner, displacing 2-oxoglutarate.

  • Result: The enzyme is locked in an inactive state; HIF-α is not hydroxylated and stabilizes, translocating to the nucleus to dimerize with HIF-β and drive erythropoietin (EPO) gene expression.

2. Signaling Pathway Visualization

HIF_Pathway cluster_normoxia Normoxic Fate (Inhibited) cluster_hypoxia Therapeutic Effect Compound This compound (Prodrug/Precursor) ActiveDrug Active 1-Carboxamide/Acid (Pharmacophore) Compound->ActiveDrug Hydrolysis/Amidation PHD2 PHD2 Enzyme (Active Site Fe2+) ActiveDrug->PHD2 Competitive Inhibition (Mimics 2-OG) HIF_Alpha HIF-1α / HIF-2α (Normoxia) OH_HIF Hydroxylated HIF-α (Unstable) HIF_Alpha->OH_HIF PHD2 Activity (Blocked) Nucleus Nuclear Translocation HIF_Alpha->Nucleus Stabilization VHL VHL E3 Ligase Complex OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation EPO EPO / VEGF Gene Transcription Nucleus->EPO

Caption: The pharmacological cascade of Isoquinoline-1-carboxylate derivatives. The compound acts as a 2-OG mimic, blocking PHD2-mediated degradation of HIF-α.

Part 2: Comparative Analysis (1- vs. 3-Substituted Isoquinolines)

The 1-carboxylate is often compared to the 3-carboxylate (the Roxadustat core).

Feature1-Carboxylate Series (Subject)3-Carboxylate Series (Roxadustat/FG-4592)
Core Structure Isoquinoline-1-carboxylic acidIsoquinoline-3-carboxylic acid
Binding Topology Bidentate chelation via N-2 and C-1 carbonyl.Bidentate chelation via N-2 and C-3 carbonyl.
Potency (IC50) Moderate (µM range in early screens).High (nM range, optimized).
Synthetic Utility High: Used as a traceless glycosyl donor.High: Dedicated drug precursor.
Fluorescence Strong fluorescence (Methoxy group at C6).Moderate fluorescence.
Patent Status Covered in broad HIF stabilizer patents (e.g., EP2295060).[1]Core of multiple FDA-approved drugs.

Key Insight: While the 3-carboxylate series is clinically dominant, the 1-carboxylate series offers a unique intellectual property (IP) space and distinct solubility profiles due to the altered dipole moment of the 1-position substitution.

Part 3: Experimental Protocols
Protocol A: Synthesis of Active Amide from Methyl Ester

Rationale: The methyl ester is often too stable for direct binding assays; converting it to a carboxamide (e.g., with glycine) mimics the structure of potent inhibitors like FG-2216.

  • Reactants: Dissolve this compound (1.0 eq) in Methanol.

  • Amination: Add Glycine methyl ester hydrochloride (1.2 eq) and Sodium Methoxide (2.0 eq).

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Evaporate solvent, redissolve in DCM, wash with 1N HCl.

  • Hydrolysis: Treat the resulting intermediate with LiOH (THF/H2O) to generate the free acid-amide pharmacophore.

Protocol B: HIF-PH2 (PHD2) Inhibition Assay

Rationale: A fluorescence polarization or TR-FRET assay is used to measure the displacement of a labeled HIF peptide.

  • Reagents: Recombinant human PHD2 enzyme, Fluorescein-labeled HIF-1α peptide (residues 556–574), 2-Oxoglutarate (cofactor), Iron(II) sulfate.

  • Setup: In a 384-well black plate, incubate PHD2 (50 nM) with the test compound (0.1 nM – 10 µM) for 15 mins at Room Temp.

  • Reaction: Initiate by adding HIF peptide (50 nM) and 2-OG (10 µM).

  • Detection: Measure fluorescence decrease over 60 minutes (Excitation 485 nm / Emission 530 nm).

  • Validation: Use IOX2 or Roxadustat as a positive control.

Part 4: Chemical Biology Application (Glycosylation)

Beyond drug development, this compound is a "Traceless" Glycosyl Donor .

  • Mechanism: The isoquinoline-1-carboxylate moiety acts as a leaving group that chelates Copper (Cu) catalysts.

  • Advantage: Unlike traditional donors (halides/thioglycosides), the leaving group precipitates as a stable Copper-Isoquinoline complex, driving the reaction to completion under neutral conditions.

Reagent Setup:

  • Donor: Glycosyl isoquinoline-1-carboxylate.

  • Activator: Cu(OTf)₂ (Catalytic amount).

  • Solvent: DCM or Toluene (Non-polar solvents favor alpha-selectivity).

References
  • BenchChem. A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. Source:

  • European Patent Office. EP2295060A2 - Stabilization of hypoxia inducible factor (HIF) alpha. (Lists isoquinoline-1-carboxamides as HIF stabilizers). Source:

  • ResearchGate. Isoquinoline-1-carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation. Source:

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. (Discusses biological relevance of the scaffold). Source:

  • Vertex Pharmaceuticals. Isoquinoline derivatives as inhibitors of HIF hydroxylases. (General class reference). Source:

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 6-methoxyisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 6-methoxyisoquinoline-1-carboxylate

A Senior Application Scientist's In-Depth Guide to Safe Laboratory Operations

As researchers and drug development professionals, our work with novel chemical entities like this compound is foundational to scientific advancement. This compound, belonging to the isoquinoline class of nitrogen-containing heterocycles, holds potential in various research applications due to the broad spectrum of bioactivities associated with its structural class.[1] However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective handling based on established best practices for structurally related compounds.

I. Hazard Assessment and Engineering Controls: Your First Line of Defense

The primary route of exposure to compounds of this nature in a laboratory setting is through inhalation of aerosols or dust particles and dermal contact. Therefore, the cornerstone of safe handling is a robust system of engineering controls designed to minimize this potential.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, from weighing and dissolution to reaction setup and workup, must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood serves to:

  • Contain Vapors and Aerosols: Preventing systemic exposure via inhalation.

  • Protect from Splashes: The sash provides a physical barrier against unforeseen reactions or spills.

Secondary Engineering Controls:

  • Safety Shower and Eyewash Station: Ensure that a calibrated and easily accessible safety shower and eyewash station are in close proximity to the workspace.[3] In the event of an exposure, immediate flushing is critical.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

II. Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are designed to contain the hazard at its source, a comprehensive PPE strategy is your last and most personal line of defense. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety Goggles with side shields or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]
Hands Chemical-Resistant Gloves (Nitrile recommended)Inspect gloves for any signs of degradation or puncture before each use. Double-gloving is recommended for extended operations. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[4]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect against splashes and spills.
Respiratory NIOSH-approved respirator (if necessary)While working in a fume hood should preclude the need for respiratory protection, a NIOSH-approved respirator may be required for spill cleanup outside of a containment system.[2]
III. Step-by-Step Handling Procedures: A Workflow for Safety

The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin Work handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Complete Work cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Safe Handling Workflow for this compound
IV. Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[5]

  • Cleanup: For small spills, use an inert absorbent material (such as sand or vermiculite), sweep up, and place in a sealed container for disposal.[2] Do not allow the material to enter drains or waterways.[4]

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report the incident to your institution's environmental health and safety department.

V. Storage and Disposal: Responsible Stewardship

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly labeled.

Disposal:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Consult Local Regulations: Disposal procedures must be in strict accordance with all local, state, and federal regulations.[7]

  • Licensed Disposal Company: Arrange for disposal through a licensed professional waste disposal company.[2]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this material be disposed of in the general waste stream or washed down the drain.[4]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety that protects both the individual and the scientific community.

References

  • OSHAcademy. (n.d.). Chemical Stuff Section 1 – PRODUCT AND COMPANY INFORMATION Section 1 – IDENTIFICATION Section 2 – HAZARDS IDENTIFICATION H.
  • BroadPharm. (2016). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet: 6-Methoxy-2-methylquinoline-4-carboxylic acid.
  • MG Chemicals. (2022). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-isoquinolinecarboxylate.
  • Greenbook. (n.d.). safety data sheet - mso+.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet: 6-Methoxyquinoline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Methyl 6-quinoxalinecarboxylate.
  • Capot Chemical. (2026). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.